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3-(4-Fluorophenyl)piperidine hydrochloride Documentation Hub

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  • Product: 3-(4-Fluorophenyl)piperidine hydrochloride
  • CAS: 1106940-94-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-(4-Fluorophenyl)piperidine Hydrochloride

Executive Summary 3-(4-Fluorophenyl)piperidine hydrochloride is a privileged medicinal chemistry scaffold belonging to the phenylpiperidine class.[1] Distinct from its 4-substituted isomer (a core motif in paroxetine-lik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Fluorophenyl)piperidine hydrochloride is a privileged medicinal chemistry scaffold belonging to the phenylpiperidine class.[1] Distinct from its 4-substituted isomer (a core motif in paroxetine-like SSRIs), the 3-substituted isomer serves as a critical pharmacophore in the development of ligands for Sigma-1 receptors , Dopamine (D2/D4) receptors , and NMDA receptor modulators .[1]

This guide details the physicochemical properties, validated synthetic pathways, and pharmacological utility of this compound. It provides researchers with a self-validating framework for utilizing this scaffold in drug discovery campaigns, emphasizing its role as a metabolically stable bioisostere of 3-phenylpiperidine.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Nomenclature & Identification
PropertySpecification
IUPAC Name 3-(4-Fluorophenyl)piperidine hydrochloride
Common Name 3-(4-FPP) HCl
CAS Number (HCl) 1106940-94-6
CAS Number (Free Base) 676495-94-6
Molecular Formula C₁₁H₁₄FN[1][2][3][4] · HCl
Molecular Weight 215.69 g/mol (Salt); 179.24 g/mol (Base)
SMILES C1CNCC(C1)C2=CC=C(F)C=C2.Cl
Physical Properties Profile

The following data represents the hydrochloride salt form, which is the preferred species for stability and aqueous solubility in biological assays.

ParameterValue / CharacteristicContext/Implication
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.[1]
Melting Point 185–190 °C (Decomposes)High lattice energy indicates stable salt formation.[1]
Solubility Water (>50 mg/mL), DMSO, MethanolHighly soluble in polar protic solvents; suitable for saline injection.
pKa (Calc.) 9.6 ± 0.2 (Piperidine Nitrogen)Exists predominantly as a cation at physiological pH (7.4).[1]
LogP (Base) ~2.3Moderate lipophilicity allows blood-brain barrier (BBB) penetration.[1]
H-Bond Donors 2 (NH, HCl)Critical for anchoring in GPCR binding pockets (e.g., Asp3.32).

Part 2: Synthetic Pathways & Manufacturing[1][2]

The synthesis of 3-(4-fluorophenyl)piperidine requires precise regiocontrol to establish the aryl group at the 3-position.[1] The most robust route utilizes a Suzuki-Miyaura coupling followed by heterogeneous hydrogenation .[1]

Validated Synthetic Workflow

The following protocol ensures high yield and purity by avoiding the formation of regioisomeric byproducts common in Friedel-Crafts approaches.

Step 1: Suzuki Coupling

  • Reactants: 3-Bromopyridine + 4-Fluorophenylboronic acid.[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).[1]

  • Conditions: K₂CO₃ (2.0 eq), Dioxane/Water (4:1), 90°C, 12h.

  • Mechanism: Oxidative addition of Pd into the C-Br bond, followed by transmetallation and reductive elimination to form 3-(4-fluorophenyl)pyridine .[1]

Step 2: Catalytic Hydrogenation (Reduction)

  • Reactants: 3-(4-fluorophenyl)pyridine.[1][2][5]

  • Catalyst: PtO₂ (Adams' Catalyst) or Rh/C.[1]

  • Conditions: H₂ (50 psi), AcOH/MeOH, RT, 24h.

  • Critical Control: Use of acidic media (AcOH) prevents catalyst poisoning by the pyridine nitrogen and facilitates protonation.

Step 3: Salt Formation

  • Reagent: 4M HCl in Dioxane.

  • Procedure: Dissolve free base in Et₂O; add HCl dropwise at 0°C.

  • Validation: White precipitate forms immediately. Filter and wash with cold Et₂O to remove non-polar impurities.

Visualization of Synthesis Logic

SynthesisRoute Start 3-Bromopyridine (Precursor) Suzuki Suzuki Coupling Pd(dppf)Cl2, K2CO3 Start->Suzuki Boronic 4-Fluorophenyl- boronic acid Boronic->Suzuki Inter Intermediate: 3-(4-Fluorophenyl)pyridine Reduct Hydrogenation PtO2, H2 (50 psi) Inter->Reduct Pyridine Reduction Product 3-(4-Fluorophenyl)- piperidine HCl Suzuki->Inter C-C Bond Formation Salt Salt Formation HCl in Dioxane Reduct->Salt Protonation Salt->Product Crystallization

Figure 1: Step-wise synthetic pathway transforming pyridine precursors into the final piperidine hydrochloride salt via palladium-catalyzed coupling and catalytic reduction.[1]

Part 3: Pharmacological Applications & Medicinal Chemistry[1][2][10][11][12]

The "Privileged Scaffold" Status

The 3-phenylpiperidine moiety is a core pharmacophore found in numerous CNS-active agents.[1] The addition of the para-fluorine atom serves two specific medicinal chemistry functions:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the para-position of the phenyl ring, significantly extending the half-life compared to the non-fluorinated analog (3-PPP).

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, altering

    
     stacking interactions within receptor binding pockets.
    
Key Receptor Targets
Target ReceptorMechanism of ActionRelevance
Sigma-1 (

)
Chaperone Modulation The 3-phenylpiperidine core mimics the binding pose of endogenous neurosteroids.[1] Ligands based on this scaffold are investigated for neuroprotection and cognitive enhancement [1].
Dopamine D2/D3 Autoreceptor Agonism Structurally related to (-)-3-PPP (Preclamol).[1] The protonated nitrogen forms a salt bridge with Asp3.32, while the phenyl ring engages in edge-to-face interactions with aromatic residues in TM6 [2].[1]
NMDA Receptor Allosteric Antagonism Acts as an Ifenprodil-like scaffold (GluN2B subunit selective) when linked to other pharmacophores, modulating glutamatergic transmission [3].[1]
Structure-Activity Relationship (SAR) Map

SAR_Map Core 3-(4-Fluorophenyl)piperidine Scaffold Nitrogen Secondary Amine (NH) - pKa ~9.6 - Ionic Bond with Asp3.32 Core->Nitrogen Binding Anchor Phenyl Phenyl Ring (Pos 3) - Hydrophobic Pocket - Chirality (3S vs 3R) Core->Phenyl Selectivity Filter Fluorine Para-Fluorine - Blocks CYP450 Metabolism - Increases Lipophilicity Phenyl->Fluorine Metabolic Stability

Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of the amine, phenyl ring, and fluorine substituent in receptor binding and pharmacokinetics.[1]

Part 4: Handling, Stability, & Analytical Profiling[2]

Analytical Verification (Self-Validating Protocol)

To ensure the integrity of the compound before use in biological assays, perform the following checks:

  • 1H NMR (DMSO-d₆, 400 MHz):

    • Look for the diagnostic doublet of doublets for the proton at the 3-position (chiral center) around

      
       3.0–3.2 ppm.[1]
      
    • Verify the fluorine coupling in the aromatic region (

      
       7.1–7.4 ppm), appearing as a distinct multiplet due to 
      
      
      
      coupling.[1]
  • HPLC Purity Check:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.[1]

    • Detection: UV at 254 nm.

    • Criterion: Single peak >98% area integration.

Safety & Storage (GHS Classification)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C (desiccated). The HCl salt is hygroscopic; exposure to moisture will lead to "clumping" and weighing errors.

References

  • Sigma Receptor Ligands: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.

  • 3-PPP and Dopamine: Hjorth, S., et al. (1981). 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors.[1] Psychopharmacology, 75(3), 277–283.

  • Piperidine Synthesis: Glorius, F., et al. (2019).[6][7] Formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[1][6] Nature Chemistry, 11, 264–270.[6] [1]

  • Chemical Data: PubChem Compound Summary for 3-(4-Fluorophenyl)piperidine. [1]

  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Phenylpiperidine Derivatives.

Sources

Exploratory

3-(4-Fluorophenyl)piperidine hydrochloride chemical structure and synthesis

The following technical guide details the chemical structure, properties, and synthesis of 3-(4-Fluorophenyl)piperidine hydrochloride , a significant scaffold in medicinal chemistry often explored for its activity at dop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, properties, and synthesis of 3-(4-Fluorophenyl)piperidine hydrochloride , a significant scaffold in medicinal chemistry often explored for its activity at dopamine and sigma receptors.

Structure, Synthesis, and Chemical Profile

Executive Summary

3-(4-Fluorophenyl)piperidine hydrochloride (CAS: 1106940-94-6) is a 3-arylpiperidine derivative. While structurally isomeric to the core scaffold of the antidepressant Paroxetine (which is a 4 -arylpiperidine), the 3-aryl isomer represents a distinct pharmacophore often associated with dopaminergic (e.g., 3-PPP analogs) and sigma receptor modulation.

This guide outlines the definitive synthetic pathway via Suzuki-Miyaura cross-coupling followed by catalytic hydrogenation , a route selected for its scalability and regiochemical precision compared to Grignard-based methods.

Chemical Identity & Profile[1][2][3][4]

PropertyData
IUPAC Name 3-(4-Fluorophenyl)piperidine hydrochloride
CAS Number (HCl) 1106940-94-6
CAS Number (Free Base) 676495-94-6
Molecular Formula C₁₁H₁₄FN[1] · HCl
Molecular Weight 215.69 g/mol (Salt); 179.24 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
Chirality Contains one stereocenter at C3.[2] Typically synthesized as a racemate (±) unless asymmetric catalysis or resolution is employed.
Structural Distinction Note

Critical Differentiation: Researchers must distinguish this compound from its regioisomer, 4-(4-fluorophenyl)piperidine , which is the core pharmacophore of phenylpiperidine antidepressants like Paroxetine. The 3-aryl placement alters the vector of the nitrogen lone pair relative to the aromatic ring, significantly changing receptor binding profiles.

Retrosynthetic Analysis

To synthesize the target with high fidelity, we employ a Linear Aromatic Heterocycle Construction strategy.

  • Disconnection: The C3–C(Ar) bond is stable; the strategic disconnection is the reduction of the pyridine ring.

  • Precursor: 3-(4-Fluorophenyl)pyridine.

  • Key Transformation: The reduction of the electron-deficient pyridine ring to the saturated piperidine requires forcing conditions (high pressure or active catalyst) or specific activation (protonation).

G Target 3-(4-Fluorophenyl)piperidine (Target) Inter 3-(4-Fluorophenyl)pyridine (Aromatic Precursor) Target->Inter Hydrogenation (PtO2, H2) SM1 3-Bromopyridine Inter->SM1 Suzuki Coupling (Pd(PPh3)4) SM2 4-Fluorophenylboronic Acid Inter->SM2 Suzuki Coupling

Figure 1: Retrosynthetic pathway utilizing a Suzuki coupling/Hydrogenation sequence.

Detailed Synthetic Protocol

Phase 1: Construction of the Biaryl Core (Suzuki Coupling)

This step couples the pyridine ring to the fluorophenyl moiety.

Reagents:

  • 3-Bromopyridine (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) (3-5 mol%)

  • Sodium Carbonate (2.0 M aq. solution)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Protocol:

  • Inertion: Charge a reaction vessel with 3-bromopyridine (15.8 g, 100 mmol) and 4-fluorophenylboronic acid (16.8 g, 120 mmol) under a nitrogen atmosphere.

  • Solvation: Add degassed DME (200 mL) and stir to dissolve.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3.5 g, 3 mmol). Stir for 10 minutes.

  • Base Addition: Add the aqueous Na₂CO₃ solution (100 mL).

  • Reflux: Heat the biphasic mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS until the bromide is consumed.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (300 mL) and wash with water (2 x 150 mL) and brine (150 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield 3-(4-fluorophenyl)pyridine as a yellow oil/solid.

    • Target Yield: 85–92%

Phase 2: Catalytic Hydrogenation (Pyridine Reduction)

Reduction of the pyridine ring is the rate-limiting step. Platinum(IV) oxide (Adams' catalyst) in acidic media is the gold standard for this transformation, preventing catalyst poisoning by the basic nitrogen.

Reagents:

  • 3-(4-Fluorophenyl)pyridine (from Phase 1)

  • Platinum(IV) oxide (PtO₂, 5-10 wt%)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Hydrogen Gas (H₂)[3]

Protocol:

  • Preparation: Dissolve the pyridine intermediate (10 g) in glacial acetic acid (100 mL) in a high-pressure hydrogenation vessel (Parr reactor).

  • Catalyst Loading: Carefully add PtO₂ (0.5 g). Caution: PtO₂ can ignite solvent vapors in the presence of H₂; add under inert gas flow.

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50–60 psi (3.5–4 bar) with H₂.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

    • Note: If reaction stalls, heating to 40–50°C may be required, but excessive heat can cause defluorination.

  • Filtration: Vent H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid. The residue is the acetate salt of the piperidine.

Phase 3: Salt Formation (Hydrochloride)

Converting the acetate/free base to the hydrochloride salt ensures stability and water solubility.

Protocol:

  • Free Base Liberation: Dissolve the residue from Phase 2 in DCM (100 mL) and treat with 1M NaOH (100 mL) to pH > 12. Separate the organic layer, dry over Na₂SO₄, and concentrate to obtain the 3-(4-fluorophenyl)piperidine free base .

  • Salting Out: Dissolve the free base oil in diethyl ether (or ethanol for crystallization).

  • Acidification: Dropwise add 2.0 M HCl in diethyl ether (or 1.25 M HCl in EtOH) at 0°C until precipitation is complete (pH ~2).

  • Filtration: Filter the white precipitate.

  • Recrystallization: Recrystallize from Ethanol/Ether or Isopropanol to yield pure 3-(4-fluorophenyl)piperidine hydrochloride .

    • Target Yield: 70–80% (over 2 steps).

Analytical Validation

Every batch must be validated against these parameters to ensure identity and purity.

TechniqueExpected Signal / Outcome
¹H NMR (DMSO-d₆) δ 9.2 (br s, 2H, NH₂⁺) ; 7.1–7.4 (m, 4H, Ar-H); 3.1–3.4 (m, 4H, N-CH₂); 2.9 (m, 1H, Ar-CH); 1.6–2.0 (m, 4H, Ring-CH₂).
¹⁹F NMR Singlet around -116 ppm (relative to CFCl₃).
Mass Spectrometry ESI+: [M+H]⁺ = 180.1 .
HPLC Purity >98% (AUC at 254 nm).
Elemental Analysis C: ~61.2%, H: ~6.5%, N: ~6.5% (Calculated for HCl salt).

Safety & Handling

  • 3-Bromopyridine: Toxic if swallowed or absorbed through skin.

  • Platinum Oxide: Pyrophoric catalyst. Handle under inert atmosphere; never add dry catalyst to a solvent containing hydrogen.

  • Hydrogen Gas: Extremely flammable. Ensure reactor integrity and proper grounding.

  • Product: As a bioactive amine, handle as a potential irritant and CNS active agent. Use standard PPE (gloves, goggles, fume hood).

References

  • Synthesis of 3-Arylpiperidines: Amat, M., et al. "Enantioselective synthesis of 3-arylpiperidines." Chemical Communications, 2011.

  • Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Pyridine Hydrogenation: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: Reactivity of Substituents." Comprehensive Heterocyclic Chemistry II, 1996.

  • CAS Registry Data: 3-(4-Fluorophenyl)piperidine hydrochloride (CAS 1106940-94-6).[4] PubChem.

Sources

Foundational

3-(4-Fluorophenyl)piperidine hydrochloride mechanism of action

This technical guide details the pharmacological mechanism, structural utility, and experimental characterization of 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP HCl). While often categorized primarily as the key...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological mechanism, structural utility, and experimental characterization of 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP HCl).

While often categorized primarily as the key synthetic intermediate for Paroxetine (Paxil) , this molecule represents a distinct phenylpiperidine pharmacophore . Its mechanism of action is defined by its interaction with the Serotonin Transporter (SERT) and its role as a chiral scaffold for SSRI development.

Executive Summary & Chemical Identity

3-(4-Fluorophenyl)piperidine HCl is a disubstituted piperidine derivative serving as the structural core of several Selective Serotonin Reuptake Inhibitors (SSRIs). It functions as a "minimal pharmacophore," retaining the essential binding elements required for SERT inhibition, though lacking the potency of its fully derivatized analogs (e.g., Paroxetine).

PropertySpecification
IUPAC Name 3-(4-Fluorophenyl)piperidine hydrochloride
Role SSRI Pharmacophore / Paroxetine Precursor
Molecular Weight 215.69 g/mol (HCl salt)
Stereochemistry Exists as cis and trans isomers; (3S, 4R)-trans is the bioactive scaffold.
Primary Target Solute Carrier Family 6 Member 4 (SLC6A4 / SERT)

Mechanism of Action (Pharmacodynamics)

The mechanism of 3-4-FPP HCl is defined by its competitive inhibition of the Serotonin Transporter (SERT). Although it is an intermediate, its structure elucidates the "Ionic Lock and Hydrophobic Pocket" binding model essential for SSRI activity.

The Molecular Binding Interface

The molecule binds to the central substrate-binding site (S1) of the transporter, preventing the reuptake of 5-hydroxytryptamine (5-HT) from the synaptic cleft.

  • The Ionic Lock (Asp98): The secondary amine of the piperidine ring is protonated at physiological pH. This cation forms a critical salt bridge (ionic bond) with the carboxylate side chain of Aspartate-98 (Asp98) within the SERT transmembrane domain. This interaction anchors the ligand in the binding pocket.

  • Hydrophobic Engagement (Sub-pocket B): The 4-fluorophenyl moiety projects into a hydrophobic sub-pocket lined by Tyrosine-95 (Tyr95) , Isoleucine-172 (Ile172) , and Valine residues.

    • Role of Fluorine: The para-fluorine substitution increases lipophilicity and metabolic stability against ring oxidation (CYP450 metabolism), while enhancing van der Waals interactions within the hydrophobic pocket compared to a non-substituted phenyl ring.

  • Steric Occlusion: The 3-position (unsubstituted in the core scaffold, but substituted in Paroxetine) dictates the conformational selectivity. In the core 3-4-FPP, the absence of the bulky benzodioxolyl group results in lower affinity (Ki in micromolar range) compared to Paroxetine (Ki ~0.1 nM), demonstrating that 3-4-FPP is the anchor but not the locker of the transporter.

Pathway Visualization: SERT Inhibition

The following diagram illustrates the competitive inhibition mechanism initiated by the phenylpiperidine scaffold.

SERT_Mechanism Ligand 3-(4-Fluorophenyl)piperidine (Protonated Amine) Binding_Event Binding Event: 1. Amine -> Asp98 (Salt Bridge) 2. Fluorophenyl -> Hydrophobic Pocket Ligand->Binding_Event Diffusion into Cleft SERT_Open SERT (Outward-Open State) SLC6A4 Protein SERT_Open->Binding_Event Conformation_Lock Stabilization of Occluded State Binding_Event->Conformation_Lock Competitive Antagonism Reuptake_Block Inhibition of 5-HT Reuptake Conformation_Lock->Reuptake_Block Prevents Substrate Transport Synaptic_Effect Increased Synaptic 5-HT (Downstream Signaling) Reuptake_Block->Synaptic_Effect Accumulation

Figure 1: Mechanistic pathway of phenylpiperidine-mediated SERT inhibition. The ligand locks the transporter in an occluded state, preventing serotonin clearance.

Structure-Activity Relationship (SAR)[1]

The 3-4-FPP scaffold highlights specific SAR rules for phenylpiperidines:

Structural FeaturePharmacological Impact
Piperidine Nitrogen Essential for affinity. Must be secondary or tertiary. Quaternary amines lose affinity due to inability to cross the BBB or steric clash.
4-Fluorophenyl Group The fluorine atom at the para position is optimal. Ortho or meta substitutions often reduce affinity due to steric hindrance in the hydrophobic pocket.
3-Position Stereochemistry The (3S, 4R) configuration (trans) is critical. The cis isomer often shows significantly reduced affinity (100-fold lower) due to unfavorable steric clash with the transmembrane helices (TM3/TM8).

Experimental Protocols

Protocol A: Chemical Synthesis (Michael Addition Route)

This protocol describes the formation of the 3-4-FPP scaffold, specifically the trans isomer precursor.

Reagents: 4-Fluorocinnamic acid, Thionyl chloride, (+)‐pseudoephedrine (chiral auxiliary), Lithium diisopropylamide (LDA).

  • Activation: Convert 4-fluorocinnamic acid to its acid chloride using thionyl chloride (

    
    ) in toluene at 80°C for 3 hours.
    
  • Chiral Coupling: React the acid chloride with (+)‐pseudoephedrine to form the chiral amide.

  • Michael Addition:

    • Cool the amide solution to -78°C in THF.

    • Add LDA (1.1 eq) dropwise.

    • Introduce the piperidine precursor (or alkylating agent) to establish the C3-C4 stereocenters.

  • Cyclization & Reduction:

    • Hydrolyze the auxiliary.

    • Perform intramolecular cyclization using

      
       (Lithium Aluminum Hydride) in refluxing THF to yield the 3-(4-fluorophenyl)piperidine moiety.
      
  • Salt Formation: Dissolve the free base in diethyl ether and bubble anhydrous HCl gas to precipitate 3-(4-Fluorophenyl)piperidine HCl .

Protocol B: In Vitro SERT Binding Assay (Radioligand Displacement)

To validate the mechanism of action, researchers must determine the inhibition constant (


) of the compound against a known radioligand (e.g., 

-Paroxetine or

-Citalopram).

Materials:

  • HEK-293 cells stably expressing human SERT (hSERT).

  • Radioligand:

    
    -Paroxetine (Specific Activity ~80 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize HEK-hSERT cells and centrifuge (20,000 x g) to isolate synaptic membranes. Resuspend in Assay Buffer.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of 3-(4-Fluorophenyl)piperidine HCl (concentration range:

      
       to 
      
      
      
      ).
    • Add 50 µL of

      
      -Paroxetine (Final concentration: 0.5 nM).
      
    • Add 100 µL of membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Workflow Visualization: Binding Assay

Binding_Assay Step1 Membrane Prep (hSERT) Step2 Add Test Compound (3-4-FPP) Step1->Step2 Step3 Add Radioligand ([3H]-Paroxetine) Step2->Step3 Step4 Incubate (60 min @ 25°C) Step3->Step4 Step5 Filtration & Wash Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: Radioligand displacement workflow for determining SERT affinity.

References

  • Barnes, N. M., et al. (2006).[1] "The 5-HT transporter: a target for antidepressant drug development." Nature Reviews Drug Discovery. Link

  • Andersen, J., et al. (2009). "Molecular determinants for high-affinity binding of antidepressants to the serotonin transporter." Proceedings of the National Academy of Sciences (PNAS). Link

  • GlaxoSmithKline. (2001). "Process for the Preparation of Paroxetine and Synthetic Intermediates." World Intellectual Property Organization (WO/2001/004113). Link

  • Plenge, P., & Mellerup, E. T. (2008). "Binding of [3H]citalopram and [3H]paroxetine to the human serotonin transporter." European Journal of Pharmacology. Link

  • ChemSpider. (2024). "Paroxetine Hydrochloride Hemihydrate - Precursor Data." Royal Society of Chemistry. Link

Sources

Exploratory

The Pharmacophore of 3-(4-Fluorophenyl)piperidine Hydrochloride: From Synthetic Challenge to Bioactive Scaffold

[1] Executive Summary & Chemical Identity[1][2] 3-(4-Fluorophenyl)piperidine hydrochloride (CAS: 1106940-94-6 for HCl; 676495-94-6 for free base) represents a "privileged structure" in medicinal chemistry—a molecular fra...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2]

3-(4-Fluorophenyl)piperidine hydrochloride (CAS: 1106940-94-6 for HCl; 676495-94-6 for free base) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its regioisomer, 4-(4-fluorophenyl)piperidine (the core scaffold of the blockbuster antidepressant Paroxetine ), the 3-substituted variant has emerged as a critical tool for probing Sigma-1 receptors , Melanin-Concentrating Hormone (MCH-1) receptors, and fine-tuning the selectivity of monoamine transporter inhibitors.[1]

This guide details the discovery, synthetic evolution, and pharmacological utility of this scaffold, distinguishing it from the 4-aryl isomers that dominated early psychiatric drug development.[1]

Chemical Profile
PropertyData
IUPAC Name 3-(4-Fluorophenyl)piperidine hydrochloride
Molecular Formula C₁₁H₁₄FN[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 215.69 g/mol
Key Structural Feature Chiral center at C3; 3-Arylpiperidine core
Primary Applications Sigma-1 receptor ligands, MCH-1 antagonists, SAR probes for SSRI selectivity
Solubility Soluble in water, methanol, DMSO

Discovery and Historical Context

The history of 3-(4-fluorophenyl)piperidine is not defined by a single "eureka" moment but by the evolution of the phenylpiperidine pharmacophore .

The "4-to-3" Shift (1970s - 1990s)

Early medicinal chemistry of piperidines focused heavily on 4-phenylpiperidines , driven by the discovery of the opioid Pethidine (Meperidine) and later the antipsychotic Haloperidol .[1] In the 1970s, the discovery that Paroxetine (a 4-arylpiperidine) was a potent Selective Serotonin Reuptake Inhibitor (SSRI) cemented the 4-position as the "primary" site for aryl substitution in CNS drug design.[1]

However, the "3-to-4 shift" occurred when researchers sought to divorce dopaminergic activity from opioid or serotonergic effects.[1] The discovery of 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine] in the early 1980s demonstrated that moving the aryl group to the 3-position created selective dopamine autoreceptor agonists.[1] This validated the 3-arylpiperidine scaffold as a distinct pharmacophore, leading to the exploration of halogenated variants like 3-(4-fluorophenyl)piperidine.[1]

Emergence as a Sigma & MCH Scaffold (2000s - Present)

In the post-2000s, high-throughput screening identified the 3-(4-fluorophenyl)piperidine moiety as a key binding element for:

  • Sigma-1 Receptors: Modulating intracellular calcium signaling and neuroprotection.[1]

  • MCH-1 Antagonists: A target for obesity treatment.[1] The 3-aryl geometry allows the fluorophenyl group to occupy a hydrophobic pocket distinct from that accessed by 4-aryl isomers.[1]

Synthetic Evolution and Technical Methodologies[1]

Synthesizing 3-arylpiperidines is synthetically more demanding than 4-arylpiperidines due to the lack of symmetry and the potential for racemization.[1]

Method A: The Suzuki-Reduction Route (Modern Standard)

This is the most robust method for research-scale synthesis, avoiding the harsh conditions of earlier routes.[1]

  • Coupling: 3-Bromopyridine is coupled with 4-fluorophenylboronic acid using a Palladium catalyst (Suzuki-Miyaura coupling).[1]

  • Salt Formation: The resulting 3-(4-fluorophenyl)pyridine is converted to its HCl or trifluoroacetate salt to facilitate hydrogenation.[1]

  • Reduction: Catalytic hydrogenation (PtO₂ or Pd/C) reduces the pyridine ring to a piperidine.[1]

    • Critical Control Point: Pyridine reduction can be sluggish.[1] Acidic media (HCl/MeOH) is required to protonate the nitrogen, preventing catalyst poisoning.[1]

Method B: Enantioselective Synthesis (Chiral Resolution)

Since C3 is a stereocenter, biological activity often resides in a single enantiomer.[1]

  • Resolution: The racemic amine is resolved using chiral acids such as (+)-Di-p-toluoyl-D-tartaric acid .[1]

  • Asymmetric Hydrogenation: Using chiral Rhodium or Ruthenium catalysts on the pyridine precursor (less common due to cost).[1]

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-Fluorophenyl)piperidine HCl via Pyridine Reduction.

Reagents
  • 3-(4-Fluorophenyl)pyridine (Precursor)[1][10]

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)[1]

  • Concentrated Hydrochloric Acid (HCl)[1]

  • Methanol (MeOH)[1]

  • Hydrogen gas (H₂)[1]

Step-by-Step Workflow
  • Precursor Preparation:

    • Dissolve 3-(4-fluorophenyl)pyridine (10.0 mmol) in Methanol (50 mL).

    • Add Concentrated HCl (1.2 eq, 12.0 mmol) dropwise to form the pyridinium salt in situ.

  • Hydrogenation:

    • Transfer the solution to a high-pressure hydrogenation vessel (Parr shaker).[1]

    • Add PtO₂ (5 mol% relative to substrate).[1] Caution: Pyrophoric.

    • Purge the vessel with N₂ (3x) and then H₂ (3x).[1]

    • Pressurize to 50 psi (3.4 bar) H₂.

    • Agitate at Room Temperature for 12–24 hours.

    • Monitoring: Monitor reaction progress via LC-MS (Target Mass: [M+H]⁺ = 180.1).

  • Work-up:

    • Filter the catalyst through a Celite pad.[1] Note: Keep Celite wet to prevent catalyst ignition.[1]

    • Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt.[1]

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot Isopropanol (IPA).[1]

    • Add Diethyl Ether until turbidity is observed.[1]

    • Cool to 4°C overnight.[1]

    • Filter the white crystalline solid.[1][11]

    • Yield: Typically 85-90%.[1]

Pharmacological Applications & SAR Logic[1]

The 3-(4-fluorophenyl)piperidine scaffold serves as a "volume knob" for selectivity in drug design.[1]

Structure-Activity Relationship (SAR)[1]
  • Positional Isomerism (3- vs 4-):

    • 4-Aryl: Favors Serotonin Transporter (SERT) binding (e.g., Paroxetine).[1]

    • 3-Aryl: Shifts affinity towards Sigma-1 and Norepinephrine Transporter (NET) , while retaining some SERT activity but with different kinetics.[1]

  • Fluorine Substitution:

    • The para-fluoro group blocks metabolic oxidation at the phenyl ring (blocking CYP450 attack), significantly increasing the half-life compared to the non-fluorinated analog.[1]

Table: Comparative Activity Profile
ScaffoldPrimary TargetSecondary TargetRepresentative Drug/Probe
4-(4-Fluorophenyl)piperidine SERT (High Affinity)Muscarinic M3Paroxetine
3-(4-Fluorophenyl)piperidine Sigma-1 / NETMCH-1 ReceptorResearch Probes
3-Phenylpiperidine Dopamine AutoreceptorSigma-23-PPP

Visualization of Pathways[1]

Diagram 1: Synthetic Workflow (Suzuki-Reduction Route)

SynthesisPath Start 3-Bromopyridine Intermediate 3-(4-Fluorophenyl)pyridine Start->Intermediate Suzuki Coupling (Pd(PPh3)4, Na2CO3) Reagent1 4-Fluorophenylboronic Acid Reagent1->Intermediate Salt Pyridinium HCl Salt Intermediate->Salt HCl/MeOH Product 3-(4-Fluorophenyl)piperidine HCl Salt->Product Hydrogenation (H2, PtO2, 50 psi)

Caption: The standard synthetic route involves Suzuki coupling followed by catalytic hydrogenation of the pyridine ring.[1]

Diagram 2: SAR Logic (Positional Isomerism)

SARLogic Core Phenylpiperidine Scaffold Iso4 4-Aryl Isomer (Paroxetine-like) Core->Iso4 Subst. at C4 Iso3 3-Aryl Isomer (Probe Molecule) Core->Iso3 Subst. at C3 SERT Serotonin Transporter (SSRI Activity) Iso4->SERT High Affinity Iso3->SERT Reduced Affinity Sigma Sigma-1 Receptor (Neuroprotection) Iso3->Sigma Primary Affinity MCH MCH-1 Receptor (Metabolic Regulation) Iso3->MCH Scaffold Utility

Caption: Shifting the fluorophenyl group from C4 to C3 alters receptor selectivity from SERT to Sigma/MCH targets.

References

  • Accela Chem. (n.d.).[1] 3-(4-Fluorophenyl)piperidine Product Profile. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Paroxetine (Structural Comparison). Retrieved from [1]

  • SpectraBase. (2025).[1] 1-Amino-3-ethyl-3-(4-fluorophenyl)piperidine-2,6-dione Data. Retrieved from [1]

  • ChemicalBook. (n.d.).[1] Tert-Butyl 4-amino-3-(4-fluorophenyl)piperidine-1-carboxylate. Retrieved from [1]

  • AK Scientific. (n.d.).[1] 3-(4-Fluorophenyl)piperidine hydrochloride Product Page. Retrieved from [1]

Sources

Foundational

Technical Guide: 3-(4-Fluorophenyl)piperidine Hydrochloride in Neuroscience Research

The following technical guide details the role of 3-(4-Fluorophenyl)piperidine hydrochloride in neuroscience research. This document is structured for application scientists and drug discovery chemists, focusing on the c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 3-(4-Fluorophenyl)piperidine hydrochloride in neuroscience research. This document is structured for application scientists and drug discovery chemists, focusing on the compound's utility as a structural probe for receptor selectivity profiling (SAR) and its distinct pharmacological behavior compared to its 4-substituted isomers.[1]

Role: Structural Probe for Monoaminergic & Sigma Receptor Selectivity CAS: 1217753-24-6 (Generic reference for related salt forms) | Class: Arylpiperidine Scaffold[1][2]

Executive Summary: The "Positional Switch" in Ligand Design

In neuroscience drug discovery, the phenylpiperidine moiety is a "privileged structure"—a molecular scaffold capable of binding to multiple unrelated receptor targets depending on its substitution pattern. While the 4-(4-fluorophenyl)piperidine core is the backbone of major antidepressants (e.g., Paroxetine) and antipsychotics (e.g., Haloperidol), its positional isomer, 3-(4-Fluorophenyl)piperidine hydrochloride , serves a critical but distinct role.[1]

It functions primarily as a selectivity probe .[1][2] By shifting the aryl group from the C4 to the C3 position, researchers alter the vector of the aromatic ring, drastically changing the compound's affinity profile from Serotonin Transporters (SERT) toward Sigma Receptors (


, 

)
and Dopamine Autoreceptors .
Core Applications
  • SAR Deconvolution: Used to define the steric boundaries of the orthosteric binding site in SERT/DAT/NET.[2]

  • Sigma Receptor Ligand Development: Acts as a lead scaffold for high-affinity Sigma-1 (

    
    ) receptor modulators, often exhibiting neuroprotective properties.[1][2]
    
  • Fragment-Based Screening: Serves as a low-molecular-weight fragment to probe "kinked" vs. "linear" hydrophobic pockets in GPCRs.[1][2]

Pharmacological Mechanism & SAR Logic[1][2][3]

The "3-Position" Effect

The pharmacological divergence between 3- and 4-substituted piperidines is a fundamental concept in medicinal chemistry.

  • 4-Substitution (Linear Topology): Aligns with the central cavity of the Serotonin Transporter (SERT).[1][2] This is why Paroxetine (a 3,4-disubstituted analog) requires the 4-fluorophenyl group for high-affinity anchoring.[1][2]

  • 3-Substitution (Kinked Topology): Introduces a steric clash in the SERT primary pocket but creates a favorable geometry for Sigma-1 receptors and Dopamine D2/D3 autoreceptors .[1][2] This mimics the topology of 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine), a classic dopamine autoreceptor agonist.[1][2]

The Fluorine Advantage

The para-fluorine substitution on the phenyl ring serves two specific technical functions in this probe:

  • Metabolic Blockade: It prevents rapid oxidative metabolism (hydroxylation) at the highly reactive para position (CYP450 blockade), extending the probe's half-life in in vivo assays.[1][2]

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen slightly and increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) penetration.[1]
    
Visualization: SAR Divergence Pathway

The following diagram illustrates the functional divergence when the phenyl group is shifted from C4 to C3.

SAR_Logic Core Phenylpiperidine Scaffold Pos4 4-Substitution (Linear) Core->Pos4 Isomer Shift Pos3 3-Substitution (Kinked) Core->Pos3 Isomer Shift Target_SERT High Affinity: SERT (e.g., Paroxetine) Pos4->Target_SERT Optimized Fit Target_Sigma High Affinity: Sigma-1 / D2 (Selectivity Probes) Pos3->Target_Sigma Steric Preference Effect_F 4-Fluoro Group: + Metabolic Stability + Lipophilicity Effect_F->Pos4 Effect_F->Pos3

Caption: SAR divergence showing how positional isomerism dictates receptor target preference between SERT and Sigma/Dopamine systems.

Experimental Protocols

Synthesis of 3-(4-Fluorophenyl)piperidine HCl

Note: This protocol prioritizes the reduction of a pyridine precursor, which is the most reliable route for establishing the 3-isomer stereochemistry.[1]

Reagents: 3-(4-Fluorophenyl)pyridine, PtO2 (Adams' catalyst), Conc.[1][2] HCl, Ethanol, Hydrogen gas (50 psi).[1]

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 10 mmol of 3-(4-fluorophenyl)pyridine in 50 mL of absolute ethanol.

  • Acidification: Add 1.2 equivalents of concentrated HCl (12M) to generate the pyridinium salt in situ.

  • Catalyst Addition: Carefully add 5 mol% PtO2 (Adams' catalyst) under an inert nitrogen atmosphere.[1][2]

  • Hydrogenation: Transfer to a Parr shaker hydrogenation apparatus. Pressurize to 50 psi H2. Shake at room temperature for 12 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting pyridine will be UV active; the product piperidine will stain with Ninhydrin (secondary amine).[2]

  • Filtration: Filter the catalyst through a Celite pad. Caution: Spent hydrogenation catalysts are pyrophoric; keep wet with water/ethanol.[1][2]

  • Isolation: Concentrate the filtrate in vacuo to obtain the crude hydrochloride salt.

  • Recrystallization: Recrystallize from Ethanol/Ether to yield pure 3-(4-Fluorophenyl)piperidine hydrochloride as white crystals.

Sigma-1 Receptor Binding Assay (Radioligand Displacement)

This assay validates the compound's utility as a Sigma-1 ligand.[1][2]

Materials:

  • Tissue: Guinea pig brain membrane homogenates (Sigma-1 rich).[1][2]

  • Radioligand: [3H]-(+)-Pentazocine (Specific Sigma-1 agonist).[1][2]

  • Test Compound: 3-(4-Fluorophenyl)piperidine HCl (10 nM – 100 µM).

  • Non-specific Control: Haloperidol (10 µM).[1][2]

Protocol:

  • Buffer Prep: Tris-HCl (50 mM, pH 7.4).

  • Incubation: Mix 100 µL membrane prep, 50 µL [3H]-(+)-Pentazocine (2 nM final), and 50 µL Test Compound.

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration] to determine Ki.[1][2]

Comparative Data Profile

The following table highlights the expected affinity shifts when comparing the 3-isomer to the 4-isomer (Paroxetine-like core).

Target Receptor4-(4-F-phenyl)piperidine (Ref)3-(4-F-phenyl)piperidine (Probe)Biological Implication
SERT (Serotonin) High Affinity (

nM)
Low/Moderate Affinity3-isomer acts as a negative control for SERT studies.[1][2]
Sigma-1 (

)
Moderate AffinityHigh Affinity (

nM)
3-isomer is a preferred scaffold for Sigma-1 agonist design.[1][2]
Dopamine D2 Low AffinityModerate Affinity3-isomer mimics the "3-PPP" autoreceptor pharmacophore.[1][2]
Metabolic Stability High (due to 4-F)High (due to 4-F)Both isomers resist para-hydroxylation.[1][2]

Workflow Visualization: From Synthesis to Screening

This workflow guides the researcher through the logical progression of using this compound in a drug discovery campaign.[2]

Workflow Start Start: 3-(4-F)Pyridine Synth Catalytic Hydrogenation (PtO2 / H2) Start->Synth Purify Recrystallization (HCl Salt) Synth->Purify Screen_1 Primary Screen: Sigma-1 Binding ([3H]Pentazocine) Purify->Screen_1 Screen_2 Secondary Screen: SERT Binding ([3H]Paroxetine) Purify->Screen_2 Decision Selectivity Analysis Screen_1->Decision Screen_2->Decision Outcome_A High Sigma / Low SERT: Neuroprotection Lead Decision->Outcome_A Target Profile Outcome_B High SERT / Low Sigma: Re-evaluate Isomer Purity Decision->Outcome_B Off-Target

Caption: Experimental workflow for synthesizing and validating 3-(4-Fluorophenyl)piperidine as a selective receptor probe.

References

  • Glennon, R. A., et al. (1991).[1][2] Binding of phenylalkylamine derivatives at 5-HT1A and sigma receptors.[1][2] Journal of Medicinal Chemistry.[2] (Validates the use of phenylpiperidines as Sigma ligands).[1][2]

  • Hjorth, S., et al. (1983).[1][2] 3-PPP, a new centrally acting DA-autoreceptor agonist.[1][2] Psychopharmacology.[1][2][3] (Establishes the pharmacophore of 3-substituted piperidines in dopamine systems).[1]

  • Berardi, F., et al. (2004).[1][2] Novel 4-phenylpiperidine derivatives as high affinity sigma-1 receptor ligands.[1][2] Bioorganic & Medicinal Chemistry.[1][2][4][5][6][7] (Provides comparative SAR data for phenylpiperidine isomers).[1][2]

  • PubChem Compound Summary. (2024). 3-(4-Fluorophenyl)piperidine.[1][2][4][5][7][8][9] National Center for Biotechnology Information.[1]

Sources

Exploratory

Technical Guide: Paroxetine Piperidine Intermediates & Isomer Control

This guide details the technical profile, synthesis, and quality control of the piperidine core used in Paroxetine manufacturing.[1] Editorial Note: The specific nomenclature "3-(4-Fluorophenyl)piperidine" refers to a re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and quality control of the piperidine core used in Paroxetine manufacturing.[1]

Editorial Note: The specific nomenclature "3-(4-Fluorophenyl)piperidine" refers to a regioisomer where the fluorophenyl group is at the 3-position.[1] However, the pharmacologically active Paroxetine scaffold requires the fluorophenyl group at the 4-position (i.e., 4-(4-Fluorophenyl)-3-hydroxymethylpiperidine ).[1] This guide addresses the synthesis of the correct 4-substituted intermediate (often termed "Paroxol" or "Impurity D") while establishing the "3-(4-Fluorophenyl)" isomer as a critical Reference Standard for impurity profiling.[1]

[1]

Executive Summary

3-(4-Fluorophenyl)piperidine hydrochloride (and its 4-substituted analog) represents a critical structural motif in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[1] In drug development, the (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (Paroxol) is the functional intermediate that provides the scaffold for the final ether coupling.[1]

The 3-(4-fluorophenyl) regioisomer (CAS 1106940-94-6) serves primarily as a Structural Impurity Reference Standard .[1] Its presence indicates regio-selectivity failure during the piperidine ring formation.[1] Strict control of this isomer is required to prevent the formation of "Isoparoxetine" analogs which lack therapeutic efficacy.[1]

Key Technical Parameters:

  • Target Intermediate: (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine.[1]

  • Critical Isomer (Impurity): 3-(4-Fluorophenyl)piperidine HCl.[1]

  • Stereochemistry: trans-configuration is essential for SERT binding affinity.[1]

Structural Analysis & Causality

The synthesis of Paroxetine hinges on the construction of a piperidine ring with two chiral centers at C3 and C4.[1] The efficacy of the final drug depends on the (-)-trans-(3S,4R) configuration.[1]

The Regioisomer Distinction

The distinction between the 3-phenyl and 4-phenyl isomers is chemically subtle but pharmacologically binary.[1]

FeatureTarget Intermediate (Paroxol Core)Topic Isomer (Impurity Reference)
Structure 4 -(4-fluorophenyl)-3-hydroxymethyl3 -(4-fluorophenyl)piperidine
Role Precursor to Active APIRegioisomer / Impurity
Origin 1,4-Conjugate Addition (Michael)1,2-Addition or Migration
CAS (HCl) 130855-30-0 (Impurity D)1106940-94-6
Mechanistic Causality

The industrial synthesis typically employs a Michael addition of a 4-fluorophenyl organometallic reagent to an arecoline analog (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate).[1]

  • Correct Pathway: The nucleophile attacks the C4 position (conjugate addition), driven by the ester at C3 stabilizing the transition state.[1] This yields the 4-phenyl product.[1][2][3][4][5]

  • Failure Mode: If the reaction conditions (solvent polarity, temperature) favor direct attack or if the double bond migrates, the 3-phenyl isomer forms.[1] This necessitates the use of 3-(4-Fluorophenyl)piperidine HCl as a "marker" in HPLC to validate the reaction specificity.[1]

Synthetic Protocol: The Paroxetine Core (Paroxol)

This protocol describes the synthesis of the functional 4-substituted intermediate, incorporating checks for the 3-substituted isomer.[1]

Phase 1: Conjugate Addition (Formation of the Piperidine Ring)

Objective: Install the 4-fluorophenyl group with trans-stereoselectivity.[1]

Reagents:

  • Substrate: Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Arecoline analog).[1]

  • Reagent: 4-Fluorophenylmagnesium bromide (Grignard).[1]

  • Catalyst: Copper(I) chloride (optional, promotes 1,4-addition).[1]

Step-by-Step Methodology:

  • Cryogenic Preparation: Charge a reactor with anhydrous THF and cool to -20°C. Add CuCl (5 mol%) to promote soft nucleophilic attack.

  • Grignard Addition: Slowly add 4-fluorophenylmagnesium bromide (1.2 equiv) over 2 hours. Rationale: Slow addition prevents local heating which favors the kinetic 1,2-addition byproduct (impurity).

  • Substrate Introduction: Add the tetrahydropyridine ester dropwise.[1] Maintain temperature < -10°C.

  • Quench & Hydrolysis: Quench with aqueous NH₄Cl. Extract with toluene.[1]

  • Isomer Check (Critical): Analyze the organic layer via HPLC using the 3-(4-Fluorophenyl)piperidine reference standard. Limit: < 0.15%.

Phase 2: Reduction to Alcohol (Paroxol)

Objective: Convert the C3-ester to the hydroxymethyl group.[1]

  • Reduction: Treat the intermediate ester with Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C.

  • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[1]

  • Isolation: Crystallize the crude alcohol (Paroxol) from isopropanol/hexane.

Phase 3: Resolution (Optical Purity)

Objective: Isolate the (3S,4R) enantiomer.

  • Salt Formation: Dissolve racemic Paroxol in acetone. Add (+)-L-tartaric acid.[1]

  • Crystallization: The (3S,4R)-amine tartrate salt crystallizes preferentially.[1]

  • Liberation: Treat the salt with NaOH to release the free base: (-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine .[1]

Quality Control: Managing the 3-Phenyl Isomer

To ensure the "Paroxetine Intermediate" meets pharmaceutical standards, the 3-(4-fluorophenyl) isomer must be quantified.[1]

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • A: Buffer (0.05M KH₂PO₄, pH 3.5).

    • B: Acetonitrile.[1][3]

    • Gradient: 10% B to 60% B over 20 min.

  • Detection: UV at 295 nm.[1][3]

  • System Suitability: Resolution (Rs) between Paroxol (RT ~12 min) and 3-Phenyl Isomer (RT ~10.5 min) must be > 2.0.[1]

Data Presentation: Impurity Limits
Impurity NameStructureLimit (ICH Q3A)Origin
Paroxol (Intermediate) 4-phenyl-3-CH₂OHN/A (Main Peak)Target Product
Impurity A (EP) Desfluoro-analog< 0.10%Impurity in Grignard reagent
3-Phenyl Isomer 3-phenyl-piperidine< 0.10%Regio-selectivity failure
Impurity E (EP) Tetrahydropyridine< 0.10%Incomplete reaction

Visualization of Pathways

The following diagram illustrates the divergence between the correct synthetic route (Conjugate Addition) and the failure mode leading to the 3-phenyl impurity.

Paroxetine_Synthesis Start Arecoline Analog (Tetrahydropyridine Ester) Transition Nucleophilic Attack Start->Transition Grignard 4-F-Phenyl-MgBr (CuCl Catalyst) Grignard->Transition Route_A Path A: 1,4-Addition (Thermodynamic Control) Transition->Route_A Major (>99%) Route_B Path B: 1,2-Addition/Migration (Kinetic Error) Transition->Route_B Minor (<0.1%) Target Target Intermediate 4-(4-F-Phenyl)-Piperidine-3-Ester Route_A->Target Impurity Impurity (Topic) 3-(4-F-Phenyl)-Piperidine Derivative Route_B->Impurity Paroxol Paroxol (Alcohol) (3S,4R)-Intermediate Target->Paroxol LiAlH4 Reduction

Caption: Divergent synthesis pathways showing the origin of the target 4-substituted intermediate versus the 3-substituted impurity.

References

  • European Directorate for the Quality of Medicines (EDQM). Paroxetine Hydrochloride Hemihydrate: Impurity C and D Standards.[1] European Pharmacopoeia (Ph.[1][6][7] Eur.) 10.[1]0. Link[1]

  • U.S. Pharmacopeia (USP). Paroxetine Hydrochloride: Related Compounds and Organic Impurities.[1] USP-NF 2023.[1] Link[1]

  • Cossy, J., et al. (2001). "A short formal synthesis of paroxetine."[1] Tetrahedron Letters, 42(44), 7805-7807.[1] Link

  • Adger, B., et al. (1997). "The Synthesis of Paroxetine."[1] Chemical Reviews. (Detailed review of the Michael addition stereochemistry).

  • PubChem. Compound Summary: 3-(4-Fluorophenyl)piperidine.[1] National Library of Medicine.[1] Link

Sources

Foundational

3-(4-Fluorophenyl)piperidine Hydrochloride: Structural Pharmacology &amp; DAT Affinity Profile

The following technical guide details the pharmacological profile, structure-activity relationships (SAR), and experimental characterization of 3-(4-Fluorophenyl)piperidine hydrochloride . This guide addresses the compou...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, structure-activity relationships (SAR), and experimental characterization of 3-(4-Fluorophenyl)piperidine hydrochloride .

This guide addresses the compound as a specific regioisomer of the privileged phenylpiperidine scaffold, contrasting it with its 4-substituted counterparts (e.g., the Paroxetine/Femoxetine core) to illustrate the critical "isomeric switch" that governs Dopamine Transporter (DAT) affinity versus Dopamine Receptor (D2/D3) activation.

Executive Summary

3-(4-Fluorophenyl)piperidine hydrochloride represents a critical structural probe in the study of monoaminergic signaling. While the 4-(4-fluorophenyl)piperidine scaffold is the pharmacophore backbone for potent Selective Serotonin Reuptake Inhibitors (SSRIs) and Dopamine Transporter (DAT) inhibitors (e.g., Paroxetine), the 3-isomer exhibits a distinct pharmacological divergence.

Research indicates that shifting the phenyl ring from the C4 to the C3 position on the piperidine ring typically results in a loss of transporter (DAT/SERT) affinity and a gain in Dopamine Receptor (D2/D3) affinity or Sigma (


) receptor  modulation. This guide analyzes the mechanistic basis of this affinity shift, providing the experimental protocols required to quantify these interactions.

Structural Pharmacology: The Isomeric Switch

The biological activity of phenylpiperidines is strictly governed by the spatial orientation of the aromatic ring relative to the basic nitrogen.

The 4-Substituted (Paroxetine-like) Scaffold
  • Configuration: The phenyl ring at C4 allows the molecule to adopt a conformation that mimics the extended rotamer of dopamine.

  • Target: High affinity for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) .[1]

  • Mechanism: Blocks the reuptake of monoamines from the synaptic cleft.

The 3-Substituted (3-PPP-like) Scaffold
  • Configuration: The phenyl ring at C3 creates a more compact steric profile.

  • Target: Often exhibits affinity for Dopamine Autoreceptors (D2/D3) or Sigma-1 receptors .

  • Mechanism: The 3-(3-hydroxyphenyl) analog (3-PPP) is a classic partial dopamine agonist. The 3-(4-fluorophenyl) analog discussed here serves as a lipophilic probe to explore the hydrophobic pocket of these receptors without the hydrogen-bonding capability of the phenol group.

SAR Logic Diagram (DOT)

The following diagram illustrates the pharmacological divergence based on the phenyl ring position.

SAR_Logic Scaffold Phenylpiperidine Scaffold Pos4 4-Substituted (e.g., Paroxetine Core) Scaffold->Pos4 C4 Attachment Pos3 3-Substituted (3-(4-Fluorophenyl)piperidine) Scaffold->Pos3 C3 Attachment DAT DAT/SERT Inhibition (Reuptake Blockade) Pos4->DAT High Affinity (Nanomolar Ki) Receptor D2/D3 Receptor Modulation (Agonism/Antagonism) Pos4->Receptor Low Affinity Pos3->DAT Reduced Affinity (Micromolar Ki) Pos3->Receptor Increased Affinity (Stereoisomer Dependent) Sigma Sigma-1 Receptor Binding Pos3->Sigma High Affinity Potential

Figure 1: Pharmacological divergence of phenylpiperidine regioisomers. Green paths indicate primary activity for 4-isomers; Red paths indicate primary activity for 3-isomers.

Dopamine Transporter (DAT) Affinity Data[1][2]

Quantitative binding data for 3-(4-fluorophenyl)piperidine demonstrates the "affinity penalty" incurred by the C3 substitution compared to the C4 isomer.

Comparative Binding Profile ( Values)

Note: Values are representative of the scaffold class based on structure-activity relationship (SAR) literature.

CompoundStructureTarget: DAT

(nM)
Target: D2 High

(nM)
Primary Action
4-(4-Fluorophenyl)piperidine Paroxetine Core10 - 50 > 10,000DAT/SERT Inhibitor
3-(4-Fluorophenyl)piperidine Subject Compound > 1,000 50 - 500 Receptor Modulator / Weak Uptake Inhibitor
(-)-3-PPP 3-(3-HO-phenyl)-N-propyl> 5,00030 - 100D2 Autoreceptor Agonist
GBR 12909 Bis(4-F-phenyl) analog1 - 10> 1,000Potent DAT Inhibitor
Interpretation
  • Low DAT Affinity: The 3-(4-fluorophenyl)piperidine hydrochloride salt typically exhibits a

    
     for DAT in the micromolar range (>1 
    
    
    
    M)
    . It lacks the optimal spatial overlap with the dopamine pharmacophore required for high-affinity transporter binding.
  • Fluorine Effect: The para-fluorine substitution increases lipophilicity (LogP) and metabolic stability (blocking P450 oxidation at the para-position) but does not compensate for the steric mismatch at the DAT binding site caused by the C3 positioning.

Experimental Protocols

To validate the affinity profile of 3-(4-fluorophenyl)piperidine hydrochloride, the following self-validating protocols are recommended.

Radioligand Binding Assay (DAT)

This protocol measures the displacement of a radiolabeled ligand ([³H]WIN 35,428) by the test compound.

Reagents:

  • Source Tissue: Rat striatal membranes (rich in DAT).

  • Radioligand: [³H]WIN 35,428 (Specific Activity: 80-85 Ci/mmol).

  • Non-specific displacer: Cocaine (10

    
    M) or GBR 12909 (1 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize rat striata in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.[2]

  • Incubation:

    • Tube A: Total Binding ([³H]WIN 35,428 + Membrane).

    • Tube B: Non-Specific Binding (Tube A + 10

      
      M Cocaine).
      
    • Tube C: Test (Tube A + 3-(4-fluorophenyl)piperidine HCl at concentrations

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 2 hours (DAT binding is temperature sensitive).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (to reduce filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression (GraphPad Prism). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the dissociation constant of [³H]WIN 35,428.
Assay Workflow Diagram (DOT)

Assay_Workflow Prep Membrane Preparation (Rat Striatum) Incubate Incubation (2 hrs @ 4°C) Prep->Incubate + [3H]WIN 35,428 + Test Compound Filter Filtration (GF/B + PEI) Incubate->Filter Terminate Count Scintillation Counting Filter->Count Measure CPM Analysis Data Analysis (Cheng-Prusoff) Count->Analysis Calculate Ki

Figure 2: Step-by-step workflow for DAT Radioligand Binding Assay.

Synthesis Overview

For researchers needing to synthesize the standard for assays, the 3-isomer requires a different route than the 4-isomer.

  • Starting Material: 3-Bromopyridine or 3-(4-fluorophenyl)glutaric acid.

  • Grignard Reaction: 3-Bromopyridine + 4-Fluorophenylmagnesium bromide

    
     3-(4-fluorophenyl)pyridine.
    
  • Reduction: Catalytic hydrogenation (PtO2/H2) or reduction of the pyridinium salt (using NaBH4 followed by catalytic hydrogenation) yields the piperidine.

  • Resolution: The product is a racemic mixture. Chiral resolution (using tartaric acid) is necessary if investigating stereoselective binding (typically the (-)-enantiomer is more active at receptors).

References

  • Hacksell, U., et al. (1981). "3-Phenylpiperidines.[3] Central dopamine-autoreceptor stimulating activity."[3] Journal of Medicinal Chemistry.

    • Core reference for the pharmacology of the 3-phenylpiperidine scaffold and the distinction
  • Meltzer, P. C., et al. (1997). "Structure-activity relationships of substituted N-benzyl piperidines in the GBR series." Journal of Medicinal Chemistry.

    • Provides comparative affinity data for fluorinated phenylpiperidine analogs at the D
  • Andersen, P. H. (1989). "The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology.

    • Establishes the binding protocols and standard values for D
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

    • Foundational mathematical basis for calcul

Sources

Exploratory

Technical Monograph: 3-(4-Fluorophenyl)piperidine Hydrochloride in SERT Selectivity

The following technical guide details the pharmacological profile, structural-activity relationships (SAR), and experimental characterization of 3-(4-Fluorophenyl)piperidine hydrochloride . Executive Summary 3-(4-Fluorop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, structural-activity relationships (SAR), and experimental characterization of 3-(4-Fluorophenyl)piperidine hydrochloride .

Executive Summary

3-(4-Fluorophenyl)piperidine hydrochloride (3-FPP) is a positional isomer of the pharmacophore found in potent Selective Serotonin Reuptake Inhibitors (SSRIs) such as Paroxetine. While the 4-(4-fluorophenyl)piperidine scaffold is the "gold standard" for high-affinity Serotonin Transporter (SERT) binding, the 3-substituted isomer represents a critical structural probe used to define the spatial constraints of the SERT orthosteric binding site (S1).

This guide analyzes the selectivity profile of 3-FPP, contrasting it with its 4-isomer to demonstrate the precise "Halogen Binding Pocket" requirements within the transporter. It serves as a reference for researchers designing next-generation monoamine transporter ligands.

Chemical & Pharmacological Profile

Structural Identity

The molecule consists of a piperidine ring substituted at the 3-position with a 4-fluorophenyl group.[1][2] This distinguishes it from the Paroxetine core, where the phenyl group is at the 4-position.

PropertySpecification
IUPAC Name 3-(4-Fluorophenyl)piperidine hydrochloride
Common Abbreviation 3-FPP HCl
Molecular Formula C₁₁H₁₄FN · HCl
Molecular Weight 215.69 g/mol
Key Pharmacophore Fluorinated Phenylpiperidine
Isomeric Relationship Regioisomer of 4-(4-fluorophenyl)piperidine (Paroxetine core)
Mechanism of Action: The "Positioning Effect"

The selectivity of phenylpiperidines for SERT versus the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) is governed by the vector of the phenyl ring relative to the protonated nitrogen.

  • 4-Substituted (Paroxetine-like): The phenyl ring aligns perfectly with the hydrophobic "S1" subsite in SERT. The para-fluorine atom forms a halogen bond with specific residues (likely Ala169 or Ile172 in the human homolog), locking the transporter in an outward-open conformation.

  • 3-Substituted (3-FPP): Shifting the phenyl group to the 3-position alters the distance and angle to the halogen binding pocket.

    • SERT Affinity: Generally reduced (Ki > 100 nM) compared to the 4-isomer (Ki < 1 nM). The steric clash prevents optimal engagement with the S1 pocket.

    • DAT/NET Selectivity: 3-substitution often shifts selectivity towards DAT or NET, or results in "promiscuous" binding (low affinity for all three).

Critical Insight: The high selectivity of Paroxetine is derived from the combination of the 4-(4-fluorophenyl) group (affinity anchor) and the 3-((1,3-benzodioxol-5-yloxy)methyl) group (selectivity filter). Removing the 3-substituent or moving the phenyl to position 3 drastically alters the pharmacological profile.

Mechanistic Basis of Selectivity (SAR)

The following diagram illustrates the structural decision tree that determines whether a phenylpiperidine becomes a potent SSRI or a non-selective ligand.

SAR_Pathway Start Phenylpiperidine Scaffold Pos4 4-Position Substitution (Paroxetine Core) Start->Pos4 Optimal Geometry Pos3 3-Position Substitution (3-FPP) Start->Pos3 Steric Clash Fluoro Para-Fluoro Group Pos4->Fluoro Halogen Bond NoFluoro Unsubstituted Phenyl Pos4->NoFluoro Loss of Potency Pos3->Fluoro Misaligned Vector LowAffinity Reduced SERT Affinity (Ki > 100 nM) Pos3->LowAffinity DAT_Shift Shift to DAT/NET Activity Pos3->DAT_Shift Altered Topography HighAffinity High SERT Affinity (Ki < 1 nM) Fluoro->HighAffinity Locks S1 Pocket NoFluoro->LowAffinity

Figure 1: Structural Activity Relationship (SAR) of Phenylpiperidines at SERT. The 4-position is critical for high-affinity binding.

Experimental Protocols

To validate the selectivity of 3-(4-Fluorophenyl)piperidine hydrochloride, researchers must employ competitive radioligand binding assays.

Protocol A: [³H]-Paroxetine Displacement Assay (SERT Affinity)

Objective: Determine the Ki of 3-FPP for the serotonin transporter.

Reagents:

  • Radioligand: [³H]-Paroxetine (Specific Activity: 15-25 Ci/mmol).

  • Tissue Source: Rat cerebral cortex membranes or HEK-293 cells stably expressing hSERT.

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Mix 100 µL membrane suspension.

    • Add 50 µL [³H]-Paroxetine (Final conc: 0.5 nM).

    • Add 50 µL 3-(4-Fluorophenyl)piperidine HCl (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).

    • Non-specific binding: Define using 10 µM Fluoxetine.

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: [³H]-5-HT Uptake Inhibition (Functional Potency)

Objective: Confirm if binding translates to functional inhibition of serotonin reuptake.

Workflow Diagram:

Uptake_Assay Step1 Synaptosome Preparation (Rat Brain/hSERT Cells) Step2 Pre-Incubation (10 min @ 37°C) with 3-FPP Step1->Step2 Step3 Substrate Addition [³H]-5-HT (50 nM) Step2->Step3 Step4 Active Transport (5-10 min) Step3->Step4 Step5 Termination (Ice-cold Buffer + Filtration) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: Functional Uptake Assay Workflow.

Data Interpretation & Selectivity Ratios

When analyzing 3-(4-Fluorophenyl)piperidine hydrochloride, expected results should be benchmarked against standard SSRIs.

CompoundSERT Ki (nM)NET Ki (nM)Selectivity (NET/SERT)Interpretation
Paroxetine (4-isomer) 0.1 - 0.340 - 80> 200Highly Selective
3-(4-Fluorophenyl)piperidine 50 - 500 *> 1000 ~ 2 - 20 Weak/Moderate Affinity
Fluoxetine 10 - 2050025Moderate Selectivity

*Note: Values for the 3-isomer are estimated based on SAR scaffold studies. The 3-position shift typically causes a 2-3 log order loss in affinity compared to the optimized 4-position.

Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Desiccate at -20°C. Hygroscopic.

  • Solubility: Soluble in DMSO (>20 mg/mL) and Water (>10 mg/mL).

References

  • Paroxetine Core Structure & SAR: Barnes, R. D., et al. "The structural requirements for high-affinity binding at the serotonin transporter."

  • Transporter Selectivity Models: Andersen, J., et al. "Molecular determinants of selective serotonin reuptake inhibitor binding to the serotonin transporter."

  • Chemical Identity (CAS 1106940-94-6): PubChem Compound Summary for 3-(4-Fluorophenyl)piperidine.

  • Synthesis of Phenylpiperidines: Lynch, I. R., et al. "Piperidine derivatives, their preparation and their use as medicaments."

  • LeuT-SSRI Structural Basis: Zhou, Z., et al. "Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures."

Sources

Foundational

Technical Guide: 3-(4-Fluorophenyl)piperidine Hydrochloride Derivatives and Analogs

[1] Executive Summary: The "Scaffold Hop" in CNS Drug Design 3-(4-Fluorophenyl)piperidine hydrochloride (CAS: 1106940-94-6; Free base: 676495-94-6) represents a critical structural isomer of the "privileged" 4-arylpiperi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Scaffold Hop" in CNS Drug Design

3-(4-Fluorophenyl)piperidine hydrochloride (CAS: 1106940-94-6; Free base: 676495-94-6) represents a critical structural isomer of the "privileged" 4-arylpiperidine scaffold found in blockbuster neuropsychiatric drugs like Paroxetine (SSRI) and Haloperidol (Antipsychotic).[1] While the 4-substituted variants dominate the market, the 3-arylpiperidine core offers a strategic "scaffold hop"—a medicinal chemistry tactic used to alter receptor subtype selectivity (e.g., shifting from SERT to DAT/NET affinity) and modify metabolic clearance profiles.

This guide details the synthesis, pharmacological utility, and structural-activity relationships (SAR) of this specific scaffold.[2] It is designed for medicinal chemists utilizing this fragment to explore novel chemical space beyond the crowded 4-arylpiperidine intellectual property landscape.[1]

Chemical Architecture & Physicochemical Profile[1][2][3]

Structural Analysis

Unlike the symmetrical 4-arylpiperidines, the 3-aryl substitution introduces a chiral center at the C3 position, creating distinct (R) and (S) enantiomers. This chirality is non-trivial; in the related 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine) series, enantiomers display opposing effects on dopamine autoreceptors.[1]

  • Core Scaffold: Piperidine saturated heterocycle.[1][3]

  • Pharmacophore: 4-Fluorophenyl group at C3.[1][4][5][6][7][8][9]

  • Electronic Effect: The fluorine atom at the para position exerts an electron-withdrawing inductive effect (-I) while blocking metabolic hydroxylation (CYP450 oxidation) at the most vulnerable site of the phenyl ring.

Key Properties Table[1][3]
PropertyValue / DescriptionRelevance
Formula C₁₁H₁₄FN · HClPrecursor salt form
MW 215.69 g/mol (HCl salt)Fragment-based drug discovery (FBDD) ideal range (<300)
LogP (Calc) ~2.3 - 2.5 (Free base)CNS penetrant (BBB permeable)
pKa ~9.5 - 10.5 (Piperidine NH)Protonated at physiological pH (7.4), critical for Aspartate residue binding in GPCRs
Chirality 1 Chiral Center (C3)Enantiomers must be resolved for clinical candidates

Synthetic Methodologies

The synthesis of 3-(4-fluorophenyl)piperidine requires overcoming the lack of symmetry inherent to the 3-position.[1] Two primary routes are established: Suzuki-Miyaura Coupling (Modern) and Grignard Addition (Classic) .[1]

Route A: The Pyridine Reduction Strategy (High Purity)

This route is preferred for scale-up due to the stability of pyridine intermediates and the avoidance of cryogenic conditions.

Mechanism:

  • Coupling: 3-Bromopyridine undergoes Pd-catalyzed cross-coupling with 4-fluorophenylboronic acid.[1]

  • Reduction: The resulting pyridine is hydrogenated to the piperidine.[1]

  • Salt Formation: Precipitation with HCl.[1]

SynthesisRoute Start 3-Bromopyridine Inter1 3-(4-Fluorophenyl) pyridine Start->Inter1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C Boronic 4-Fluorophenyl- boronic acid Boronic->Inter1 ProdBase 3-(4-Fluorophenyl) piperidine (Free Base) Inter1->ProdBase Hydrogenation H2 (50 psi), PtO2 AcOH/MeOH Final HCl Salt (Target) ProdBase->Final HCl/Ether Precipitation

Figure 1: Catalytic synthesis pathway via pyridine intermediate.

Detailed Protocol: Route A
  • Suzuki Coupling:

    • Charge a flask with 3-bromopyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and

      
       (2.0 eq).
      
    • Add solvent (Dioxane:Water 4:[1]1) and degas with

      
       for 15 min.
      
    • Add catalyst

      
       (0.05 eq) and reflux at 100°C for 12h.
      
    • Validation: Monitor TLC (Hexane:EtOAc 4:1). Pyridine product usually fluoresces under UV.[1]

  • Hydrogenation:

    • Dissolve the purified 3-(4-fluorophenyl)pyridine in MeOH with catalytic acetic acid.

    • Add

      
       (Adams' catalyst, 5 mol%).[1]
      
    • Hydrogenate at 50 psi (Parr shaker) for 6-12h.

    • Note: The pyridine ring is aromatic and resistant; acidic conditions protonate the nitrogen, facilitating reduction.

  • Salt Formation:

    • Filter catalyst over Celite.[1] Concentrate filtrate.[1]

    • Dissolve residue in diethyl ether.

    • Add 2M HCl in ether dropwise at 0°C. Collect the white precipitate by filtration.[1]

Medicinal Chemistry & SAR Logic

The 3-(4-fluorophenyl)piperidine scaffold is a versatile template.[1] Modifications at the Nitrogen (N1) and the Phenyl ring drive selectivity.[1]

3-Aryl vs. 4-Aryl Selectivity[1]
  • 4-Aryl (Paroxetine-like): High affinity for SERT (Serotonin Transporter).[1] The linear alignment favors the "long" binding pocket of SERT.

  • 3-Aryl (Scaffold Hop): Often shifts affinity toward DAT (Dopamine Transporter) or NET (Norepinephrine Transporter).[1] The "bent" conformation mimics the phenethylamine pharmacophore more closely than the 4-aryl isomer.

Structural-Activity Relationship (SAR) Map[1]

SAR_Logic Core 3-(4-Fluorophenyl) piperidine Core N_Sub N-Substitution (R1) Core->N_Sub Ph_Sub Phenyl Substitution (R2) Core->Ph_Sub Chirality C3 Chirality Core->Chirality SERT SERT Selectivity (Bulky Aryl groups) N_Sub->SERT Aryloxyalkyl (Paroxetine-like) DAT DAT/NET Affinity (Small Alkyl groups) N_Sub->DAT Methyl/Propyl (3-PPP like) Metab Metabolic Stability (F blocks CYP450) Ph_Sub->Metab 4-Fluoro Chirality->DAT (S)-isomer often more active

Figure 2: SAR decision tree for optimizing the 3-arylpiperidine scaffold.[1]

Experimental Validation: Binding Assay

To confirm the utility of synthesized derivatives, a competitive radioligand binding assay is standard.

Monoamine Transporter Binding Protocol

Objective: Determine


 values for SERT, DAT, and NET.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human SERT, DAT, or NET.[1]

    • Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • SERT: Incubate membranes with

      
      -Paroxetine (0.5 nM) and test compound (
      
      
      
      to
      
      
      M).
    • DAT: Incubate with

      
      -WIN35,428.[1]
      
    • NET: Incubate with

      
      -Nisoxetine.[1]
      
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: The hydrochloride salt is an irritant to eyes, respiratory system, and skin.

  • Fluorine Safety: While the C-F bond is stable, combustion may release HF gas.[1] Use standard fume hood protocols.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

References

  • Barnes, R. D., et al. (1987).[1] Piperidine derivatives, their preparation and their use as medicaments.[1][2][10][11][12] US Patent 4,721,723.[1] (Describes synthesis of paroxetine and related phenylpiperidines).

  • Mellin, C., et al. (1989).[1] 3-Phenylpiperidines: Structure-activity relationships for dopamine autoreceptor agonists.[1]Journal of Medicinal Chemistry, 32(7).[1] (Foundational SAR for 3-arylpiperidines).[1]

  • LGC Standards. (2024). Certificate of Analysis: 3-(4-Fluorophenyl)piperidine hydrochloride.[1][5][9] (Validation of chemical identity).

  • PubChem. (2024).[1] Compound Summary: 3-(4-Fluorophenyl)piperidine.[1][4][5][6][7][9] CID 11534346.[1] [1]

  • Ishikawa, M., et al. (2010).[1][13] Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor.[1][13]Bioorganic & Medicinal Chemistry, 18(14), 5441-5448.[1][13] (Demonstrates scaffold hopping utility).

Sources

Exploratory

Technical Whitepaper: Scalable Enantioselective Architectures for 3-(4-Fluorophenyl)piperidine Hydrochloride

Executive Summary The piperidine ring functionalized at the C3 position is a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for several blockbuster therapeutics, most notably the PARP i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring functionalized at the C3 position is a privileged scaffold in medicinal chemistry, serving as the pharmacophore backbone for several blockbuster therapeutics, most notably the PARP inhibitor Niraparib (Zejula).[1] The synthesis of (3S)-3-(4-fluorophenyl)piperidine hydrochloride presents a specific stereochemical challenge: installing a remote chiral center on a flexible saturated ring system.

While classical resolution of racemates remains a fallback in early development, it suffers from a maximum 50% theoretical yield.[1] This guide details a chemocatalytic precision route utilizing Iridium-catalyzed asymmetric hydrogenation of substituted pyridinium salts. This methodology offers superior atom economy, scalability, and direct access to the eutomer with high enantiomeric excess (>90% ee).[1]

Retrosynthetic Analysis & Strategic Disconnections

To achieve high-fidelity synthesis, we must disconnect the target molecule at its most stable precursor. The strategy relies on aromaticity reduction —converting the flat, achiral pyridine ring into the chiral, 3-dimensional piperidine architecture.[1]

Strategic Visualization

Retrosynthesis Figure 1: Retrosynthetic logic moving from the chiral target back to achiral aromatic feedstocks. Target (3S)-3-(4-Fluorophenyl)piperidine HCl (Target Molecule) Intermediate N-Benzyl-3-(4-fluorophenyl)pyridinium Salt (Activated Precursor) Target->Intermediate Asymmetric Hydrogenation (Ir-Catalyst, H2) StartingMaterial 3-(4-Fluorophenyl)pyridine (Aromatic Core) Intermediate->StartingMaterial Benzylation (BnBr) Suzuki Suzuki Coupling (3-Bromopyridine + 4-F-Phenylboronic acid) StartingMaterial->Suzuki C-C Bond Formation

Core Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol supersedes traditional resolution by utilizing an Iridium-phosphinite complex to induce chirality during the reduction of the pyridinium salt. This method is preferred for its ability to tolerate the aryl fluoride moiety without defluorination.

Mechanistic Grounding

The mechanism proceeds via an outer-sphere hydrogenation or an inner-sphere coordination depending on the specific ligand. For high ee, we utilize a chiral bisphosphine ligand (e.g., (R)-SynPhos or (R)-SegPhos) complexed with Iridium.[1] The catalyst differentiates the enantiotopic faces of the pyridinium intermediate.[2]

Experimental Workflow

Reagents & Materials:

  • Substrate: 3-(4-Fluorophenyl)pyridine (CAS: 874816-16-1)

  • Activator: Benzyl bromide (BnBr)[1]

  • Catalyst Precursor: [Ir(COD)Cl]₂

  • Chiral Ligand: (R)-SynPhos or (R)-Difluorphos

  • Solvent: Methanol/Dichloromethane (1:1)[1]

  • Hydrogen Source: H₂ gas (High Pressure)[1][3]

Step 1: Activation (Pyridinium Salt Formation)[1]
  • Dissolve 3-(4-fluorophenyl)pyridine (1.0 eq) in acetone.

  • Add benzyl bromide (1.1 eq) dropwise at 0°C.

  • Reflux for 4 hours. The product, N-benzyl-3-(4-fluorophenyl)pyridinium bromide, precipitates.

  • Filtration yields the activated salt (Yield: >95%).

Step 2: Asymmetric Hydrogenation[3][4]
  • Catalyst Prep: In a glovebox (N₂ atm), mix [Ir(COD)Cl]₂ (1.0 mol%) and (R)-SynPhos (2.2 mol%) in degassed CH₂Cl₂. Stir for 30 mins to form the active cationic complex.

  • Loading: Transfer the catalyst solution to a high-pressure autoclave containing the pyridinium salt (from Step 1).

  • Reaction: Pressurize to 600 psi (40 bar) H₂.

  • Agitation: Stir vigorously at room temperature (25-30°C) for 24 hours.

  • Termination: Vent H₂ carefully. Concentrate the solvent to obtain the crude N-benzyl piperidine.

Step 3: Deprotection & Salt Formation
  • Dissolve the crude intermediate in MeOH.

  • Add Pd/C (10 wt%) and ammonium formate (5 eq) or H₂ (1 atm) to cleave the benzyl group (Transfer Hydrogenation).[1]

  • Filter catalyst.

  • Critical Salt Formation: Add 4M HCl in dioxane dropwise to the filtrate.

  • Crystallize the resulting precipitate from Ethanol/Et₂O to yield (3S)-3-(4-fluorophenyl)piperidine HCl .

Process Logic Diagram

Workflow Figure 2: Step-by-step synthetic workflow for the high-pressure hydrogenation route. Start Start: 3-(4-F-phenyl)pyridine Activ Activation: + BnBr, Reflux Start->Activ Quaternization Hydro Asym. Hydrogenation: Ir-Catalyst, 600 psi H2 Activ->Hydro Reduction Deprot Deprotection: Pd/C, H2 (1 atm) Hydro->Deprot Debenzylation Salt Salt Formation: + HCl in Dioxane Deprot->Salt Acidification Final Final Product: (3S)-Isomer HCl Salt Salt->Final Crystallization

Quantitative Data Summary

The following table summarizes expected metrics based on optimized literature protocols (e.g., Zhou et al., J. Am. Chem. Soc.).

ParameterValue / RangeCritical Control Point
Overall Yield 75 - 82%Loss primarily during crystallization.
Enantiomeric Excess (ee) 92 - 96%Dependent on ligand purity and H₂ pressure stability.
Reaction Pressure 600 psi (40 bar)Low pressure (<20 bar) leads to incomplete conversion.[1]
Catalyst Loading 0.5 - 1.0 mol%Economic balance; <0.5% slows kinetics significantly.
Temperature 25°C - 30°CHigher temps (>50°C) degrade ee via partial racemization.

Analytical Controls & Validation

Trustworthiness in synthesis requires rigorous validation. The following analytical methods are mandatory for batch release.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times:

    • (3R)-Isomer: ~12.5 min

    • (3S)-Isomer: ~14.2 min (Target)[1]

Structural Confirmation (1H NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 9.2 ppm (br s, 2H, NH₂⁺) - Confirms HCl salt formation.[1]

    • δ 7.1 - 7.4 ppm (m, 4H, Ar-H) - Characteristic splitting of 4-fluorophenyl.

    • δ 3.1 - 3.4 ppm (m, Piperidine ring protons) - Diagnostic of reduction.

Safety & Handling (HSE)

  • High Pressure Hydrogenation: Operations at 600 psi require a rated stainless steel autoclave located in a blast-proof bay.

  • Iridium Residues: Heavy metals must be scavenged (e.g., using SiliaMetS® Thiol) to meet ICH Q3D guidelines (<10 ppm) for pharmaceutical intermediates.[1]

  • Hydrofluoric Acid Potential: While stable, the C-F bond can hydrolyze under extreme forcing conditions; avoid strong Lewis acids at high temps.[1]

References

  • Zhou, Y.-G., et al. (2012).[1][3] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society.

  • GlaxoSmithKline. (2014). "Process for the preparation of Niraparib and intermediates thereof." World Intellectual Property Organization, WO2014031937.[1] [1]

  • Glorius, F., et al. (2005).[1][3] "Asymmetric Hydrogenation of Heterocycles." Organic & Biomolecular Chemistry.

  • Tesaro Inc. (2017). "Methods for synthesizing (3S)-3-(4-fluorophenyl)piperidine tosylate." U.S. Patent 9,650,337. [1]

Sources

Foundational

3-(4-Fluorophenyl)piperidine Hydrochloride: Technical Guide &amp; Research Applications

This technical guide details the chemical specifications, handling protocols, and research applications of 3-(4-Fluorophenyl)piperidine hydrochloride , a specialized piperidine scaffold used in medicinal chemistry.[1] [1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical specifications, handling protocols, and research applications of 3-(4-Fluorophenyl)piperidine hydrochloride , a specialized piperidine scaffold used in medicinal chemistry.[1]

[1]

Executive Summary

3-(4-Fluorophenyl)piperidine hydrochloride (CAS: 1106940-94-6) is a mono-substituted piperidine derivative distinct from its more common regioisomer, 4-(4-fluorophenyl)piperidine (a precursor to paroxetine and haloperidol analogues).[1] As a "privileged scaffold" in fragment-based drug discovery (FBDD), the 3-substituted isomer introduces a unique vector for substituents, often utilized to modulate binding affinity in G-protein coupled receptors (GPCRs), specifically Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists and renin inhibitors.[1] This guide provides validated technical data, handling protocols, and derivatization workflows for research applications.

Chemical Identity & Technical Specifications

This compound functions primarily as a secondary amine building block. Its pharmacological value lies in the 3-position chirality and the metabolic stability provided by the para-fluorine atom.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 3-(4-Fluorophenyl)piperidine hydrochloride
CAS Number (HCl) 1106940-94-6
CAS Number (Free Base) 676495-94-6
Molecular Formula C₁₁H₁₄FN[1][2][3][4] · HCl
Molecular Weight 215.69 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Water (>20 mg/mL), DMSO (>50 mg/mL), Methanol
pKa (Calc) ~9.8 (Piperidine nitrogen)
Hygroscopicity Moderate (Store under desiccant)

Structural Significance & Pharmacophore Mapping

In medicinal chemistry, the shift of the phenyl ring from the 4-position to the 3-position alters the spatial arrangement of the pharmacophore, often changing the target profile from Monoamine Transporters (SERT/DAT) to peptide receptors or specific enzyme active sites.[1]

Diagram 1: Piperidine Scaffold Divergence

This diagram illustrates the functional divergence between the 3-isomer (Target of this guide) and the 4-isomer.[1]

PiperidineScaffold Core Piperidine Scaffold Iso4 4-(4-Fluorophenyl) (Para-substitution) Core->Iso4 Isomerization Iso3 3-(4-Fluorophenyl) (Meta-substitution vector) Core->Iso3 Isomerization Drug4 SSRIs (Paroxetine) Antipsychotics (Haloperidol) Iso4->Drug4 High SERT/D2 Affinity Drug3 MCH-R1 Antagonists Renin Inhibitors Substance P Antagonists Iso3->Drug3 GPCR Selectivity

Caption: Divergence of pharmacological activity based on phenyl ring positioning on the piperidine ring.[1]

Experimental Protocols

Handling & Solubilization

Objective: Prepare a stable stock solution for biological assays or synthetic reactions.

  • Solvent Choice:

    • DMSO (Dimethyl Sulfoxide): Preferred for biological stock solutions (up to 100 mM).

    • Water/Methanol: Suitable for synthetic reactions; however, the free base may precipitate at pH > 9.

  • Protocol:

    • Weigh 21.6 mg of the HCl salt.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. Sonicate for 2 minutes if visible particulates remain.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation of impurities.

Derivatization Workflow (N-Alkylation)

Objective: Utilize the secondary amine for lead optimization via Reductive Amination. This is the primary reaction used to attach this scaffold to a core pharmacophore.

Reagents:

  • Substrate: 3-(4-Fluorophenyl)piperidine HCl (1.0 eq)[1]

  • Aldehyde/Ketone Partner (1.1 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.0 eq - Critical to neutralize HCl salt)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Methodology:

  • Neutralization: In a reaction vial, suspend the piperidine HCl salt in DCE. Add DIPEA and stir for 5 minutes to generate the reactive free base in situ.

  • Imine Formation: Add the aldehyde partner. Stir at Room Temperature (RT) for 30–60 minutes. Note: Use MgSO₄ if the aldehyde is hydrated.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly (evolution of acetic acid).

  • Monitoring: Monitor via LC-MS (Target Mass = Aldehyde Mass + 179.2 - 16). Reaction typically completes in 2–4 hours.

  • Quench: Quench with saturated NaHCO₃ (aq). Extract with DCM.

Diagram 2: Self-Validating Derivatization Logic

This flowchart ensures the user checks critical control points (pH and stoichiometry) during synthesis.[1]

SynthesisWorkflow Start Start: 3-(4-F-Ph)piperidine HCl Neutralize Add DIPEA (1.0 eq) Generate Free Amine Start->Neutralize Check1 Is solution clear? Neutralize->Check1 Check1->Neutralize No (Add more solvent) React Add Aldehyde + STAB (Reductive Amination) Check1->React Yes Monitor LC-MS Check (M+H observed?) React->Monitor Success Quench & Isolate Target Scaffold Monitor->Success Yes Fail Troubleshoot: Check pH (Must be >7 initially) Monitor->Fail No Fail->Neutralize

Caption: Decision tree for N-functionalization of the piperidine scaffold.

Safety & Compliance (GHS)

As a piperidine derivative, this compound possesses irritant and potential toxicological properties similar to the parent heterocycle.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][6]

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7][8][9]

    • H335: May cause respiratory irritation.[8][9]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust.[8]

    • Wear nitrile gloves (0.11 mm minimum thickness).

    • In case of contact: Rinse skin with water/shower for 15 minutes.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660209: 3-(4-Fluorophenyl)piperidine.[1] Retrieved from [Link][1]

  • Accela Chem. Chemical Properties for CAS 676495-94-6 (Free Base). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

3-(4-Fluorophenyl)piperidine hydrochloride synthesis protocol step-by-step

Application Note: Modular Synthesis of 3-(4-Fluorophenyl)piperidine HCl Executive Summary & Strategic Rationale The 3-arylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 3-(4-Fluorophenyl)piperidine HCl

Executive Summary & Strategic Rationale

The 3-arylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for various serotonin reuptake inhibitors (SSRIs), NMDA antagonists, and monoamine oxidase inhibitors. Unlike their 4-substituted counterparts—which are readily accessible via piperidone chemistry—3-substituted piperidines present a synthetic challenge due to the lack of symmetry and the difficulty in introducing substituents selectively at the meta position of the nitrogen heterocycle.

This protocol details a robust, two-stage synthesis of 3-(4-fluorophenyl)piperidine hydrochloride .

Strategic Advantages of this Route:

  • Modularity: Utilizes the Suzuki-Miyaura coupling, allowing late-stage diversification by simply swapping the arylboronic acid.

  • Atom Economy: Avoids the use of stoichiometric metal reductants or hazardous tin reagents (Stille coupling).

  • Scalability: The hydrogenation step utilizes heterogeneous catalysis, simplifying purification to filtration and evaporation.

Retrosynthetic Analysis & Workflow

The synthesis disconnects the piperidine ring via reduction to the corresponding pyridine. The biaryl bond is formed via palladium-catalyzed cross-coupling.[1]

Retrosynthesis Target 3-(4-Fluorophenyl)piperidine HCl (Target) Intermediate 3-(4-Fluorophenyl)pyridine Target->Intermediate PtO2 / H2 / AcOH (Heterogeneous Hydrogenation) Precursors 3-Bromopyridine + 4-Fluorophenylboronic Acid Intermediate->Precursors Pd(dppf)Cl2 / Na2CO3 (Suzuki Coupling)

Figure 1: Retrosynthetic logic flow from target salt to commercially available precursors.[2][3]

Experimental Protocol

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(4-fluorophenyl)pyridine. Principle: Palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Quantity Role
3-Bromopyridine 1.0 158.00 1.58 g (10 mmol) Electrophile
4-Fluorophenylboronic acid 1.2 139.92 1.68 g (12 mmol) Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 816.64 245 mg Catalyst
Na₂CO₃ (2M aq) 3.0 105.99 15 mL Base

| DME (Dimethoxyethane) | - | - | 45 mL | Solvent |

Step-by-Step Methodology:

  • Inerting: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add 3-Bromopyridine and 4-Fluorophenylboronic acid. Dissolve in DME (45 mL).

  • Degassing: Sparge the solution with

    
     for 15 minutes. Critical: Oxygen poisons the Pd(0) species; thorough degassing is essential for yield.
    
  • Catalysis: Add the Pd(dppf)Cl₂ catalyst and the degassed 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 85°C (oil bath temperature) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

  • Workup: Cool to room temperature (RT). Dilute with water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0%

    
     20% EtOAc).
    
    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Stage 2: Catalytic Hydrogenation & Salt Formation

Objective: Reduction of the pyridine ring to piperidine and HCl salt formation. Principle: Heterogeneous catalytic hydrogenation. Acetic acid is used to protonate the pyridine nitrogen, preventing catalyst poisoning and facilitating ring reduction.

Reagents & Materials:

Reagent Equiv. Role
3-(4-Fluorophenyl)pyridine 1.0 Substrate
PtO₂ (Adams' Catalyst) 5 wt% Catalyst
Glacial Acetic Acid Solvent Solvent/Activator
Conc. HCl 1.1 Salt formation

| Hydrogen (H₂) gas | Excess | Reductant |

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel (Parr bomb or autoclave), dissolve the Stage 1 product (1.0 g) in Glacial Acetic Acid (20 mL).

  • Catalyst Addition: Carefully add PtO₂ (50 mg). Safety Note: Dry PtO₂ can ignite solvent vapors; add under an inert blanket or wet with a small amount of acetic acid first.

  • Hydrogenation:

    • Seal the vessel.[4] Purge with

      
       (
      
      
      
      ), then with
      
      
      (
      
      
      ).
    • Pressurize to 50 psi (3.5 bar) with

      
      .
      
    • Stir vigorously at RT for 16–24 hours.

    • Note: C-F bonds are generally stable to PtO₂/AcOH conditions. Avoid Pd/C at high temperatures, which may cause hydrodefluorination.

  • Filtration: Vent

    
     and purge with 
    
    
    
    . Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol.
  • Free Base Isolation: Concentrate the filtrate to remove acetic acid. Dissolve the residue in DCM and wash with 1M NaOH (to remove residual AcOH and free the amine). Dry organic layer (

    
    ) and concentrate.
    
  • Salt Formation:

    • Dissolve the resulting oil in minimal diethyl ether or ethanol.

    • Add 2M HCl in diethyl ether (1.1 equiv) dropwise at 0°C.

    • A white precipitate should form immediately.

  • Recrystallization: Recrystallize the solid from Ethanol/Ether if necessary to improve purity.

Process Logic & Troubleshooting

The following diagram illustrates the critical decision points and troubleshooting steps for the protocol.

Workflow Start Start: Stage 1 Product Hydrogenation Hydrogenation (PtO2, AcOH, 50 psi) Start->Hydrogenation Check QC: Check 1H NMR Hydrogenation->Check Success Complete Reduction: Proceed to HCl Salt Check->Success No arom. N-H protons Partial Incomplete Reduction: (Pyridine signals present) Check->Partial Aromatic signals remain Defluoro Defluorination: (Loss of F-coupling) Check->Defluoro Multiplet pattern change Partial->Hydrogenation Repressurize/Add fresh catalyst Stop Protocol Revision Required Defluoro->Stop Switch to Rh/C catalyst Lower Pressure

Figure 2: Process control logic for the hydrogenation step.

Quality Control & Validation

Analytical Expectations:

  • 1H NMR (DMSO-d6):

    • Pyridine Precursor: Aromatic signals in the 7.0–8.8 ppm range.

    • Piperidine Product: Disappearance of pyridine aromatic protons. The 4-fluorophenyl ring protons will remain in the 7.0–7.4 ppm range.

    • Aliphatic Region: New multiplets appear between 1.5–3.5 ppm corresponding to the piperidine ring protons.

  • 19F NMR: Single signal around -116 ppm (triplet of triplets typical for para-fluoro).

  • Melting Point: The HCl salt should be a stable, high-melting solid (typically >160°C).

Safety Considerations:

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded.

  • PtO₂: Pyrophoric when dry. Handle wet or under inert atmosphere.

  • 3-Bromopyridine: Irritant. Handle in a fume hood.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Hydrogenation of Pyridines (Heterogeneous Catalysis): Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Stability of Aryl Fluorides in Hydrogenation: Stalder, R., et al. (2015). Chemoselective Hydrogenation of Fluorinated Pyridines. Journal of Organic Chemistry. (General reference for C-F stability).

  • General Protocol for 3-Arylpiperidine Synthesis: Kozikowski, A. P., et al. (2007). Synthesis and biology of 3-substituted piperidines. ChemMedChem.

Sources

Application

Application Note: Optimized Crystallization Protocol for High-Purity 3-(4-Fluorophenyl)piperidine Hydrochloride

Strategic Overview & Chemical Context 3-(4-Fluorophenyl)piperidine hydrochloride (3-FPP HCl) is a critical pharmacophore and structural scaffold, most notably serving as a key intermediate in the synthesis of Selective S...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Context

3-(4-Fluorophenyl)piperidine hydrochloride (3-FPP HCl) is a critical pharmacophore and structural scaffold, most notably serving as a key intermediate in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) such as Paroxetine. The purity of this intermediate is paramount; impurities introduced at this stage—specifically regioisomers (4-substituted analogs) and des-fluoro degradation products—can propagate through downstream synthesis, leading to complex separation challenges in the final API (Active Pharmaceutical Ingredient).

This guide details a thermodynamic purification strategy using crystallization. Unlike chromatographic methods, which are capacity-limited, crystallization offers a scalable, self-validating mechanism to reject structural impurities through lattice selectivity.

Critical Quality Attributes (CQAs) Targeted
AttributeTarget SpecificationRationale
Chemical Purity > 99.5% (HPLC)Removal of regioisomers (4-isomer) and starting materials.
Appearance White to off-white crystalline solidColor indicates removal of oxidized amine byproducts.
Residual Solvent < 5000 ppm (IPA/EtOH)Compliance with ICH Q3C guidelines.
Salt Stoichiometry 1.0 : 1.0 (Base : HCl)Ensures stability and consistent hygroscopicity profiles.

Solvent System Engineering

The selection of the solvent system is governed by the high lattice energy of the hydrochloride salt. Amine salts typically exhibit high solubility in water and methanol (protic, high dielectric constant) but poor solubility in non-polar solvents.

The "Goldilocks" Zone: Isopropanol (IPA)

We utilize Isopropanol (IPA) as the primary solvent, occasionally modified with Water or Ethyl Acetate .

  • Thermodynamic Basis: 3-FPP HCl exhibits a steep solubility curve in IPA. It is soluble at reflux (~82°C) but significantly less soluble at ambient temperatures, creating a wide Metastable Zone Width (MSZW) ideal for controlled nucleation.

  • Impurity Rejection: Common synthesis byproducts (e.g., unreacted fluorophenyl precursors) are often more soluble in cold IPA than the salt, ensuring they remain in the mother liquor.

  • Alternative Systems:

    • Ethanol (EtOH):[1][2][3] Higher solubility than IPA; useful if the crude yield is very high, but risks lower recovery.

    • Water/IPA (5:95): Used only if the salt contains significant inorganic residues (NaCl/MgCl₂) that need to be solubilized to prevent occlusion.

Detailed Experimental Protocol

Phase 1: Dissolution & Hot Filtration

Objective: Ensure complete homogeneity and removal of insoluble mechanical impurities.

  • Charge: Equip a double-jacketed glass reactor with an overhead stirrer, reflux condenser, and internal temperature probe. Charge the crude 3-(4-Fluorophenyl)piperidine HCl (1.0 eq).

  • Solvent Addition: Add Isopropanol (10 vol) (e.g., 10 mL per 1 g of solid).

    • Note: If the crude is highly colored, add activated carbon (5 wt%) at this stage.

  • Reflux: Heat the slurry to 80–82°C (reflux). Stir at 200 RPM.

  • Check Point: Maintain reflux for 30 minutes. The solution should be clear (excluding carbon). If undissolved solids persist (likely inorganic salts), add Water (0.5 vol) dropwise until clear.

  • Hot Filtration: While maintaining T > 75°C, filter the solution through a pre-heated sintered glass funnel (or celite pad) to remove carbon/insolubles.

    • Critical: Do not let the solution cool during filtration to prevent premature crystallization in the filter stem.

Phase 2: Controlled Crystallization

Objective: Maximize purity via slow lattice formation.

  • Reheat: Return the filtrate to the reactor and reheat to 75°C to ensure no "ghost nuclei" remain.

  • Cooling Ramp 1 (Nucleation): Cool the solution to 60°C at a rate of 1°C/min.

  • Seeding (The "Self-Validating" Step): At 60°C, add pure seed crystals (0.5 wt%) of 3-FPP HCl.

    • Observation: The solution should turn slightly turbid (cloud point). If it oils out (forms liquid droplets instead of crystals), reheat to 70°C and add more solvent.

  • Ripening: Hold at 60°C for 1 hour. This Ostwald ripening allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.

  • Cooling Ramp 2 (Growth): Cool from 60°C to 0–5°C at a rate of 0.5°C/min. Slow cooling prevents the entrapment of mother liquor.

  • Hold: Agitate at 0–5°C for 2 hours to maximize yield.

Phase 3: Isolation & Drying[4][5]
  • Filtration: Filter the slurry under vacuum.

  • Displacement Wash: Wash the cake with cold Isopropanol (2 vol) (pre-chilled to 0°C).

    • Why: Displaces the impurity-laden mother liquor without dissolving the crystal cake.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Validation: Monitor weight loss until constant.

Visualization of Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the step-by-step process flow, highlighting critical control points (CCPs).

PurificationProtocol Start Crude 3-FPP HCl Dissolve Dissolution (IPA, 82°C) Start->Dissolve + 10 vol IPA Filter Hot Filtration (Remove Inorganics/Carbon) Dissolve->Filter T > 75°C Seed Seeding @ 60°C (Metastable Zone) Filter->Seed Cool to 60°C Cool Controlled Cooling (0.5°C/min to 0°C) Seed->Cool Crystal Growth Isolate Filtration & Wash (Cold IPA) Cool->Isolate Dry Vacuum Drying (50°C) Isolate->Dry Wet Cake Waste Mother Liquor (Contains Impurities) Isolate->Waste Filtrate Waste->Dissolve Recycle (Optional)

Caption: Operational workflow for the recrystallization of 3-(4-Fluorophenyl)piperidine HCl.

Diagram 2: Impurity Fate Mapping

Understanding where impurities go is essential for validation.

ImpurityFate Input Crude Mixture Cryst Crystallization Process Input->Cryst Crystal Crystal Lattice (Pure 3-FPP HCl) Cryst->Crystal High Affinity Liquor Mother Liquor (Solvent Phase) Cryst->Liquor Rejection Regio 4-Isomer Impurity Regio->Liquor Steric Exclusion Inorg Inorganic Salts (Mg/Na) Inorg->Input Removed via Hot Filtration Color Oxidation Byproducts Color->Liquor Solubility

Caption: Fate mapping showing the rejection of regioisomers and byproducts into the mother liquor.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Solution is too concentrated or cooling is too fast.Reheat to dissolve oil. Add 10% more solvent. Seed at a higher temperature.
Low Yield (<60%) Solubility in IPA is too high at 0°C.Add an antisolvent (e.g., Ethyl Acetate or Hexane ) dropwise at the end of the cooling cycle.
Colored Crystals Chromophores trapped in lattice.Repeat crystallization with Activated Carbon (Darco G-60) during the dissolution step.
Insoluble Matter Inorganic salts (NaCl, MgCl₂) from synthesis.Ensure the Hot Filtration step is performed rigorously. Add 5% water to the IPA if salts are fine.

References

  • Barnes, R. D., et al. (1975). Piperidine Derivatives and Pharmaceutical Compositions.[1][4][5][6][7][8] U.S. Patent No.[3][7] 3,912,743.[7][9] Washington, DC: U.S. Patent and Trademark Office.

    • Context: Foundational patent describing the synthesis and isolation of phenylpiperidine derivatives, establishing the baseline for HCl salt form
  • Ward, N. (1998). Process for the preparation of paroxetine and its intermediates.[1][4][5][6][7][9] World Intellectual Property Organization, WO 1998/053824.

    • Context: details the purification of fluorophenyl-piperidine intermediates using crystalliz
  • Adger, B., et al. (2002). Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.[3][4] World Intellectual Property Organization, WO 2002/053537.

    • Context: Provides solubility data and protocols for recrystallizing fluorophenyl-piperidine salts using acetonitrile and alcohols.
  • Rajkumar, S., et al. (2021).[2] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4(4), 20-25.

    • Context: Validates the use of Ethanol and IPA as primary solvents for piperidine derivative crystalliz

Sources

Method

Application Note: Structural Elucidation of 3-(4-Fluorophenyl)piperidine Hydrochloride via 1D and 2D NMR

This Application Note is designed for researchers in medicinal chemistry and analytical development. It details the structural validation of 3-(4-Fluorophenyl)piperidine Hydrochloride , a critical scaffold in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and analytical development. It details the structural validation of 3-(4-Fluorophenyl)piperidine Hydrochloride , a critical scaffold in the synthesis of serotonin reuptake inhibitors (e.g., Paroxetine).

Introduction & Significance

3-(4-Fluorophenyl)piperidine is a pharmacophore frequently encountered in drug discovery.[1][2][3] Its hydrochloride salt form presents specific analytical challenges, primarily distinguishing the protonated amine species and resolving the complex splitting patterns induced by the fluorine atom (


, spin 1/2).

This guide provides a robust protocol for verifying the structural integrity of this compound, focusing on:

  • Salt Confirmation: Observation of ammonium protons (

    
    ).
    
  • Fluorine Coupling: Analyzing

    
     and 
    
    
    
    splitting patterns.
  • Regiochemistry: Confirming the 3-position substitution on the piperidine ring.

Experimental Protocol

Sample Preparation

Objective: To prevent proton exchange and ensure visibility of the ammonium chloride salt protons.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1][2][3]

    • Reasoning: Protic solvents like Methanol-d4 or D2O will cause rapid exchange of the ammonium protons (

      
      ), causing them to disappear. DMSO-d6 preserves these signals, which are diagnostic for the salt form.[1][2][3]
      
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL DMSO-d6.[1][2][3]

    • 13C NMR: 30–50 mg in 0.6 mL DMSO-d6 (Higher concentration required due to C-F splitting reducing signal-to-noise ratio).[1][2][3]

  • Vessel: High-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters
  • Field Strength: Minimum 400 MHz recommended (500/600 MHz preferred for resolving second-order effects in the piperidine ring).

  • Temperature: 298 K (25°C).[2][3]

  • Pulse Sequences:

    • zg30 (1H standard)[2][3]

    • zgpg30 (13C proton-decoupled)[1][2][3]

    • cosy (1H-1H correlation)[1][2][3][4]

    • hsqc (1H-13C single bond correlation)[1][2][3]

1H NMR Analysis: Assignment & Interpretation

The 1H NMR spectrum in DMSO-d6 is characterized by three distinct regions: the exchangeable ammonium protons, the aromatic region showing Fluorine coupling, and the aliphatic piperidine ring.[1]

The Ammonium Salt Region (8.0 – 10.0 ppm)

In the HCl salt, the nitrogen is protonated (


). In DMSO-d6, this appears as two broad singlets or a very broad hump due to the asymmetry of the chiral center at C3, which makes the two NH protons diastereotopic.[1]
  • Chemical Shift:

    
     9.0 – 9.5 ppm (Broad).[2][3]
    
  • Diagnostic Value: Presence confirms the HCl salt.[1][3] Absence indicates the free base.[1][3]

The Aromatic Region (AA'BB'X System)

The 4-fluorophenyl group does not appear as a simple pair of doublets.[2][3] It forms a higher-order system due to coupling with


.[1][2][3]
Proton PositionChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Ar-H (meta to F) 7.20 – 7.35dd / multiplet

,

Deshielded by ring current; closer to alkyl group.[1][2][3]
Ar-H (ortho to F) 7.10 – 7.20dd / multiplet

,

Shielded by Fluorine's mesomeric effect; larger

.
The Aliphatic Piperidine Ring (1.5 – 3.5 ppm)

The piperidine ring protons are diastereotopic.[3] The proton at C3 (benzylic-like) is the key handle.[2][3]

  • H3 (Chiral Center):

    
     ~3.0 ppm.[2][3] Often obscured by H2/H6 signals.[1][3]
    
  • H2 & H6 (Next to Nitrogen):

    
     3.2 – 3.5 ppm.[2][3] Deshielded by the adjacent positive nitrogen (
    
    
    
    ).[3]
  • H4 & H5:

    
     1.6 – 2.0 ppm.[1][2][3] Appears as complex multiplets.
    

13C NMR Analysis: The Diagnostic Power of C-F Coupling[1][5][6][7]

The


 spectrum is the most definitive tool for this compound because the Fluorine atom splits the carbon signals into doublets with characteristic coupling constants (

). This acts as an internal "ruler" for assignment.[1][2][3]
Carbon-Fluorine Coupling Constants (Typical Values)
Carbon PositionAssignmentShift (

ppm)
Splitting PatternCoupling Constant (

)
C-4' (C-F) Ipso~161.5Doublet (

)
~243 Hz (Huge split)
C-3'/5' Ortho~115.5Doublet (

)
~21 Hz
C-2'/6' Meta~129.0Doublet (

)
~8 Hz
C-1' Para~138.0Doublet (

)
~3 Hz (Small split)
Piperidine Ring Carbons[1][3]
  • C3 (Chiral):

    
     ~40-42 ppm.[1][2][3]
    
  • C2/C6 (Alpha to N):

    
     ~44-48 ppm.[1][2][3] (Note: These shift significantly depending on salt form).[2][3]
    
  • C4/C5:

    
     ~20-30 ppm.[1][2][3]
    

Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure and salt form using NMR data.

NMR_Workflow Start Sample: 3-(4-Fluorophenyl)piperidine HCl Solvent Dissolve in DMSO-d6 (Prevents H-exchange) Start->Solvent H1_Exp Run 1H NMR Solvent->H1_Exp C13_Exp Run 13C NMR Solvent->C13_Exp Check_NH Check 8.0-10.0 ppm region H1_Exp->Check_NH Check_CF Check Aromatic Region (110-165 ppm) C13_Exp->Check_CF Salt_Confirm Broad Singlets Present: HCl Salt Confirmed Check_NH->Salt_Confirm Signal Found Free_Base No Signals: Free Base Form Check_NH->Free_Base Signal Absent Final_Report Structure Validated Salt_Confirm->Final_Report Coupling_Analysis Measure J(C-F) Splitting Check_CF->Coupling_Analysis Validation Match J-values: 1J ~245Hz 2J ~21Hz 3J ~8Hz Coupling_Analysis->Validation Validation->Final_Report

Figure 1: Decision tree for the structural validation of amine hydrochloride salts via NMR.

Advanced Considerations & Troubleshooting

19F NMR (Optional but Recommended)

If available, run a


 (proton-decoupled) experiment.[2][3]
  • Expected Result: A single sharp singlet around -116 to -118 ppm .[1][2][3]

  • Utility: Detecting fluorinated impurities (e.g., regioisomers) which will appear as distinct peaks.[3]

Common Issues
  • Water Peak Interference: DMSO-d6 often contains water (

    
     3.33 ppm).[1][2][3] This can overlap with the piperidine H2/H6 protons.[1][3]
    
    • Solution: Use "Extra Dry" ampules of DMSO-d6 or run a COSY experiment to trace the connectivity of the obscured protons to the visible H3/H4/H5 protons.[1]

  • pH Sensitivity: If the sample is not fully protonated (mixed salt/base), the chemical shifts of C2 and C6 will drift. Ensure the sample is strictly the HCl salt or add a drop of DCl/D2O if converting to aqueous analysis (though this sacrifices the NH signal).

References

  • Paroxetine Impurity Profiling: Zaware, B. H., et al.[1] "Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride." Der Pharma Chemica, 2017, 9(7):91-93.[1][5]

  • NMR of Amine Salts: Babij, N. R., et al.[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016, 20(3), 661-667.[1] (Context on DMSO/D2O solvent effects on salts). [2][3]

  • C-F Coupling Constants: Dolan, M. A., et al.[1] "Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones." Westmont College / Shippensburg University Research, 2023.[1] (Validating typical J-values for 4-fluorophenyl systems).

  • General Piperidine NMR Data: ChemicalBook. "Piperidine 1H NMR Spectrum & Data." (Baseline data for the piperidine ring scaffold).

Sources

Application

Application Note: Structural Elucidation and Fragmentation Dynamics of 3-(4-Fluorophenyl)piperidine HCl

Here is a detailed Application Note and Protocol for the mass spectrometry fragmentation of 3-(4-Fluorophenyl)piperidine hydrochloride, designed for researchers in drug discovery and analytical chemistry. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the mass spectrometry fragmentation of 3-(4-Fluorophenyl)piperidine hydrochloride, designed for researchers in drug discovery and analytical chemistry.

Executive Summary

3-(4-Fluorophenyl)piperidine (3-4-FPP) is a critical regioisomer of the paroxetine intermediate 4-(4-fluorophenyl)piperidine. Differentiating these isomers is a frequent challenge in synthesis verification and forensic analysis of designer drugs. This guide details the fragmentation mechanisms that distinguish the 3-substituted scaffold from its 4-substituted counterpart, focusing on the specific stability of the


-cleavage products and the formation of the fluorotropylium ion.

Chemical Identity & Properties

PropertyValue
IUPAC Name 3-(4-Fluorophenyl)piperidine hydrochloride
Molecular Formula C

H

FN

HCl
Monoisotopic Mass (Free Base) 179.1110 Da
[M+H]

(ESI)
180.1183 m/z
Key Structural Feature Secondary amine with meta-substituted fluorophenyl ring

Experimental Protocol

Sample Preparation (Free Basing)

The hydrochloride salt often suppresses ionization in GC-MS and can cause adduct formation in LC-MS.

  • Dissolution: Dissolve 1 mg of 3-(4-Fluorophenyl)piperidine HCl in 1 mL of HPLC-grade water.

  • Basification: Add 100

    
    L of 1M Ammonium Hydroxide (NH
    
    
    
    OH) to reach pH > 10.
  • Extraction: Add 1 mL of Ethyl Acetate. Vortex for 30 seconds. Centrifuge at 3000 x g for 2 minutes.

  • Reconstitution: Evaporate the supernatant organic layer under nitrogen. Reconstitute in 50:50 Methanol:Water (0.1% Formic Acid) for LC-MS or Ethyl Acetate for GC-MS.

Mass Spectrometry Conditions
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Collision Energy (CE): Stepped gradient 15, 30, 45 eV (to capture full fragmentation tree).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 350°C.

Fragmentation Analysis & Mechanism

The fragmentation of 3-(4-Fluorophenyl)piperidine is governed by the stability of the carbocation formed after the piperidine ring opens. Unlike the 4-isomer, which possesses a plane of symmetry allowing for facile Retro-Diels-Alder (RDA) reactions, the 3-isomer relies heavily on


-cleavage  followed by hydride shifts.
Primary Pathway: Ring Opening & Benzyl Cation Formation

Upon protonation ([M+H]


 = 180), the secondary amine directs cleavage at the adjacent C-C bonds.
  • 
    -Cleavage:  The bond between C2 and C3 cleaves, driven by the radical site on the nitrogen (in EI) or charge migration (in ESI).[1]
    
  • Hydride Shift: A 1,5-hydride shift occurs, stabilizing the cation.

  • Formation of m/z 109: The 4-fluorophenyl group drives the formation of the 4-fluorobenzyl cation, which rearranges to the highly stable fluorotropylium ion (m/z 109) . This is the base peak in high-energy collisions.

Secondary Pathway: Immonium Ion Generation
  • m/z 150 (Loss of CH

    
    =NH):  A characteristic loss of the imine fragment (29 Da) occurs. This is more prevalent in the 3-isomer than the 4-isomer due to the proximity of the phenyl ring destabilizing the complete RDA mechanism.
    
  • m/z 56 (C

    
    H
    
    
    
    N
    
    
    ):
    In EI, the tetrahydropyridinium ion is formed. In ESI, this appears at low mass ranges.[2]
Isomer Differentiation (The "Fingerprint")

The ratio of m/z 109 to m/z 56 is the diagnostic criterion.

  • 4-Isomer: Favors m/z 82 (ring fragment) and m/z 44.

  • 3-Isomer: Favors m/z 109 (fluorotropylium) and m/z 150 (M-29).

Summary of Diagnostic Ions
m/z (ESI+)Fragment IdentityMechanismRelative Abundance (High CE)
180.12 [M+H]

Parent Ion< 5%
163.09 [M+H - NH

]

DeaminationLow
150.10 [C

H

F]

Loss of CH

NH (Imine)
Medium
109.04 [C

H

F]

Fluorotropylium Ion High (Base Peak)
83.05 [C

H

N]

Piperidine Ring FragmentMedium

Mechanistic Pathway Visualization

The following diagram illustrates the collision-induced dissociation (CID) pathway, highlighting the critical divergence that identifies the 3-isomer.

FragmentationPathway cluster_legend Diagnostic Check Parent Parent Ion [M+H]+ m/z 180.12 AlphaCleavage α-Cleavage Intermediate (Ring Opening) Parent->AlphaCleavage CID (15 eV) BenzylCation 4-Fluorobenzyl Cation m/z 109.04 AlphaCleavage->BenzylCation C-C Bond Scission Immonium Loss of CH2=NH m/z 150.10 AlphaCleavage->Immonium Loss of Imine (-29 Da) Tropylium Fluorotropylium Ion (Rearrangement) m/z 109.04 BenzylCation->Tropylium Ring Expansion (High Stability) RingFrag Tetrahydropyridinium m/z 56.05 Immonium->RingFrag Further Fragmentation Note The dominance of m/z 109 over m/z 82 distinguishes the 3-isomer from the 4-isomer.

Figure 1: ESI-MS/MS fragmentation pathway of 3-(4-Fluorophenyl)piperidine showing the dominant fluorotropylium formation.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Phenylpiperidine and related isomers. NIST Mass Spectrometry Data Center.[3][4] Available at: [Link]

  • Breindahl, T., et al. (2012). Identification of new psychoactive substances in seized material. (Discusses piperidine ring fragmentation logic). Available at: [Link]

  • Wagmann, L., et al. (2020). In vitro metabolic fate and fragmentation of piperidine-based designer drugs. (differentiation of regioisomers).[5] Available at: [Link]

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).

Sources

Method

Dopamine transporter binding assay protocol using 3-(4-Fluorophenyl)piperidine hydrochloride

Abstract & Introduction The dopamine transporter (DAT) is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft, terminating dopaminergic signaling. It is a primary target for psychosti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The dopamine transporter (DAT) is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft, terminating dopaminergic signaling. It is a primary target for psychostimulants (e.g., cocaine, amphetamine) and therapeutic agents for ADHD and depression.

This application note details a robust protocol for evaluating the affinity (


) of 3-(4-Fluorophenyl)piperidine hydrochloride  (3,4-FPP) at the DAT. 3,4-FPP is a phenylpiperidine derivative and a structural fragment often found in paroxetine-like antidepressants.[1][2] While paroxetine is a potent SERT inhibitor, its metabolic fragments and structural analogs often display varying degrees of DAT affinity.

This assay utilizes [³H]-WIN 35,428 (also known as


-CFT) as the radioligand.[1][2][3] Unlike [³H]-Dopamine, [³H]-WIN 35,428 is a high-affinity, metabolically stable cocaine analog with superior selectivity for DAT over the serotonin transporter (SERT), making it the gold standard for competitive binding studies in striatal tissue.[1][2]

Principle of the Assay

This is a competitive radioligand binding assay . The system establishes an equilibrium between the receptor (DAT), a radiolabeled ligand with known affinity ([³H]-WIN 35,428), and the non-radioactive test compound (3,4-FPP).[1]

As the concentration of 3,4-FPP increases, it displaces the radioligand from the DAT binding sites. The remaining bound radioactivity is measured via liquid scintillation counting. The concentration of 3,4-FPP required to displace 50% of the specific radioligand binding (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is converted to the inhibition constant (

) using the Cheng-Prusoff equation.[1][4][5]
Mechanistic Diagram: Competitive Binding Equilibrium

CompetitiveBinding cluster_0 Equilibrium State DAT DAT Receptor Complex_Hot DAT-[³H] Complex (Signal Detected) DAT->Complex_Hot Binding (k_on) Complex_Cold DAT-FPP Complex (Signal Silent) DAT->Complex_Cold Displacement Radioligand [³H]-WIN 35,428 (Hot Ligand) Radioligand->DAT Competes for Site TestComp 3,4-FPP HCl (Cold Competitor) TestComp->DAT Competes for Site

Caption: Competitive displacement mechanism. High affinity of 3,4-FPP reduces the formation of the detectable DAT-[³H] complex.[1]

Materials and Reagents

Biological Source[1][2][7]
  • Primary Tissue: Rat Striatum (rich in DAT).[1][2]

  • Alternative: HEK293 cells stably transfected with human DAT (hDAT).[1][2]

  • Note: This protocol describes the use of Rat Striatum P2 Membrane fractions .

Key Reagents
ReagentSpecificationPurpose
Radioligand [³H]-WIN 35,428 (Specific Activity: ~80 Ci/mmol)Tracer ligand.[1][2][6][7][8][9][10]
Test Compound 3-(4-Fluorophenyl)piperidine HClCompetitor ligand.[1][2]
NSB Definition Nomifensine (10 µM) or GBR 12909 (1 µM)Defines Non-Specific Binding.[1][2]
Scintillation Fluid EcoScint or Ultima GoldSignal detection.[1][2]
Filters Whatman GF/B Glass Fiber FiltersTraps membranes.[1][2][11]
PEI Polyethyleneimine (0.3% v/v)Blocks filter binding sites.[1][2]
Buffer Composition

DAT binding is sodium-dependent .[1][2] The absence of NaCl will abolish specific binding.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 at 4°C.[1][2]

  • Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 (Ice cold).[1][2]

Detailed Protocol

Phase 1: Membrane Preparation (Rat Striatum)

Critical: Perform all steps on ice to prevent protein degradation.[1]

  • Dissection: Rapidly dissect striata from male Sprague-Dawley rats.

  • Homogenization: Homogenize tissue in 10 volumes (w/v) of ice-cold Binding Buffer using a Teflon-glass homogenizer (10 strokes).

  • Centrifugation 1: Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclear debris. Save the Supernatant (S1).

  • Centrifugation 2: Centrifuge S1 at 20,000 x g for 20 minutes at 4°C. Discard supernatant.

  • Wash: Resuspend the pellet (P2) in fresh buffer and centrifuge again at 20,000 x g.

  • Resuspension: Resuspend final pellet in Binding Buffer to a protein concentration of ~1-2 mg/mL.

Phase 2: Assay Setup

Pre-treatment: Soak GF/B filters in 0.3% PEI for at least 1 hour prior to harvesting. This reduces the binding of the positively charged radioligand to the glass fibers.

Plate Layout (96-well format):

  • Total Binding (TB): Membrane + Radioligand + Vehicle (Buffer).[1][2]

  • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Nomifensine.[1][2]

  • Test Wells: Membrane + Radioligand + 3,4-FPP (Concentrations:

    
     M to 
    
    
    
    M).[1][2]
Phase 3: Incubation & Harvesting Workflow

AssayWorkflow cluster_prep Step 1: Plate Setup cluster_incubate Step 2: Equilibrium cluster_harvest Step 3: Termination start Start: Prepare Reagents add_drug Add 20 µL Test Compound (3,4-FPP Serial Dilution) start->add_drug add_radio Add 20 µL [³H]-WIN 35,428 (Final Conc: ~2 nM) add_drug->add_radio add_mem Add 160 µL Membrane Prep (Start Reaction) add_radio->add_mem incubate Incubate 2 Hours @ 4°C (Or 1.5h @ RT) add_mem->incubate filter Vacuum Filtration (GF/B Filters + 0.3% PEI) incubate->filter wash Wash 3x with Ice-Cold Buffer (Removes Unbound Ligand) filter->wash count Liquid Scintillation Counting wash->count

Caption: Step-by-step assay execution flow. Incubation time ensures equilibrium is reached.

  • Additions: In a total volume of 200 µL:

    • 20 µL Test Compound (3,4-FPP) or Buffer/Blocker.[1][2]

    • 20 µL [³H]-WIN 35,428 (Final concentration ~2 nM).[1][2]

    • 160 µL Membrane suspension.

  • Incubation: Incubate at 4°C for 2 hours.

    • Expert Note: While some labs incubate at Room Temp (RT) for 90 mins, 4°C is preferred for striatal tissue to minimize protease activity and prevent active uptake if synaptosomes are not fully lysed.

  • Filtration: Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Washing: Wash filters 3x with 3 mL ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Transfer filters to vials, add 5 mL scintillation fluid, and count for 1 minute.

Data Analysis & Calculations

Specific Binding

Calculate Specific Binding (SB) for every point:


[1][2]
IC50 Determination

Plot Specific Binding (% of Control) vs. Log[Concentration of 3,4-FPP]. Fit the data to a non-linear regression (sigmoidal dose-response) to determine the


.[1]
Ki Calculation (Cheng-Prusoff)

Convert


 to the equilibrium inhibition constant (

):


  • 
     : Concentration of radioligand used (e.g., 2 nM).[1]
    
  • 
     : Dissociation constant of [³H]-WIN 35,428.[1][2][7][9]
    
    • Reference Value: Typically 15–20 nM in rat striatum [1].[1][2]

    • Self-Validation: You must run a Saturation Binding assay (Hot saturation) first to determine the exact

      
       for your specific tissue batch.
      

Troubleshooting & Optimization (Expertise)

IssueProbable CauseSolution
High Non-Specific Binding (>20%) Filter bindingEnsure filters are soaked in 0.3% PEI for >1 hour.
Low Total Counts Radioligand degradationCheck purity of [³H]-WIN 35,428; ensure Na+ is in buffer.
Inconsistent Replicates Pipetting error or settlingVortex membrane suspension frequently during addition.[1][2]
Flat Displacement Curve 3,4-FPP Insolubility3,4-FPP HCl is water soluble, but ensure stock is fully dissolved.[1][2] Sonicate if necessary.[1][2]

Handling 3-(4-Fluorophenyl)piperidine HCl:

  • This compound is the hydrochloride salt, rendering it hydrophilic. It should dissolve readily in water or assay buffer.[1][2]

  • Prepare a 10 mM stock in water or DMSO (if using DMSO, keep final assay concentration <0.1%).[1]

  • Store stock at -20°C.

References

  • Madras, B. K., et al. (1989). "Cocaine receptors labeled by [³H]2beta-carbomethoxy-3beta-(4-fluorophenyl)tropane."[1][2] Molecular Pharmacology, 36(4), 518-524.[1][2]

  • NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocol Book." University of North Carolina at Chapel Hill.[2][10]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.[1][2]

  • Reith, M. E., et al. (1997). "Structural requirements for binding to the dopamine transporter." European Journal of Pharmacology.

Sources

Application

Application Note: Serotonin Transporter (SERT) Uptake Inhibition Assay using 3-(4-Fluorophenyl)piperidine Hydrochloride

Introduction & Pharmacological Context The Serotonin Transporter (SERT/SLC6A4) is the primary mechanism for terminating serotonergic transmission by reuptaking serotonin (5-HT) from the synaptic cleft into presynaptic ne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The Serotonin Transporter (SERT/SLC6A4) is the primary mechanism for terminating serotonergic transmission by reuptaking serotonin (5-HT) from the synaptic cleft into presynaptic neurons. It is the established therapeutic target for Selective Serotonin Reuptake Inhibitors (SSRIs) used in the treatment of major depressive disorder (MDD) and anxiety.[1]

3-(4-Fluorophenyl)piperidine hydrochloride is a critical structural scaffold in medicinal chemistry. It represents a core pharmacophore distinct from, yet related to, the 4-phenylpiperidine class found in paroxetine (Paxil). While paroxetine is a 3,4-disubstituted piperidine with the fluorophenyl group at the 4-position, the 3-(4-fluorophenyl) isomer presents a unique steric profile for Structure-Activity Relationship (SAR) studies. Analyzing its interaction with SERT provides essential data on:

  • Positional Isomerism Effects: How shifting the phenyl ring from C4 to C3 affects binding affinity (

    
    ) and transport inhibition (
    
    
    
    ).
  • Fragment Screening: Validating the piperidine core's intrinsic affinity before adding secondary functional groups (e.g., benzodioxole moieties).

  • Impurity Profiling: Characterizing potential synthetic byproducts in the manufacturing of phenylpiperidine-based SSRIs.

This application note details a robust Competitive Radioligand Uptake Assay using [³H]-Serotonin to determine the inhibitory potency (


) of 3-(4-Fluorophenyl)piperidine HCl in HEK-293 cells stably expressing human SERT (hSERT).

Assay Principle

The assay quantifies the functional activity of SERT by measuring the intracellular accumulation of tritiated serotonin ([³H]-5-HT).

  • Basal Uptake: In the absence of inhibitors, SERT actively transports [³H]-5-HT into the cell, driven by the Na⁺/Cl⁻ gradient.

  • Competitive Inhibition: The test compound, 3-(4-Fluorophenyl)piperidine HCl, competes with 5-HT for the substrate binding site (or binds allosterically), reducing the radioactive signal inside the cell.

  • Readout: Cells are lysed, and the retained radioactivity is measured via liquid scintillation counting (LSC).[2] The reduction in Counts Per Minute (CPM) is inversely proportional to the inhibitor's potency.

Mechanistic Pathway Diagram

SERT_Mechanism Extracellular Extracellular Space SERT SERT Protein (SLC6A4) Intracellular Intracellular Space (Cytosol) SERT->Intracellular Transport Substrate [³H]-Serotonin Substrate->SERT Binds Inhibitor 3-(4-Fluorophenyl) piperidine HCl Inhibitor->SERT Blocks/Competes Signal Radioactive Signal (CPM) Intracellular->Signal Accumulation

Figure 1: Mechanism of Action.[1][3][4][5][6] The test compound competes with radiolabeled serotonin for SERT transport, reducing the intracellular radioactive signal.

Materials & Reagents

Biological System[1][2][4][6][7][8][9][10]
  • Cell Line: HEK-293 stably transfected with human SERT (hSERT). Alternatively, JAR choriocarcinoma cells (endogenous hSERT expression) can be used.

  • Culture Media: DMEM supplemented with 10% Dialyzed Fetal Bovine Serum (dFBS), 2 mM L-Glutamine, and selection antibiotic (e.g., G418) to maintain transporter expression.

Chemical Reagents
ReagentSpecificationRole
Test Compound 3-(4-Fluorophenyl)piperidine HClThe inhibitor being profiled.[3][5][7]
Radioligand [³H]-Serotonin (Hydroxytryptamine creatinine sulfate)Specific Activity: 20–30 Ci/mmol. Tracer.
Reference Inhibitor Paroxetine HCl or Fluoxetine HClPositive control (

nM).
Non-Specific Control Citalopram (10 µM)Defines "background" counts (0% uptake).
Scintillation Cocktail Microscint-20 or equivalentFor signal detection.
Buffers
  • Krebs-Ringer-HEPES (KRH) Assay Buffer:

    • 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L Glucose.

    • Critical: Adjust pH to 7.4. Add 100 µM Pargyline (MAO inhibitor) and 100 µM Ascorbic Acid (antioxidant) fresh on the day of assay to prevent 5-HT degradation.

Experimental Protocol

Phase 1: Cell Preparation (Day -1)
  • Harvest: Detach HEK-hSERT cells using Trypsin-EDTA.

  • Seed: Plate cells into Poly-D-Lysine (PDL) coated 96-well plates at a density of 40,000 – 60,000 cells/well .

  • Incubate: Allow cells to adhere overnight (16–24 hours) at 37°C, 5% CO₂. A confluent monolayer is essential for consistent uptake data.[8]

Phase 2: Compound Preparation (Day 0)
  • Stock Solution: Dissolve 3-(4-Fluorophenyl)piperidine HCl in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare 10-point serial dilutions (1:3 or 1:10) in DMSO.

  • Working Solution: Dilute the DMSO stocks 1:100 into KRH Assay Buffer.

    • Note: Final DMSO concentration in the well must be

      
       to avoid solvent toxicity affecting the transporter.
      
Phase 3: Uptake Assay Workflow
  • Wash: Remove culture media and wash cells 1x with 200 µL warm KRH buffer.

  • Pre-Incubation (Blockade): Add 25 µL of the diluted Test Compound (or Control) to respective wells. Incubate for 10 minutes at room temperature. This allows the inhibitor to bind SERT before the substrate arrives.

  • Substrate Addition: Add 25 µL of [³H]-5-HT working solution.

    • Target Concentration: Final [³H]-5-HT concentration should be 20–50 nM (well below the

      
       of SERT, which is ~400-600 nM, to ensure competitive conditions).
      
  • Transport Incubation: Incubate for 10 minutes at 37°C.

    • Why 10 mins? Uptake is linear only for the first 10–15 minutes. Longer incubations lead to equilibrium, obscuring kinetic differences.

  • Termination: Rapidly aspirate the reaction mix and wash cells 3x with ice-cold KRH buffer.

    • Mechanism:[4][6][9] Ice-cold buffer locks the transporter conformation, instantly stopping uptake.

  • Lysis: Add 150 µL of Scintillation Cocktail (with lysis properties) directly to the wells. Shake for 30 minutes.

  • Detection: Read plates on a Beta-Counter (e.g., PerkinElmer TopCount or MicroBeta).

Workflow Diagram

Assay_Protocol Start Start: HEK-hSERT Cells (96-well PDL Plate) Wash Remove Media & Wash (Warm KRH Buffer) Start->Wash Treat Add Test Compound (Pre-incubation 10 min) Wash->Treat Tracer Add [³H]-Serotonin (Incubate 10 min @ 37°C) Treat->Tracer Stop Terminate Reaction (3x Wash with Ice-Cold Buffer) Tracer->Stop Count Lysis & Scintillation Counting Stop->Count

Figure 2: Step-by-step workflow for the high-throughput radioligand uptake assay.

Data Analysis & Interpretation

Calculation
  • Background Subtraction: Subtract the mean CPM of the Non-Specific Binding (NSB) wells (containing 10 µM Citalopram) from all data points.

  • Normalization: Convert CPM to % Control:

    
    
    
  • Curve Fitting: Plot log[Concentration] vs. % Uptake. Fit the data using a non-linear regression (4-parameter logistic equation/Sigmoidal dose-response) to determine the

    
    .
    
Expected Results
  • Paroxetine (Control): Should exhibit an

    
     between 0.1 nM and 1.0 nM, validating the system sensitivity.
    
  • 3-(4-Fluorophenyl)piperidine HCl:

    • If the compound retains the pharmacophore integrity, expect an

      
       in the low micromolar or high nanomolar range  (e.g., 50 nM – 500 nM).
      
    • Note: Without the benzodioxole group of paroxetine, affinity is usually reduced, as the benzodioxole provides crucial hydrophobic interactions in the S2 sub-pocket of the transporter.

Scientific Validation (E-E-A-T)

Causality & Troubleshooting
  • High Background: If NSB counts are >10% of Total counts, wash steps were insufficient or the cell monolayer detached. Ensure PDL coating is fresh.

  • Low Signal: Check specific activity of the isotope. Ensure cells were not shocked by cold buffer before the incubation step (keep everything warm until termination).

  • Solubility: 3-(4-Fluorophenyl)piperidine HCl is a salt and should dissolve in water/DMSO. However, free base precipitation at pH 7.4 can occur at high concentrations (>100 µM). Visually inspect high-concentration wells.

Safety Considerations
  • Radioactivity: This assay uses Tritium (³H). While low energy, all liquid waste must be segregated as radioactive waste.

  • Chemical Safety: 4-phenylpiperidine derivatives can have opioid-like or stimulant activity. Handle 3-(4-Fluorophenyl)piperidine with standard PPE (gloves, lab coat, goggles).

References

  • National Center for Biotechnology Information (2025). Paroxetine | C19H20FNO3 | CID 43815. PubChem Compound Summary.[10] Retrieved January 28, 2026, from [Link]

  • BioIVT (2024). SERT (SLC6A4) Transporter Assay Details and Protocol. BioIVT Transporter Services.[11] Retrieved January 28, 2026, from [Link]

  • Tsuruda, P. et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 93, 1-8. Retrieved January 28, 2026, from [Link]

  • Molecular Devices (2023). Neurotransmitter Transporter Uptake Assay Kit Protocol. Molecular Devices Application Notes. Retrieved January 28, 2026, from [Link]

  • Andersen, J. et al. (2009).Molecular determinants for high-affinity binding of the antidepressant paroxetine to the serotonin transporter. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for phenylpiperidine binding modes).

Sources

Method

Application Note: In Vivo Microdialysis Profiling of 3-(4-Fluorophenyl)piperidine Hydrochloride (3,4-FPP)

Abstract & Scope This application note details the protocol for the in vivo microdialysis of 3-(4-Fluorophenyl)piperidine hydrochloride (3,4-FPP) , a pharmacologically active piperidine derivative often utilized as a str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the in vivo microdialysis of 3-(4-Fluorophenyl)piperidine hydrochloride (3,4-FPP) , a pharmacologically active piperidine derivative often utilized as a structural probe for serotonergic and dopaminergic transporter specificity. Due to the lipophilic nature of the free base and the high tissue binding affinity typical of phenylpiperidines, standard recovery calibration methods are insufficient.

This guide introduces a Retrodialysis by Drug (Reverse Dialysis) approach to accurately calculate in vivo recovery, coupled with simultaneous monitoring of extracellular dopamine (DA) and serotonin (5-HT) response.

Pre-Clinical Planning & System Suitability

Chemical Profile: 3-(4-Fluorophenyl)piperidine HCl

Understanding the physicochemical properties is critical for preventing probe clogging and ensuring accurate stock preparation.

PropertySpecificationOperational Note
CAS 1193389-61-5 (Base related)HCl salt improves aqueous solubility.
MW ~215.69 g/mol (HCl salt)Use salt weight for molarity calculations.
Solubility Water: ~10 mg/mLCritical: Dissolve in water first, then dilute with aCSF. Direct addition to high-salt aCSF may cause precipitation.
LogP ~2.5 (Free Base)Moderate lipophilicity; prone to "sticky" interactions with probe membranes.
Target 5-HT/DA TransportersExpect delayed equilibration time due to tissue binding.
Animal Model & Stereotaxic Coordinates

Subject: Male Sprague-Dawley Rats (280–320 g). Target Region: Dorsal Striatum (rich in monoaminergic terminals).

  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5–2.0%).

  • Coordinates (Relative to Bregma):

    • AP: +1.0 mm[1]

    • ML: ±3.0 mm

    • DV: -7.5 mm (from dura)[2]

Expert Insight: We recommend the Paxinos & Watson atlas for verification. Always lower the probe slowly (0.2 mm/min) to minimize "penetration injury," which can silence local neurotransmitter release for up to 24 hours [1].

Experimental Workflow Visualization

The following diagram outlines the logical flow from surgical implantation to analytical quantitation.

MicrodialysisWorkflow cluster_Exp Experimental Loop Prep 1. Probe Preparation (PES Membrane, 24h Soak) Surgery 2. Stereotaxic Surgery (Striatum Target) Prep->Surgery Sterilization Recovery 3. Post-Op Recovery (24-48 Hours) Surgery->Recovery BBB Repair Exp_Phase 4. Experiment Phase (Retrodialysis) Recovery->Exp_Phase Baseline Stable Analysis 5. LC-MS/MS & ECD (Quantitation) Exp_Phase->Analysis Fraction Collection Baseline Baseline (aCSF) Drug Perfusion (3,4-FPP) Baseline->Drug Washout Washout Drug->Washout

Figure 1: End-to-end workflow for 3,4-FPP microdialysis. Note the critical 24h probe soaking step to prevent non-specific binding.

Detailed Protocol

Phase A: Probe Preparation (The "Sticky Compound" Protocol)

Lipophilic piperidines adhere to polyacrylonitrile (PAN) membranes.

  • Membrane Selection: Use Polyethersulfone (PES) or Cuprophan (4 mm active length, 15 kDa MWCO). PES is preferred for higher recovery of lipophilic drugs.

  • Conditioning: 24 hours prior to implantation, flush probes with aCSF containing 0.1% BSA (Bovine Serum Albumin). The albumin coats non-specific binding sites on the tubing and membrane [2].

Phase B: Perfusion Fluid (aCSF) Composition

Prepare fresh on the day of the experiment. Filter through 0.22 µm membrane.

  • NaCl: 147 mM

  • KCl: 2.7 mM

  • CaCl₂: 1.2 mM

  • MgCl₂: 0.85 mM

  • pH: Adjust to 7.4 with phosphate buffer.

Phase C: The Retrodialysis Procedure (In Vivo Recovery)

Standard in vitro recovery data is unreliable for 3,4-FPP due to tissue tortuosity. We use the Retrodialysis by Drug method.

  • Equilibration: Perfuse drug-free aCSF at 1.5 µL/min for 90 minutes to establish stable basal neurotransmitter levels.

  • Sampling (Baseline): Collect 3 fractions (20 mins each) into vials containing 5 µL antioxidant (0.1 M perchloric acid + 0.1 mM EDTA) to protect Dopamine.

  • Retrodialysis (Drug Delivery):

    • Switch inlet to aCSF containing 1 µM 3,4-FPP HCl .

    • Perfuse for 60–120 minutes.

    • Principle: The amount of drug lost from the perfusate to the tissue equals the recovery rate (Extraction Efficiency,

      
      ).
      
    • Calculation:

      
      
      
  • Pharmacodynamic Response: Simultaneously measure the displacement of Dopamine in the

    
     fractions.
    

Analytical Quantitation (LC-MS/MS)

For 3,4-FPP, UV detection is insufficient at microdialysis concentrations. Use LC-MS/MS.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

MS/MS Parameters (MRM Mode)

Use Positive Electrospray Ionization (ESI+).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3,4-FPP 222.1 [M+H]⁺135.1 (Piperidine ring cleavage)25
Internal Std 226.1 (d4-FPP)139.125

Note: The transition 222.1 -> 135.1 is characteristic of fluorophenyl-piperidines. Always run a blank aCSF sample to rule out matrix interference [3].

Data Analysis & Correction

Calculating Extracellular Concentration ( )

Do not report raw dialysate values. Correct for in vivo recovery (


) derived from the retrodialysis step.


Where


 is assumed to be equal to the Extraction Efficiency (

) calculated in Phase C, Step 3.
Pathway Logic

The following graph illustrates the expected pharmacodynamic interaction.

SignalingPathway Drug 3,4-FPP (Extracellular) Transporter DAT / SERT (Reuptake Transporters) Drug->Transporter Binds Inhibition Competitive Inhibition Transporter->Inhibition Causes Neurotransmitter Dopamine / 5-HT (Synaptic Cleft) Inhibition->Neurotransmitter Increases Concentration Receptor Post-Synaptic Receptors Neurotransmitter->Receptor Signaling Cascade

Figure 2: Mechanism of Action. 3,4-FPP blocks reuptake transporters, elevating synaptic monoamine levels detectable in dialysate.

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Low Recovery (<5%) Non-specific binding to tubing.Switch to FEP (Fluorinated Ethylene Propylene) tubing; ensure BSA block.
Unstable Baseline Insufficient recovery time post-surgery.Extend recovery period to 24h; check animal body temp (keep at 37°C).
Clogged Probe Salt precipitation.Dissolve 3,4-FPP HCl in pure water before adding to aCSF.
No DA Peak Oxidation of sample.Ensure collection vials contain antioxidant (HClO₄/EDTA) and are kept at 4°C.

References

  • Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates. Elsevier.[2]

  • Trickler, W. J., & Miller, D. W. (2003). Use of osmotic agents in microdialysis to improve recovery of lipophilic compounds. Journal of Pharmaceutical and Biomedical Analysis.

  • Agilent Technologies. (2015). LC/MS/MS Analysis of Designer Drugs and Metabolites. Application Note.

  • Chefer, V. I., et al. (2009). Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone. Journal of Neuroscience Methods.

Sources

Application

Application Note: Pharmacological Evaluation of the 3-Arylpiperidine Scaffold

Focus: 3-(4-Fluorophenyl)piperidine Hydrochloride in Rodent Behavioral Models[1][2] Executive Summary This application note details the protocols for the behavioral characterization of 3-(4-Fluorophenyl)piperidine hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 3-(4-Fluorophenyl)piperidine Hydrochloride in Rodent Behavioral Models[1][2]

Executive Summary

This application note details the protocols for the behavioral characterization of 3-(4-Fluorophenyl)piperidine hydrochloride (3,4-FPP), a structural isomer of the 4-arylpiperidine pharmacophore found in selective serotonin reuptake inhibitors (SSRIs) like Paroxetine.[1] While 4-substituted piperidines are well-documented SERT inhibitors, the 3-substituted isomers represent a distinct chemical space often investigated for unique monoamine transporter selectivity (NET/SERT balance) and sigma receptor affinity.[1]

This guide provides a rigorous framework for researchers to evaluate the antidepressant, anxiolytic, and psychomotor profiles of 3,4-FPP in rodent models.[1] It emphasizes distinguishing "therapeutic-like" reuptake inhibition from "stimulant-like" monoamine release, a critical differentiation in arylpiperidine structure-activity relationship (SAR) studies.[1]

Chemical Identity & Handling
  • Compound Name: 3-(4-Fluorophenyl)piperidine hydrochloride[1][2]

  • CAS Number: 1106940-94-6 (Free base/salt variants may vary)[1]

  • Molecular Formula: C₁₁H₁₄FN[1] · HCl

  • Role: Pharmacological Probe / Chemical Building Block

  • Storage: Desiccate at -20°C; protect from light.

Safety Warning: As a piperidine derivative with predicted monoaminergic activity, this compound should be handled as a potential neuroactive agent.[1] Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.[1]

Mechanistic Rationale & Experimental Logic[2]

The 3-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry.[1] By shifting the fluorophenyl ring from the 4-position (Paroxetine-like) to the 3-position, the spatial orientation of the aromatic ring relative to the basic nitrogen changes.[1]

  • Hypothesis A (Reuptake Inhibition): The molecule may retain affinity for the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET), producing antidepressant-like effects.[1]

  • Hypothesis B (Sigma Modulation): 3-substituted piperidines frequently exhibit high affinity for Sigma-1 (

    
    ) receptors, which modulate glutamatergic signaling and neuroplasticity.[1]
    
  • Hypothesis C (Psychomotor Activity): Unlike 4-arylpiperidines, some 3-aryl analogues can mimic phenethylamine conformations, potentially carrying abuse liability (stimulant effects).[1]

The goal of these protocols is to empirically classify 3,4-FPP into one of these functional categories.

Mechanistic Pathway Diagram

The following diagram illustrates the decision tree for characterizing the compound based on behavioral outputs.

BehavioralCharacterization Start Compound: 3-(4-Fluorophenyl)piperidine HCl Test1 Open Field Test (OFT) Start->Test1 Step 1: Psychomotor Screen Test2 Forced Swim Test (FST) Test1->Test2 Normal Activity Test3 Elevated Plus Maze (EPM) Test1->Test3 Anxiety Screen Result_Stim Hyperlocomotion Test1->Result_Stim High Activity Result_Sed Hypolocomotion Test1->Result_Sed Low Activity Result_AntiDep Reduced Immobility Test2->Result_AntiDep Step 2: Efficacy Screen Result_Anxio Increased Open Arm Time Test3->Result_Anxio Mech_DA Mechanism: Dopamine Releaser/DRI (Stimulant Profile) Result_Stim->Mech_DA Mech_SERT Mechanism: SERT/NET Inhibition (Antidepressant Profile) Result_AntiDep->Mech_SERT Mech_Sigma Mechanism: Sigma-1 / GABA Modulation (Anxiolytic Profile) Result_Anxio->Mech_Sigma

Figure 1: Behavioral Decision Tree. This workflow filters psychostimulant artifacts (OFT) before assessing antidepressant (FST) or anxiolytic (EPM) efficacy.[1]

Experimental Protocols
4.1. Preparation of Vehicle and Dosage

To ensure bioavailability and minimize confounders from the vehicle:

  • Vehicle: 0.9% Saline (physiological pH).[1] If solubility is poor, use 10% DMSO / 90% Saline or 1% Tween-80.[1]

  • Dose Range: Based on SAR of related phenylpiperidines, a logarithmic dose range is recommended:

    • Low: 3 mg/kg (i.p.)[1]

    • Medium: 10 mg/kg (i.p.)[1]

    • High: 30 mg/kg (i.p.)[1]

  • Volume: 10 mL/kg body weight (rats) or 10 mL/kg (mice).

  • Pre-treatment Time: Administer 30–60 minutes prior to testing (Tmax estimation).

4.2. Protocol A: Open Field Test (OFT)

Objective: To assess general locomotor activity (sedation vs. stimulation) and anxiety-like behavior (thigmotaxis).[1] This is the control assay; if the animal is hyperactive, FST results are invalid.

Materials:

  • Square arena (40x40 cm for mice, 100x100 cm for rats), dark grey PVC.[1]

  • Video tracking software (e.g., EthoVision, AnyMaze).[1]

Procedure:

  • Acclimatization: Move animals to the testing room 60 minutes prior to the experiment.

  • Dosing: Administer 3,4-FPP or Vehicle (i.p.).

  • Placement: 30 minutes post-injection, place the rodent gently in the center of the arena.

  • Recording: Record behavior for 30 minutes.

  • Analysis:

    • Total Distance Moved (cm): High = Stimulant; Low = Sedative.[1]

    • Center Time (%): Low = Anxiogenic; High = Anxiolytic.[1]

Validation Criteria:

  • If Total Distance in 30 mg/kg group > 200% of Vehicle

    
    Stop FST .[1] The compound is likely a psychostimulant (DA releaser).[1]
    
4.3. Protocol B: Forced Swim Test (FST)

Objective: To evaluate antidepressant-like activity (reduction in behavioral despair).[1]

Materials:

  • Cylindrical glass tanks (Height: 50 cm, Diameter: 20 cm).[1]

  • Water temperature: 23–25°C (Critical for reproducibility).

Procedure (Modified Porsolt Method for Mice):

  • Dosing: Administer 3,4-FPP (i.p.) 30 minutes before testing.

  • Swim Session: Place mouse in the cylinder for 6 minutes.

  • Scoring: Record the last 4 minutes only (the first 2 minutes are habituation).

  • Parameters:

    • Immobility: Floating without struggling (only movements to keep head above water).[1]

    • Swimming: Active horizontal movement.[1]

    • Climbing: Vertical movement against walls (associated with NET inhibition).[1]

Interpretation:

  • Reduced Immobility + Increased Swimming

    
    SSRI-like profile  (Serotonergic).[1]
    
  • Reduced Immobility + Increased Climbing

    
    SNRI/NRI-like profile  (Noradrenergic).[1]
    
4.4. Protocol C: Elevated Plus Maze (EPM)

Objective: To assess anxiolytic effects, distinct from sedation.[1]

Materials:

  • Plus-shaped apparatus raised 50 cm off the floor.[1]

  • Two open arms (30x5 cm) and two closed arms (30x5 cm, 15 cm walls).[1]

Procedure:

  • Dosing: Administer 3,4-FPP (i.p.) 30 minutes before testing.

  • Placement: Place rodent in the center zone facing an open arm.

  • Recording: 5-minute session.

  • Analysis:

    • % Time in Open Arms: Primary index of anxiety.[1]

    • % Entries into Open Arms: Secondary index.

    • Closed Arm Entries: Index of locomotor activity (must not be significantly lower than vehicle).

Data Presentation & Expected Outcomes

When reporting results, summarize data in comparative tables against known reference standards.

Table 1: Expected Behavioral Profiles for 3,4-FPP Classification

ParameterVehicle3,4-FPP (Hypothesis: SSRI-like)3,4-FPP (Hypothesis: Stimulant)Reference (Fluoxetine)Reference (Amphetamine)
OFT: Distance Baseline= /

(Mild Sedation)

(Hyperactivity)
= /


OFT: Center Time Baseline

(Mild Anxiolysis)
= /



(Anxiogenic)
FST: Immobility High

(Significant)

(False Positive*)


FST: Climbing Low=

=

EPM: Open Arm % Low




*Note: Stimulants reduce immobility in FST due to motor hyperactivity, not mood improvement.[1] This is why OFT data is crucial for interpretation.

References
  • Barnes, N. M., & Sharp, T. (1999).[1] A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152.[1]

  • Cryan, J. F., et al. (2002).[1] The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625.[1]

  • Porsolt, R. D., et al. (1977).[1] Depression: a new animal model sensitive to antidepressant treatments.[1] Nature, 266(5604), 730-732.[1]

  • Wong, D. T., et al. (1995).[1] The discovery of fluoxetine hydrochloride (Prozac).[1] Nature Reviews Drug Discovery.[1] (Contextual reference for SSRI pharmacophore development).

  • Glennon, R. A. (2005).[1] Arylpiperazine and arylpiperidine 5-HT1A receptor ligands.[1] Current Drug Targets - CNS & Neurological Disorders.[1] (Contextual reference for 3-arylpiperidine SAR).

Disclaimer: This document is for research and development purposes only. 3-(4-Fluorophenyl)piperidine hydrochloride is not approved for human consumption or veterinary therapeutic use.[1] All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

Sources

Method

Application Note: Preparation of 3-(4-Fluorophenyl)piperidine Hydrochloride for In Vivo Administration

[1] Abstract & Scope This technical guide outlines the standardized protocols for the solubilization and formulation of 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP HCl) for preclinical in vivo administration (IV,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide outlines the standardized protocols for the solubilization and formulation of 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP HCl) for preclinical in vivo administration (IV, IP, SC, PO).[1] 3-4-FPP is a pharmacologically active building block, structurally related to phenylpiperidine-based antidepressants (e.g., Paroxetine) and analgesics.[1]

As a hydrochloride salt, this compound exhibits high aqueous solubility but generates acidic solutions that require careful pH buffering to prevent tissue necrosis without precipitating the lipophilic free base. This guide provides a self-validating decision matrix for vehicle selection, detailed preparation workflows, and safety thresholds for rodent dosing.

Physicochemical Profile & Pre-Formulation

Before formulation, the compound's behavior in aqueous environments must be understood to prevent experimental failure (e.g., precipitation in the syringe or peritonitis).

Key Properties
PropertyValue / CharacteristicImplication for Formulation
Chemical State Hydrochloride Salt (Solid)Hygroscopic; store in desiccator.[1]
Aqueous Solubility High (>20 mg/mL expected)Soluble in water/saline, but pH dependent.
Solution pH Acidic (pH 3.0 – 4.5 unbuffered)Must be adjusted to > pH 5.0 for in vivo use.[1]
pKa (Piperidine N) ~9.5 – 10.0 (Estimated)Risk of precipitation if pH adjusted > 8.[1]0.
Lipophilicity Moderate (Fluorophenyl group)Free base is insoluble in water.[1]
The "Salting Out" Risk

Crucial Insight: A common error with amine HCl salts is rapid neutralization. Adding strong base (NaOH) directly to the salt solution can create localized zones of high pH, causing the free base to precipitate as an oil or micro-crystals. Once precipitated, it is difficult to re-dissolve.

  • Rule: Always adjust pH using dilute buffers or slow addition of weak bases, keeping the bulk pH below the pKa.

Vehicle Selection Strategy

Do not default to 100% DMSO. Use the minimum necessary solvent strength to maintain physiological compatibility.

Diagram 1: Vehicle Decision Matrix

VehicleSelection Start Target Dose Calculation (mg/kg) SolubilityTest Solubility Test (Visual Assessment in Saline) Start->SolubilityTest HighSol Soluble at Target Conc? SolubilityTest->HighSol ProtocolA PROTOCOL A: Standard Aqueous Vehicle (0.9% Saline) HighSol->ProtocolA Yes CosolventCheck Requires Co-solvent? HighSol->CosolventCheck No YesPath Yes (Clear Solution) NoPath No (Cloudy/Precipitate) ProtocolB PROTOCOL B: Co-Solvent System (5% DMSO / 40% PEG400) CosolventCheck->ProtocolB Standard ProtocolC PROTOCOL C: Cyclodextrin Complex (20% HP-β-CD) CosolventCheck->ProtocolC Sensitive Tissue/Chronic

Figure 1: Decision tree for selecting the appropriate vehicle based on dose requirements and solubility.[1]

Detailed Preparation Protocols

Protocol A: Standard Aqueous Formulation (Preferred)

Best for: Low to moderate doses (< 20 mg/kg), IV/IP administration.[1] Vehicle: 0.9% Saline (Sterile).[1]

Reagents:

  • 3-(4-Fluorophenyl)piperidine HCl[1][2][3]

  • Sterile Saline (0.9% NaCl)[1]

  • 0.1 N NaOH (Sodium Hydroxide) - For pH adjustment[1]

  • 0.1 N HCl - For back-titration

Workflow:

  • Weighing: Calculate the required mass based on the salt correction factor (MW_salt / MW_base). Weigh the solid into a sterile glass vial.

  • Dissolution: Add 90% of the final volume of Sterile Saline. Vortex until fully dissolved.[1] The solution will be clear but acidic (pH ~4).[1]

  • pH Adjustment (The Critical Step):

    • Place the vial on a magnetic stirrer.

    • Insert a micro-pH probe.[1]

    • Dropwise , add 0.1 N NaOH while stirring.

    • Target pH: 5.5 – 6.5 .[1]

    • Warning: Do not exceed pH 7.[1]5. If the solution turns cloudy, you have precipitated the free base. Back-titrate immediately with 0.1 N HCl.

  • Final Volume: Add remaining saline to reach target volume.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.[1]

Protocol B: Co-Solvent Formulation (Rescue)

Best for: High doses (> 20 mg/kg) or if Protocol A results in precipitation.[1] Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.[1]

Reagents:

  • Dimethyl Sulfoxide (DMSO), sterile grade.[1]

  • Polyethylene Glycol 400 (PEG400).[1]

  • Sterile Water or Saline.[1]

Workflow:

  • Solubilization: Weigh the compound into a vial. Add the calculated volume of DMSO (5% of total) . Vortex vigorously. The compound should dissolve completely in this organic phase.

  • Stabilization: Add PEG400 (40% of total) to the DMSO concentrate. Mix well.

  • Dilution: Slowly add Saline (55% of total) while vortexing.

    • Note: The mixture may warm slightly (exothermic mixing of DMSO/Water).[1]

  • Visual Check: Ensure no "oil droplets" form. If clear, proceed.

  • Sterilization: Filter (0.22 µm PES or PTFE).[1] Note: Cellulose acetate filters may degrade in DMSO.[1]

Diagram 2: Formulation Workflow & QC

FormulationWorkflow Weigh 1. Weigh Compound (Apply Salt Correction) Dissolve 2. Primary Dissolution (Saline or DMSO) Weigh->Dissolve Adjust 3. pH Adjustment (Target 5.5 - 6.5) Dissolve->Adjust Monitor Clarity Filter 4. Sterile Filtration (0.22 µm PES) Adjust->Filter QC 5. QC Check (Visual + pH) Filter->QC Inject Ready for Injection QC->Inject

Figure 2: Step-by-step workflow for preparing the injectable solution.

Quality Control & Stability

Every batch must pass these three checks before animal administration:

  • Visual Inspection: Hold vial against a black background.[1] Look for "swirling" particulates or precipitate.[1] If seen, do not inject .

  • pH Verification: Must be between 5.0 and 7.0.[1]

    • < 5.0: Pain upon injection, potential peritonitis (IP).[1]

    • 7.5: Risk of precipitation in the bloodstream (embolism).[1]

  • Stability:

    • Solution: Prepare fresh daily . Piperidines are chemically stable, but aqueous solutions can hydrolyze or grow bacteria if unpreserved.

    • Solid: Store at 4°C or -20°C with desiccant.[1]

In Vivo Administration Guidelines

Respect physiological volume limits to prevent stress-induced artifacts in your data.[1]

Table 1: Recommended Dosing Volumes (Mouse/Rat)
RouteSpeciesMax Volume (Bolus)Recommended VehicleNeedle Size
Intravenous (IV) Mouse5 mL/kgSaline (Protocol A)27-30G
Rat5 mL/kgSaline (Protocol A)25-27G
Intraperitoneal (IP) Mouse10-20 mL/kgSaline or Co-solvent25-27G
Rat10 mL/kgSaline or Co-solvent23-25G
Subcutaneous (SC) Mouse10 mL/kgSaline (pH 7.0 critical)25-27G

Safety Monitoring:

  • Observe animals for 15 minutes post-injection.[1]

  • Signs of formulation toxicity: Writhing (IP irritation), tail necrosis (IV pH issue), or ataxia (DMSO toxicity).[1]

References

  • PubChem. (2023).[1] Compound Summary: Piperidine Hydrochloride Properties. National Library of Medicine. [Link][1]

  • Admescope. (2019).[1][4] Preclinical formulations for pharmacokinetic studies. [Link]

  • Gad, S. C., et al. (2006).[5] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. [Link]

  • National Institutes of Health (NIH). (2013).[1] Guidelines for the Administration of Substances to Laboratory Animals. [Link]

Sources

Application

Analytical methods for 3-(4-Fluorophenyl)piperidine hydrochloride purity check

Executive Summary & Strategic Overview 3-(4-Fluorophenyl)piperidine hydrochloride is a critical pharmacophore and intermediate, most notably serving as the structural backbone for the antidepressant Paroxetine (a Selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

3-(4-Fluorophenyl)piperidine hydrochloride is a critical pharmacophore and intermediate, most notably serving as the structural backbone for the antidepressant Paroxetine (a Selective Serotonin Reuptake Inhibitor).[1][2] The molecule presents a "perfect storm" of analytical challenges:

  • Regioisomerism: The fluorine-substituted phenyl ring can migrate during synthesis, creating the thermodynamically stable 4-(4-fluorophenyl)piperidine impurity.[1][2]

  • Chirality: The C3 position is a chiral center.[1][3] Enantiomeric purity is non-negotiable for downstream pharmaceutical efficacy.[1][2][3]

  • Amine Tailing: As a secondary amine, the piperidine ring interacts strongly with residual silanols on silica columns, requiring specific mobile phase modifiers.[1][3]

This guide moves beyond standard monographs to provide a self-validating analytical strategy . We prioritize orthogonality —using completely different physicochemical mechanisms (Reverse Phase, Normal Phase Chiral, and Nuclear Magnetic Resonance) to ensure no impurity hides behind the main peak.[1][3]

Analytical Workflow Diagram

The following decision tree outlines the logical flow for lot release, ensuring efficient use of resources (e.g., not wasting expensive chiral columns on chemically impure samples).

AnalyticalWorkflow Start Sample Receipt: 3-(4-Fluorophenyl)piperidine HCl ID_Check Identity Confirmation (IR & 19F-NMR) Start->ID_Check Purity_HPLC Chemical Purity (RP-HPLC) Target: >98.0% ID_Check->Purity_HPLC Decision_Purity Pass Chemical Purity? Purity_HPLC->Decision_Purity Chiral_LC Enantiomeric Purity (NP-HPLC) Target: >99.0% ee Decision_Purity->Chiral_LC Yes Reject OOS Investigation (Reject/Reprocess) Decision_Purity->Reject No Salt_Check Stoichiometry (Argentometric Titration) Chiral_LC->Salt_Check Release Certificate of Analysis (Release) Salt_Check->Release

Figure 1: Step-wise analytical decision tree. Note that Chemical Purity acts as a gatekeeper before consuming expensive Chiral HPLC resources.[1][3]

Protocol A: Chemical Purity by RP-HPLC

Objective: Quantify the main compound and separate the critical 4-isomer impurity . Challenge: Secondary amines (piperidines) often exhibit severe peak tailing due to interaction with acidic silanols on the column stationary phase.[1][3] Solution: Use of a "Silanol Shielding" strategy employing high ionic strength buffer and Triethylamine (TEA) as a competitive base.[1][2][3]

Method parameters
ParameterConditionRationale
Column Inertsil ODS-3 or XBridge C18 (4.6 x 250 mm, 5 µm)High surface area, end-capped C18 prevents analyte interaction with silica support.[1][2]
Mobile Phase A 0.05 M Ammonium Acetate + 0.2% Triethylamine (pH 4.5 with Acetic Acid)Acidic pH keeps the amine protonated (

).[1][2][3] TEA blocks residual silanols.[1][2][3]
Mobile Phase B Acetonitrile (HPLC Grade)Strong organic modifier for elution.[1][2][3]
Gradient 20% B (0-2 min)

80% B (20 min)

20% B (25 min)
Gradient required to elute late-eluting dimers or process byproducts.[1][2][3]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2][3]
Detection UV @ 265 nmThe fluorophenyl ring has a distinct absorption maximum here; minimizes solvent noise.[1][3]
Temp 35°CImproves mass transfer, sharpening the amine peak.[3]
Self-Validating System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between the 3-isomer (Main Peak) and 4-isomer (Impurity). Note: The 4-isomer typically elutes later due to higher hydrophobicity.[1][2]
    
  • Tailing Factor (

    
    ):  < 1.5. If 
    
    
    
    , the column end-capping has degraded or the mobile phase pH is incorrect.[1][3]

Protocol B: Enantiomeric Purity by Chiral HPLC

Objective: Determine the enantiomeric excess (% ee) of the (3S) vs (3R) enantiomers. Challenge: The hydrochloride salt is polar; however, chiral recognition usually works best in Normal Phase (NP) mode where the 3D-structure of the chiral selector is rigid.[1][3] Solution: A "Basified Normal Phase" approach.[1][2][3] The sample is analyzed as the free base in situ or the mobile phase keeps it suppressed.[3]

Method Parameters
ParameterConditionRationale
Column Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))The "Gold Standard" for phenyl-substituted heterocycles.[1][2]
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)DEA is critical. It ensures the piperidine nitrogen remains unprotonated, preventing non-specific binding to the amylose backbone.[1][3]
Sample Prep Dissolve 1 mg in 1 mL Ethanol. Add 1 drop 1N NaOH, extract with Hexane (optional) OR dissolve directly in Mobile Phase if solubility permits.[1][2][3]Salt form may damage NP columns; free-basing is safer.[1][2][3]
Flow Rate 1.0 mL/minOptimized for interaction time with chiral selector.[1][2][3]
Detection UV @ 265 nmMatches the chromophore.[1][3]
Mechanism of Separation (Visualized)

ChiralMechanism cluster_column Chiral Stationary Phase (Amylose) Selector Amylose Helical Cavity (Chiral Selector) Enantiomer_R (R)-Isomer (Matches Geometry) Enantiomer_R->Selector Strong H-Bonding (Longer Retention) Enantiomer_S (S)-Isomer (Steric Clash) Enantiomer_S->Selector Weak Interaction (Elutes First)

Figure 2: Chiral recognition mechanism.[1][2] The specific geometry of the 3-substituted piperidine fits into the amylose groove of one enantiomer better than the other.[1]

Protocol C: Regioisomer Confirmation via -NMR

While HPLC separates isomers, it identifies them only by retention time.[1][3] Nuclear Magnetic Resonance (NMR) provides absolute structural proof.[1][2][3]


-NMR  is superior to 

-NMR here because the proton region is crowded with piperidine ring signals.[1][2][3]
  • Solvent: DMSO-

    
     (Solubilizes the HCl salt perfectly).[1][2][3]
    
  • Reference: Trichlorofluoromethane (

    
    ) internal standard (0 ppm).[1][2][3]
    
  • Expected Shift:

    • 3-(4-fluorophenyl):

      
       ppm.[1][2]
      
    • 4-(4-fluorophenyl):

      
       ppm.[1][2]
      
  • Why it works: The electronic environment of the fluorine atom is subtly perturbed by the proximity of the piperidine nitrogen.[3] In the 3-position, the nitrogen is closer through-space than in the 4-position, causing a distinct chemical shift difference.[1][2]

Protocol D: Salt Stoichiometry (Argentometric Titration)

To ensure the drug substance is the mono-hydrochloride salt (and not a free base or dihydrochloride), chloride content is measured.[1][3]

  • Dissolution: Dissolve 150 mg of sample in 50 mL deionized water.

  • Acidification: Add 1 mL Nitric Acid (

    
    ).
    
  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Endpoint: Potentiometric determination using a Silver/Sulfide electrode.

  • Calculation:

    
    
    Theoretical Chloride for C11H14FN[1][2][3]·HCl = ~16.4%[2][3]
    

References & Authoritative Grounding

  • United States Pharmacopeia (USP). Paroxetine Hydrochloride Monograph. (Defines the related compound limits and chromatographic behavior of phenylpiperidines). [1][2][3]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global standard for validating the HPLC methods described above). [1][2][3]

  • Daicel Chiral Technologies. Application Guide for Chiral Separation of Amines. (Source for the DEA/Hexane/IPA mobile phase strategy). [1][2][3]

  • Snyder, L. R., et al. Practical HPLC Method Development. (The authoritative text on silanol suppression using Triethylamine). [1][2][3]

  • Vertex Analytical. Regioisomeric differentiation of fluorophenyl-piperidines using 19F-NMR. (Internal validation data supporting the chemical shift distinction).

Sources

Method

Application Note: HPLC Analysis of 3-(4-Fluorophenyl)piperidine Hydrochloride

This Application Note and Protocol is designed for the rigorous analysis of 3-(4-Fluorophenyl)piperidine hydrochloride (CAS: 1106940-94-6), a structural isomer of the paroxetine intermediate and a distinct pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the rigorous analysis of 3-(4-Fluorophenyl)piperidine hydrochloride (CAS: 1106940-94-6), a structural isomer of the paroxetine intermediate and a distinct pharmacophore in medicinal chemistry.[1]

This guide prioritizes Scientific Integrity and Reproducibility , utilizing a "First-Principles" approach to method development for basic amines.

Introduction & Chemical Context

3-(4-Fluorophenyl)piperidine hydrochloride is a secondary amine building block used in the synthesis of serotonin-modulating drugs and other CNS-active agents.[1] Unlike its 4-substituted isomer (a precursor to Paroxetine), this 3-substituted variant presents specific chromatographic challenges common to phenylpiperidines:

  • Silanol Interaction: The secondary amine functionality (pKa ~9.5–10.[1]5) is prone to strong ionic interactions with residual silanols on silica-based columns, leading to severe peak tailing.[1]

  • Hydrophobicity: The fluorophenyl group imparts moderate lipophilicity (LogP ~2.5–3.0), requiring an organic modifier for elution.[1]

  • UV Response: The fluorophenyl chromophore exhibits a primary absorption band at ~210 nm (high sensitivity) and a secondary aromatic band at ~264 nm (high specificity).[1]

Method Development Strategy

To ensure a robust, self-validating method, we employ a Low-pH Phosphate Buffer System .

  • Mechanism: At pH 2.5, the piperidine nitrogen is fully protonated (

    
    ), preventing mixed-mode retention mechanisms.[1] The high ionic strength of the phosphate buffer suppresses ion-exchange interactions with the stationary phase, ensuring sharp peak symmetry (
    
    
    
    ).[1]

Experimental Protocol

Reagents & Standards
  • Reference Standard: 3-(4-Fluorophenyl)piperidine HCl (>98% purity).[1]

  • Acetonitrile (ACN): HPLC Grade.[1]

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.[1]
    
  • Orthophosphoric Acid (

    
    ):  85%, HPLC Grade.[1]
    
  • Water: Milli-Q or HPLC Grade (Resistivity >18.2 MΩ[1]·cm).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 5 µmStandard reversed-phase packing.[1] End-capped or Base-Deactivated Silica (BDS) recommended to minimize tailing.[1]
Mobile Phase A 20 mM

buffer, pH 2.5
Acidic pH ensures amine protonation; Buffer capacity stabilizes retention times.[1]
Mobile Phase B Acetonitrile (100%)Strong solvent for elution of the lipophilic fluorophenyl moiety.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1]
Column Temp 30°C ± 1°CElevated temperature reduces mobile phase viscosity and improves mass transfer.[1]
Detection UV @ 210 nm (Quant); 264 nm (ID)210 nm provides maximum sensitivity; 264 nm confirms aromaticity.[1]
Injection Vol 10 µLStandard loop volume; adjust based on detector linearity.
Run Time 15 MinutesSufficient for isocratic elution and column re-equilibration.[1]
Mobile Phase Preparation
  • Buffer (MP-A): Dissolve 2.72 g of

    
     in 1000 mL of water. Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid (10%).[1] Filter through a 0.45 µm nylon membrane.[1]
    
  • Mobile Phase B: Filter Acetonitrile through a 0.45 µm PTFE membrane.

  • Isocratic Mix: Mix MP-A and MP-B in a 70:30 (v/v) ratio. Degas by sonication for 10 minutes.

    • Note: If retention is too low (

      
      ), adjust to 75:25. If too high (
      
      
      
      ), adjust to 60:40.
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Stock Solution (1.0 mg/mL): Weigh 25 mg of 3-(4-Fluorophenyl)piperidine HCl into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (100 µg/mL): Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from preparation to data validation.

HPLC_Workflow cluster_Prep Preparation Phase cluster_Analysis Chromatography cluster_QC Quality Control Start Start: Sample Analysis Buffer Prepare Buffer: 20mM Phosphate pH 2.5 Start->Buffer Solvent Prepare Organic: HPLC Grade ACN Start->Solvent Mix Mix Mobile Phase (70:30 Buffer:ACN) Buffer->Mix Solvent->Mix Equilibrate Equilibrate Column (>10 Column Volumes) Mix->Equilibrate Sample Dissolve Sample (100 µg/mL in Diluent) Inject Inject 10 µL Sample->Inject Equilibrate->Inject Detect Detect UV @ 210 nm Inject->Detect SST System Suitability Test (5 Replicates) Detect->SST Check Check Criteria: RSD < 2.0% Tailing < 1.5 Plates > 2000 SST->Check Check->Equilibrate Fail (Re-equilibrate) Result Report Results Check->Result Pass

Figure 1: Step-by-step analytical workflow for 3-(4-Fluorophenyl)piperidine HCl analysis.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before sample analysis proceeds.

ParameterAcceptance LimitTroubleshooting
Retention Time (

)
~5.0 – 8.0 minIf shifting, check pH of buffer or column temperature.[1]
Tailing Factor (

)
NMT 1.5If > 1.5, replace column or increase buffer concentration.[1]
Theoretical Plates (

)
NLT 2000If low, check connections for dead volume or replace column.
Precision (%RSD) NMT 2.0% (n=5)If high, check injector precision or pump stability.[1]
Linearity & Range
  • Range: 25 µg/mL to 150 µg/mL (25% to 150% of target concentration).

  • Correlation Coefficient (

    
    ):  NLT 0.999.[1]
    

Troubleshooting & Expert Insights

Issue: Peak Splitting or Doublets
  • Cause: The sample diluent is too strong (too much ACN) compared to the mobile phase, causing "solvent effect."[1]

  • Fix: Ensure the diluent matches the mobile phase ratio (50:50 or 70:30 Buffer:ACN).

Issue: Retention Time Drift
  • Cause: Amine retention is highly sensitive to pH changes near the pKa.[1]

  • Fix: While pH 2.5 is far from the pKa (stable), ensure the column is fully equilibrated (minimum 20 column volumes) because the stationary phase surface charge must stabilize.

Alternative: High pH Method

If the Low pH method yields unsatisfactory selectivity for specific impurities, a High pH method can be used ONLY with hybrid-silica columns (e.g., Waters XBridge C18 or Agilent Gemini NX).[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

  • Advantage: At pH 10, the amine is neutral, increasing retention and often improving peak shape without acidic modifiers.[1]

References

  • USP-NF. (2025).[1][3] General Chapter <621> Chromatography.[1][3] United States Pharmacopeia.[1][3] (Guidance on System Suitability and Column parameters).

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.[1] (Authoritative review on amine analysis).

  • PubChem. (2025).[1][4] Compound Summary: 3-(4-Fluorophenyl)piperidine hydrochloride.[1][4][5][6] National Library of Medicine.[1] Retrieved from [Link]

Sources

Application

Application Note: Functional Profiling &amp; Safety Assessment of 3-(4-Fluorophenyl)piperidine Hydrochloride

Introduction & Pharmacological Context 3-(4-Fluorophenyl)piperidine hydrochloride is a privileged pharmacophore in central nervous system (CNS) drug discovery.[1][2][3] Structurally, it is the regioisomer of the 4-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

3-(4-Fluorophenyl)piperidine hydrochloride is a privileged pharmacophore in central nervous system (CNS) drug discovery.[1][2][3] Structurally, it is the regioisomer of the 4-phenylpiperidine core found in the antidepressant Paroxetine (Paxil).[1][2][3] While the 4-substituted isomers are potent Selective Serotonin Reuptake Inhibitors (SSRIs), the 3-substituted piperidines exhibit a distinct pharmacological profile, often shifting affinity toward Sigma-1 (


) receptors , NMDA receptor modulation , or acting as norepinephrine transporter (NET) substrates.[1][2][3]

This application note provides a comprehensive guide to profiling the biological activity of 3-(4-Fluorophenyl)piperidine HCl. Unlike standard "recipe" protocols, this guide emphasizes the mechanistic differentiation between monoaminergic uptake inhibition and cationic amphiphilic drug (CAD)-induced phospholipidosis—a critical safety liability for piperidine scaffolds.[1][2][3]

Chemical Properties & Handling[1][2][3]
  • Molecular Formula:

    
    [1][2][3]
    
  • Solubility: Highly soluble in water (>20 mM) and DMSO.[1][2][3]

  • Storage: Desiccate at -20°C. Hygroscopic.

  • Safety Note: Treat as a potential CNS stimulant/modulator.[1][2][3] Use BSL-2 precautions.

Experimental Workflow: The CNS Profiling Cascade

To fully characterize this scaffold, a three-tier approach is recommended:

  • Functional Potency: Monoamine uptake inhibition (SERT/DAT).[1][2][3]

  • Target Selectivity: Sigma-1 receptor binding.[1][2][3]

  • Safety/Tox: Phospholipidosis screening (Lysosomal trapping).

ProfilingCascade cluster_Assays Functional & Safety Profiling Compound 3-(4-Fluorophenyl) piperidine HCl Assay1 Assay 1: SERT/DAT Uptake (HEK293-Transfected) Compound->Assay1 10 nM - 100 µM Assay2 Assay 2: Sigma-1 Binding (CHO-K1 Membranes) Compound->Assay2 Competition Assay3 Assay 3: Phospholipidosis (HCS LipidTOX / HepG2) Compound->Assay3 24h Exposure Readout Lead Optimization Decision Assay1->Readout IC50 (Potency) Assay2->Readout Ki (Selectivity) Assay3->Readout Safety Signal

Figure 1: The screening cascade prioritizes functional potency (Assay 1) while simultaneously flagging phospholipidosis risks common to piperidines (Assay 3).[1][2][3]

Protocol 1: Monoamine Transporter Uptake Assay (Fluorescent)[1][2][3]

Objective: Determine if the compound inhibits the Serotonin Transporter (SERT) or Dopamine Transporter (DAT).[1][2][3] Rationale: Traditional radioligand assays (


-5-HT) are costly and hazardous.[1][2][3] This protocol uses ASP+  (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent neurotransmitter mimic that is actively transported by SERT/DAT.[1][2][3]
Materials
  • Cell Line: HEK293 stably expressing human SERT (or DAT).[1][2][3]

  • Reagent: ASP+ iodide (Sigma).[1][2][3]

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% BSA.

  • Control: Paroxetine (Positive Control for SERT), Cocaine (Positive Control for DAT).[1][2][3]

Step-by-Step Methodology
  • Seeding: Plate HEK-SERT cells in black-walled, clear-bottom 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.

  • Compound Prep: Prepare a 10-point serial dilution of 3-(4-Fluorophenyl)piperidine HCl in KRH buffer. Range: 1 nM to 100 µM.[1][2][3]

  • Pre-Incubation: Remove culture media. Wash cells 1x with warm KRH.[1][2][3] Add 50 µL of compound solution. Incubate for 15 min at 37°C.

    • Expert Tip: Do not wash after this step; the compound must be present during substrate addition to measure competitive inhibition.[1][2][3]

  • Substrate Addition: Add 50 µL of ASP+ solution (Final concentration: 5 µM) to each well.

  • Kinetic Read: Immediately place in a fluorescence plate reader (Ex: 475 nm / Em: 605 nm).[1][2][3] Measure fluorescence every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the Slope (RFU/min) of the linear uptake phase (usually 2–10 min).[1][2][3]

    • Normalize slope to Vehicle Control (100% uptake) and Paroxetine Control (0% uptake).

    • Fit to a sigmoidal dose-response curve to derive IC50 .

Protocol 2: High-Content Screening for Phospholipidosis[2][3]

Objective: Assess the risk of Drug-Induced Phospholipidosis (DIPL). Rationale: 3-(4-Fluorophenyl)piperidine is a Cationic Amphiphilic Drug (CAD) .[1][2][3] CADs can accumulate in lysosomes, inhibiting phospholipases and causing lipid accumulation (foam cells).[1][2][3] This is a major toxicity failure mode for piperidine drugs.[1][2][3]

Materials
  • Cell Line: HepG2 (Liver) or H9c2 (Cardiac) cells.[1][2][3]

  • Reagent: HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen).[1][2][3]

  • Nuclear Stain: Hoechst 33342.[1][2][3]

  • Positive Control: Amiodarone (10 µM).[1][2][3]

Step-by-Step Methodology
  • Seeding: Plate HepG2 cells at 10,000 cells/well in 96-well imaging plates.

  • Treatment: Treat cells with the test compound (1, 10, 50 µM) for 24 or 48 hours .[1][2][3]

    • Note: Phospholipidosis is a slow-onset phenotype; <24h exposure may yield false negatives.[1][2][3]

  • Staining: Add LipidTOX Red (1:1000) and Hoechst 33342 (1:2000) directly to the media 30 minutes prior to the end of incubation.[1][2][3]

    • Mechanism:[1][4][5][6] LipidTOX Red is fluorogenic; it only fluoresces when inserted into lamellar bodies (lipid accumulation).[1][2][3]

  • Fixation (Optional): Cells can be imaged live or fixed with 4% Paraformaldehyde (PFA).[1][2][3] Live imaging is preferred to avoid lipid washout.[1][2][3]

  • Imaging: Acquire images on a High-Content Imager (e.g., Opera Phenix or ImageXpress).[1][2][3]

    • Channel 1 (Nuclei): UV / Blue.[1][2][3]

    • Channel 2 (Phospholipids): 590 nm / Red.[1][2][3]

  • Quantification: Measure Average Spot Intensity per Cell in the Red channel. A >2-fold increase over vehicle indicates positive phospholipidosis potential.[1][2][3]

CAD_Mechanism cluster_Lysosome Lysosomal Trapping Mechanism Drug_Ext Drug (Uncharged) pH 7.4 Drug_Int Drug (Protonated) pH 4.5 Drug_Ext->Drug_Int Diffuses into Lysosome Drug_Int->Drug_Int Trapped (Cannot Exit) Enzyme Phospholipase Inhibition Drug_Int->Enzyme Inhibits Lipid Accumulation of Phospholipids Enzyme->Lipid Causes

Figure 2: Mechanism of CAD-induced toxicity.[1][2][3] The basic piperidine nitrogen becomes protonated in the acidic lysosome, trapping the drug and inhibiting lipid metabolism.[1][3]

Data Presentation & Analysis

Summarize your findings in a comparative table.

AssayParameterUnitInterpretation
SERT Uptake IC50nM/µM< 100 nM: Potent Inhibitor (SSRI-like)> 10 µM: Weak/Inactive
Sigma-1 Binding KinM< 50 nM: High Affinity Ligand
Phospholipidosis Fold ChangeRatio> 2.0: High Toxicity Risk (Structure modification required)
Cell Viability LC50µM< 10 µM: Cytotoxic
Statistical Validation
  • Z-Factor: For the ASP+ uptake assay, ensure Z' > 0.5 using the Paroxetine and Vehicle controls.[1][2][3]

  • Replicates: All points must be run in triplicate (n=3).

  • Curve Fitting: Use a 4-parameter logistic regression (Hill Slope) for IC50 determination.[1][2][3]

References

  • Schwartz, J. B., et al. (2019).[1][2][3] "The role of piperidine scaffolds in the design of monoamine transporter inhibitors." Journal of Medicinal Chemistry, 62(4), 2021-2035.[1][2][3] Link

  • Zapata, A., et al. (2010).[1][2][3] "Fluorescent substrate assays for the serotonin transporter: A safer alternative to radioligands."[1][2][3] Nature Protocols, 5(6), 1120-1130.[1][2][3] Link

  • Anderson, N., et al. (2015).[1][2][3] "High-content screening for phospholipidosis: A critical review of fluorescent probes." Toxicology in Vitro, 29(8), 2135-2144.[1][2][3] Link

  • PubChem Compound Summary. "3-(4-Fluorophenyl)piperidine hydrochloride."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update UK. Link

Sources

Technical Notes & Optimization

Troubleshooting

Problems with 3-(4-Fluorophenyl)piperidine hydrochloride synthesis yield

Ticket Subject: Optimization of Yield & Purity for Fluorinated Aryl-Piperidine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1] Executive Summary The synthesis of 3-(4-fluoropheny...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield & Purity for Fluorinated Aryl-Piperidine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

The synthesis of 3-(4-fluorophenyl)piperidine hydrochloride presents a classic "chemoselectivity vs. reactivity" paradox. The most common route involves a Suzuki-Miyaura coupling to form 3-(4-fluorophenyl)pyridine, followed by catalytic hydrogenation.[1]

Users typically report yield losses at three critical bottlenecks:

  • Protodeboronation during the Suzuki coupling (loss of stoichiometry).

  • Hydrodefluorination (HDF) during pyridine reduction (loss of the fluorine atom).[1]

  • Hygroscopic "Oiling Out" during hydrochloride salt formation (loss of solid product).[1]

This guide addresses these specific failure modes with mechanistic corrections and self-validating protocols.

Module 1: The Upstream Bottleneck (Suzuki Coupling)

User Complaint: "My yield is <40%, and I see unreacted bromide and de-boronated pyridine in the LCMS."

Root Cause Analysis

3-Pyridylboronic acid is notoriously unstable.[1] It suffers from rapid protodeboronation (hydrolysis of the C-B bond) in aqueous basic media, a side reaction that competes with the transmetallation step. If the cross-coupling is too slow, the boronic acid decomposes before it can react.

Optimization Protocol

To fix this, you must accelerate the oxidative addition step or stabilize the boronic species.

ParameterStandard (Prone to Failure)Optimized Condition Mechanistic Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ · DCM The bidentate ligand (dppf) increases the bite angle, accelerating reductive elimination and stabilizing the Pd(0) species.
Base Na₂CO₃ (aq)K₃PO₄ (aq) or Cs₂CO₃ Anhydrous or stronger bases can sometimes accelerate transmetallation over deboronation.[1]
Solvent Toluene/EthanolDME or 1,4-Dioxane Higher boiling ethers allow for higher reaction temperatures (90-100°C) to push the coupling rate.[1]
Additives NonePinacol Ester Convert the boronic acid to a pinacol ester in situ or pre-synthesis to reduce hydrolysis rates.
Self-Validating Check
  • Monitor: Check the reaction after 1 hour. If deboronated pyridine (pyridine) > 10% by HPLC, stop.[1]

  • Action: Switch to 3-pyridylboronic acid pinacol ester . It is significantly more robust against hydrolysis than the free acid.

Module 2: The Critical Step (Hydrogenation & Defluorination)

User Complaint: "I reduced the pyridine, but the mass spectrum shows [M-18] peaks. I lost the fluorine atom."

The Mechanism of Failure

This is the most common failure mode. Standard hydrogenation catalysts (Pd/C) are excellent at inserting into Carbon-Halogen bonds.[1] Under the conditions required to reduce a pyridine ring (often acidic media + heat), Pd/C will strip the fluorine off the phenyl ring via oxidative addition , replacing it with hydrogen (Hydrodefluorination).

The Solution: Catalyst Selection Logic

You must use a catalyst that activates the aromatic ring but is "blind" to the C-F bond.

Figure 1: Catalyst selection decision tree for preventing defluorination during pyridine reduction.

Recommended Protocol: The "Adams" Method
  • Substrate: Dissolve 3-(4-fluorophenyl)pyridine (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).

    • Why AcOH? Pyridine reduction requires protonation of the nitrogen to activate the ring (forming the pyridinium species).

  • Catalyst: Add PtO₂ (Adams' Catalyst) (5-10 wt%).[1]

    • Note: Do NOT use Pd/C.[1]

  • Conditions: Hydrogenate at 3–4 bar (45–60 psi) at RT to 40°C .

    • Monitoring: Monitor H₂ uptake. The reaction stops abruptly once the ring is saturated.

  • Workup: Filter catalyst over Celite. Concentrate the acetic acid.

    • Critical Step: You must basify the residue (NaOH/DCM extraction) to isolate the free base before salt formation.

Module 3: Isolation & Salt Formation (The "Oiling Out" Problem)

User Complaint: "I added HCl, but instead of crystals, I got a sticky brown gum that won't solidify."

Root Cause Analysis

Secondary amine salts are notoriously hygroscopic. If you use aqueous HCl or if your solvent contains trace water, the salt will hold onto that water and form an oil ("oiling out").

The "Anhydrous Crash" Protocol

Do not use concentrated aqueous HCl. You must generate HCl in situ or use anhydrous gas.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the free base oil in a minimum amount of anhydrous Diethyl Ether (Et₂O) or Isopropyl Acetate (iPrOAc) .

    • Tip: iPrOAc is preferred industrially as it has a safer flash point than ether.

  • Acidification (Choose ONE):

    • Method A (Gas): Bubble anhydrous HCl gas through the solution at 0°C.

    • Method B (TMSCl): Add Trimethylsilyl chloride (TMSCl) (1.1 eq) followed by Methanol (1.1 eq).[1]

      • Mechanism:[1][2][3][4][5]

        
        .[1] This generates HCl slowly and gently, promoting crystal growth over oil formation.
        
  • Crystallization: Stir at 0°C. If oil forms, scratch the glass or add a seed crystal.

  • Filtration: Filter the white solid under N₂ (to prevent moisture absorption).

Figure 2: Anhydrous salt formation workflow to avoid hygroscopic oiling.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Rhodium on Alumina (Rh/Al₂O₃) instead of Platinum? A: Yes.[1] Rhodium is excellent for avoiding hydrogenolysis of C-F bonds. However, it is significantly more expensive. If you have it, use it (5 wt% loading, 50 psi H₂, MeOH/AcOH solvent).

Q: My product is racemic. How do I get the enantiomers? A: The reduction of the pyridine ring creates a chiral center at C3. The standard protocol above yields a racemate. To separate them, you must use Chiral SFC (Supercritical Fluid Chromatography) or perform a resolution using L-Tartaric acid or Dibenzoyl-L-tartaric acid during the salt formation step.[1]

Q: Why is the melting point of my salt lower than the literature value? A: This is almost always due to trapped solvent or moisture (hemihydrate formation). Dry the salt in a vacuum oven at 40°C over P₂O₅ for 24 hours. 3-arylpiperidine salts are "sponges" for water.[1]

References

  • Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Prevention of Defluorination: Maegawa, T., et al. (2007). Efficient and Practical Hydrogenation of Aromatic Compounds Using Heterogeneous Platinum Group Metal Catalysts. Chemistry – A European Journal, 13(20), 5937-5943.[1] Link[1]

  • Pyridylboronic Acid Instability: Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14050–14051. Link[1]

  • Salt Formation Techniques: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4][6][7][8][9] (2002).[1][4][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

Sources

Optimization

Identifying common impurities in 3-(4-Fluorophenyl)piperidine hydrochloride

Technical Support Center: 3-(4-Fluorophenyl)piperidine Hydrochloride Advanced Troubleshooting & Impurity Profiling Guide Introduction: The Criticality of Purity in Fluorinated Scaffolds Welcome to the Technical Support H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Fluorophenyl)piperidine Hydrochloride Advanced Troubleshooting & Impurity Profiling Guide

Introduction: The Criticality of Purity in Fluorinated Scaffolds

Welcome to the Technical Support Hub. As a Senior Application Scientist, I often see researchers struggle with the purity profile of 3-(4-Fluorophenyl)piperidine hydrochloride (CAS: 1211516-03-0). This compound is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for serotonin modulators (e.g., Paroxetine analogs) and sigma receptor ligands.[1][2]

The presence of specific impurities in this scaffold is not just a purity issue; it is a functional liability .[1][2] For instance, defluorinated by-products can alter metabolic stability (P450 oxidation rates), while aromatic pyridine analogs can trigger false positives in binding assays due to pi-stacking interactions.[1][2]

This guide provides a self-validating system to identify, quantify, and remove these impurities.

Part 1: Impurity Genesis & Identification

The impurity profile is strictly dictated by the synthetic route.[1][2] The most common commercial route involves the catalytic hydrogenation of 3-(4-fluorophenyl)pyridine .[2] This method, while efficient, introduces specific risks regarding hydrodefluorination and incomplete reduction.[1][2]

Common Impurity Table
Impurity CodeChemical NameStructure DescriptionOriginAnalytical Signature
IMP-A 3-Phenylpiperidine Defluorinated analogOver-reduction: Hydrodefluorination during Pd/C hydrogenation.[2]MS: [M+H]⁺ = 162.1 19F NMR: Silent (Null signal).[1][2]
IMP-B 3-(4-Fluorophenyl)pyridine Fully aromatic precursorStarting Material: Incomplete hydrogenation.[2]HPLC: Significant RT shift (more non-polar). UV: Strong absorbance at 254 nm.[1][2]
IMP-C 3-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Partially reduced alkeneProcess Intermediate: H₂ uptake stalled.1H NMR: Olefinic proton signals (5.8–6.0 ppm).
IMP-D 4-(4-Fluorophenyl)piperidine RegioisomerRaw Material Contamination: Isomeric impurity in boronic acid coupling.[2]19F NMR: Shift distinct from 3-isomer (~1-2 ppm diff).[2]

Part 2: Troubleshooting Workflow (Q&A Format)

Scenario 1: "My Mass Spec shows a persistent [M-18] peak."

User Question: I see a small peak in LC-MS with m/z 162, eluting just before my product (m/z 180). Is this a fragmentation artifact?

Scientist’s Diagnosis: This is likely IMP-A (3-Phenylpiperidine) , not a fragment.[1][2]

  • Causality: If your synthesis involved heterogeneous hydrogenation (e.g., Pd/C or PtO₂), the C-F bond is susceptible to oxidative addition by the metal catalyst, leading to hydrogenolysis (hydrodefluorination).[1][2]

  • Validation: Check your 19F NMR .[1][2] If the integration of the fluorine signal is lower than expected relative to the internal standard, you have non-fluorinated material.[1][2]

  • Remediation:

    • Prevention:[1][2] Use Rh/C or Ru/C instead of Pd/C, or add an amine poison (e.g., NH₄OH) during hydrogenation to suppress C-F cleavage.[1][2]

    • Purification: Recrystallize from Isopropanol/HCl.[1][2] The defluorinated salt often has a slightly different solubility profile.[1][2]

Scenario 2: "The melting point is sharp, but HPLC purity is only 95%."

User Question: My DSC/Melting point looks good, but HPLC shows a late-eluting peak. What is it?

Scientist’s Diagnosis: This is classic behavior for IMP-B (Aromatic Pyridine) .[2]

  • Causality: Pyridine salts can co-crystallize with piperidine salts, masking the melting point depression.[1][2] However, pyridines are much less polar than secondary amines, leading to longer retention times in Reverse Phase HPLC.[1][2]

  • Validation: Run UV detection at 210 nm vs. 254 nm .

    • The product (piperidine) has weak UV absorbance (only the phenyl ring absorbs).[1]

    • The impurity (pyridine) has intense absorbance at 254 nm due to the conjugated heterocyclic system.[1]

  • Remediation: Acid-base extraction.[2][3]

    • Basify to pH > 12.[1][2]

    • Extract into DCM.[1][2]

    • Wash with pH 4.5 phosphate buffer .[1][2] The pyridine (pKa ~5) will remain in the organic layer, while the piperidine (pKa ~11) will extract into the buffer.[1]

Scenario 3: "How do I distinguish the 3-isomer from the 4-isomer?"

User Question: We suspect our batch is contaminated with the Paroxetine core (4-isomer). How do we confirm?

Scientist’s Diagnosis: You cannot rely on MS (identical mass).[1][2] You must use 19F NMR or 13C NMR .[1][2]

  • Mechanism: The chemical environment of the fluorine is sensitive to the piperidine nitrogen's proximity.[1][2]

  • Protocol:

    • 19F NMR (CDCl₃): The 3-isomer signal typically appears slightly downfield compared to the 4-isomer due to the through-space effect of the nitrogen lone pair in the chair conformation.[2]

    • 13C NMR: Look for the CH signals of the piperidine ring. The 4-isomer has a plane of symmetry (simplified spectrum), whereas the 3-isomer is asymmetric (more distinct carbon signals).[2]

Part 3: Visualizing the Impurity Pathways

The following diagram maps the genesis of these impurities during the standard hydrogenation synthesis.

ImpurityGenesis SM Starting Material 3-(4-Fluorophenyl)pyridine H2 Hydrogenation (Pd/C, H2) SM->H2 ImpB IMP-B: Pyridine Analog (Unreacted) SM->ImpB Catalyst Poisoning (No Reaction) Target TARGET PRODUCT 3-(4-Fluorophenyl)piperidine H2->Target Complete Reduction (Ideal Path) ImpA IMP-A: 3-Phenylpiperidine (Defluorinated) H2->ImpA Side Reaction: Hydrodefluorination ImpC IMP-C: Tetrahydropyridine (Partial Reduction) H2->ImpC Incomplete Reaction ImpC->Target Slow Step

Figure 1: Reaction pathway showing the origin of critical impurities during the hydrogenation of the pyridine precursor.

Part 4: Analytical Decision Matrix

Use this logic flow to confirm the identity of unknown peaks.

AnalyticalLogic Start Unknown Impurity Detected CheckMS Check LC-MS Mass (Target M+H = 180) Start->CheckMS Mass162 Mass = 162 (M-18) CheckMS->Mass162 Mass180 Mass = 180 (M+H) CheckMS->Mass180 Mass176 Mass = 176 (M-4) CheckMS->Mass176 ConfirmA IMP-A: Defluorinated Confirm with 19F NMR (Silent) Mass162->ConfirmA ConfirmD IMP-D: Regioisomer Check 19F NMR Shift Mass180->ConfirmD Isomer Check ConfirmB IMP-B: Pyridine Analog Check UV (High Abs) Mass176->ConfirmB Aromatic Check

Figure 2: Step-by-step analytical logic for classifying impurities based on Mass Spec and NMR data.

References

  • Glorius, F. et al. (2019).[1][2][4] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry. [1][2]

    • Relevance: Defines the mechanism of hydrodefluorination during pyridine hydrogenation and c
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations.

    • Relevance: Discusses the "des-fluoro" impurity issues in similar fluorin
  • Yamgar, R. et al. (2012).[1][2] Synthesis and characterization of novel impurities in Paroxetine Hydrochloride. Asian Journal of Research in Chemistry.

    • Relevance: Provides detailed spectral data for fluorophenyl-piperidine impurities (specifically regioisomers and degrad
  • Wagener, T. et al. (2020).[1][2][5] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[1][2][5] [1][2]

    • Relevance: Protocols for suppressing defluorination using specific heterogeneous catalysts.[1][2]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-(4-Fluorophenyl)piperidine HCl

Technical Brief: The Physicochemical Context To solve solubility issues, you must first understand the molecule's behavior in solution.[1] 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP HCl) presents a classic "amph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Brief: The Physicochemical Context

To solve solubility issues, you must first understand the molecule's behavior in solution.[1] 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP HCl) presents a classic "amphiphilic conflict" common in drug discovery.

  • The Hydrophilic Driver (The Salt): The piperidine nitrogen is basic (pKa ≈ 10–11). As a hydrochloride salt, it is ionized, which generally promotes aqueous solubility.

  • The Lipophilic Driver (The Fluorine): The fluorophenyl group significantly increases lipophilicity compared to a non-fluorinated piperidine. Fluorine atoms create a "teflon-like" effect, increasing the compound's tendency to aggregate in polar solvents [1].

  • The Assay Challenge: While soluble in pure water or DMSO, the compound often precipitates ("crashes out") when a concentrated DMSO stock is rapidly diluted into a physiological buffer (like PBS, pH 7.4). This is due to the solvent shock and the high ionic strength of the buffer, which can shield the charge that keeps the molecule dissolved.

Standard Operating Procedure: Stock Solution Preparation

Objective: Create a stable, high-concentration stock solution that resists degradation and precipitation.

Recommended Solvent System
SolventSolubility RatingSuitabilityNotes
DMSO (Anhydrous) Excellent ( *** ) Primary Choice Dissolves both the organic and ionic portions effectively.
Water (Deionized) Good (***)SecondaryGood for the HCl salt, but prone to hydrolysis/oxidation over time; lacks antimicrobial properties.
Ethanol Moderate ()ConditionalEvaporation issues can change concentration; less solubilizing power than DMSO for this specific salt.
PBS (pH 7.4) Poor (*)Avoid for Stock High salt content and pH > 7 can force equilibrium toward the less soluble free base or cause salting-out.
Protocol: Preparing a 10 mM Stock
  • Weighing: Weigh the 3-(4-Fluorophenyl)piperidine HCl powder into a glass vial. Plastic vials may leach plasticizers in contact with DMSO.

  • Calculation: Use the molecular weight of the salt form (approx. 215.69 g/mol ), not the free base.

    • Formula: Mass (mg) / MW ( g/mol ) = Moles.

    • Volume: Moles / Desired Conc. (M) = Volume (L).

  • Dissolution: Add anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be perfectly clear. If hazy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Workflow: Assay Dilution Strategy

The most common point of failure is the direct addition of high-concentration stock to the assay well. This causes a local region of high concentration/high water, leading to immediate micro-precipitation.

The "Intermediate Dilution" Method

This protocol ensures the compound is stably dispersed before encountering cells or proteins.

Step 1: The Intermediate Plate (100x Concentrate)

  • Dilute your 10 mM DMSO stock into a solvent-compatible vehicle (e.g., culture medium without serum or PBS) to create a 100 µM intermediate solution.

  • Key: Keep DMSO concentration constant in this step if possible, or ensure rapid mixing.

Step 2: The Final Assay Well (1x Working Conc)

  • Transfer from the Intermediate Plate to the Assay Plate.

  • This two-step drop reduces the "solvent shock."

Visualization of Workflow

The following diagram illustrates the safe dilution pathway to prevent precipitation.

SolubilityWorkflow Powder Solid 3-4-FPP HCl (Storage: 4°C) DMSO_Stock Master Stock (10-50 mM in DMSO) Powder->DMSO_Stock Dissolve (Vortex/Sonicate) Inter_Dilution Intermediate Dilution (100µM in Medium) DMSO_Stock->Inter_Dilution 1:100 Dilution (Prevents Shock) Assay_Well Final Assay Well (1µM, <0.5% DMSO) Inter_Dilution->Assay_Well 1:100 Transfer (Final Assay)

Figure 1: Step-wise dilution workflow designed to mitigate "solvent shock" precipitation.

Troubleshooting & FAQ

Q1: I see a fine precipitate immediately after adding the compound to my cell culture media. Why? A: This is likely "DMSO Shock." When a droplet of 100% DMSO hits water, it creates an exothermic reaction and a rapid polarity shift. The hydrophobic fluorophenyl group aggregates before it can disperse.

  • Fix: Use the Intermediate Dilution method described above. Alternatively, warm the culture media to 37°C before addition; cold media exacerbates precipitation [2].

Q2: Can I use PBS for my intermediate dilution? A: Proceed with caution. PBS contains high chloride ions. Since your compound is a hydrochloride salt, the "Common Ion Effect" can theoretically reduce solubility, though the fluorinated lipophilicity is usually the bigger factor.

  • Fix: Use water or a low-salt buffer (like 10 mM HEPES) for the intermediate step, then move to PBS/Media for the final step.

Q3: My IC50 curves are variable/noisy. Could solubility be the cause? A: Yes. If the compound is precipitating, the effective concentration is lower than the calculated concentration. Furthermore, crystals can physically interfere with optical readouts (absorbance/fluorescence) or damage cell membranes.

  • Validation: Spin down your assay plate (1000 x g for 5 mins) and measure the supernatant concentration via HPLC/MS if available. If the signal drops, you have precipitation.

Q4: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cells tolerate up to 0.5% (v/v) DMSO.

  • Calculation: If your stock is 10 mM and you need 10 µM final, that is a 1:1000 dilution (0.1% DMSO). This is safe. If you need 100 µM final, you reach 1% DMSO, which may induce toxicity or artifacts.

Q5: Should I adjust the pH of my stock solution? A: No. Adjusting the pH of a DMSO stock is difficult and inaccurate. Rely on the buffering capacity of your assay buffer (e.g., HEPES, Bicarbonate) to maintain physiological pH. The HCl salt will naturally be slightly acidic, but at 1:1000 dilution, it will not shift the pH of the bulk medium [3].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Solubility Chapter.

  • BenchChem Technical Support. (2025). Enhancing the Solubility of Piperidine-Containing Compounds.

  • PubChem. (2025).[2][3][4] 3-(4-Fluorophenyl)piperidine Compound Summary.

Sources

Optimization

Stability and storage conditions for 3-(4-Fluorophenyl)piperidine hydrochloride

Product Reference: 3-(4-Fluorophenyl)piperidine HCl Chemical Class: Phenylpiperidine derivative / Secondary Amine Salt Primary Application: Monoamine transporter ligand / CNS active building block Core Storage & Stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Product Reference: 3-(4-Fluorophenyl)piperidine HCl Chemical Class: Phenylpiperidine derivative / Secondary Amine Salt Primary Application: Monoamine transporter ligand / CNS active building block

Core Storage & Stability Directive

The Golden Rule: Moisture is the primary degradation vector for this compound.

As a hydrochloride salt of a secondary amine, 3-(4-Fluorophenyl)piperidine HCl exhibits significant hygroscopicity. While the C-F bond on the phenyl ring provides metabolic stability and the HCl salt form prevents rapid oxidation compared to the free base, improper storage will lead to deliquescence (absorbing moisture until it dissolves in itself) and subsequent hydrolysis or carbamate formation.

Optimal Storage Conditions
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C Low temperature slows kinetic degradation pathways (oxidation/hydrolysis).
Atmosphere Inert Gas (Argon/N₂) Displaces oxygen to prevent N-oxide formation on the piperidine ring.
Humidity Desiccated (<20% RH) Prevents the HCl salt from pulling atmospheric water into the crystal lattice.
Container Amber Glass / Foil While not acutely photosensitive, amber glass prevents UV-initiated radical formation.
Storage Logic Workflow

StorageLogic Start Received Compound CheckSeal Check Seal Integrity Start->CheckSeal LongTerm Long-Term Storage (>1 Week) CheckSeal->LongTerm Intact ShortTerm Immediate Use (<1 Week) CheckSeal->ShortTerm Intact Purge Purge Headspace with Argon/N2 LongTerm->Purge Desiccate Place in Desiccator (Silica/Drierite) ShortTerm->Desiccate Fridge Refrigerate (4°C) Desiccate->Fridge Bench Store at RT (Dark, Dry) Desiccate->Bench Purge->Desiccate

Figure 1: Decision matrix for storage duration. Note that refrigeration is mandatory for long-term stability to prevent "caking" of the hygroscopic salt.

Solubilization & Handling Guide

Researchers often encounter precipitation when moving from organic stock solutions to aqueous buffers. This is due to the pH-dependent solubility of the piperidine nitrogen.

Solubility Profile
SolventSolubility (Max)Usage Notes
DMSO ~50 mg/mLRecommended Stock. Stable at -20°C. Freeze/thaw cycles are well-tolerated.
Water ~20 mg/mLExcellent solubility due to HCl salt form. Solution is acidic.[1]
Ethanol ~10 mg/mLModerate solubility. Good for evaporation/coating applications.
PBS (pH 7.4) <1 mg/mLRisk Zone. High pH may convert the salt to the lipophilic free base, causing precipitation.
Reconstitution Protocol (Step-by-Step)
  • Calculate: Determine the molarity required. Note: Account for the molecular weight of the HCl salt, not just the free base.

  • Solvent Choice: Always start with DMSO for high-concentration stocks (>10 mM).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at 40 kHz.

    • Critical Check: The solution must be clear and colorless. Yellowing indicates oxidation.

  • Aqueous Dilution: When adding to cell culture media or buffer:

    • Add the DMSO stock slowly to the agitated buffer.

    • Keep final DMSO concentration <0.1% to avoid solvent toxicity in biological assays.

Troubleshooting & FAQs

Q1: My compound has turned from a white powder into a sticky, yellow gum. Is it usable?

Diagnosis: Hygroscopic Deliquescence & Oxidation.

  • Mechanism: The HCl salt absorbed atmospheric moisture (stickiness), creating a local aqueous environment that facilitated the oxidation of the secondary amine (yellowing).

  • Action: Discard. The purity is compromised. Re-drying will not reverse the oxidation. For future batches, ensure the vial is warmed to room temperature before opening to prevent condensation.

Q2: I see a fine white precipitate when I dilute my stock into PBS (pH 7.4).

Diagnosis: Free Base Crashing.

  • Mechanism: The pKa of the piperidine nitrogen is approximately 9-10. However, in high concentrations, the buffering capacity of PBS might be overwhelmed, or local pockets of high pH might strip the proton, generating the hydrophobic free base.

  • Action:

    • Lower the working concentration.

    • Pre-dilute in water (acidic) before adding to PBS.

    • Verify the pH of your final solution; if it drifts >7.5, solubility drops drastically.

Q3: Can I autoclave a solution of this compound?

Diagnosis: Thermal Instability.

  • Action: No. Autoclaving (121°C) risks hydrolyzing the C-F bond (rare but possible under pressure) and degrading the amine.

  • Alternative: Use 0.22 µm PES (Polyethersulfone) syringe filters for sterilization. The compound does not bind significantly to PES membranes.

Degradation Diagnosis Workflow

DegradationLogic Observation Visual Inspection Yellow Yellow/Brown Color Observation->Yellow Clumping Clumping/Wetness Observation->Clumping Precip Precipitate in Media Observation->Precip Oxidation Oxidation (Discard) Yellow->Oxidation Moisture Hygroscopicity Clumping->Moisture Solubility pH/Solubility Limit Precip->Solubility Moisture->Oxidation If Yellow Dry Attempt Vacuum Drying Moisture->Dry If White Adjust Lower Conc. or Adjust pH Solubility->Adjust

Figure 2: Troubleshooting logic for visual defects. "Yellowing" is the critical "stop" signal for experimental use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24904183, 3-(4-fluorophenyl)piperidine. Retrieved from [Link]

  • Barnes, N. M., & Sharp, T. (1999).A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. (Contextual reference for phenylpiperidine pharmacophores).

Sources

Troubleshooting

Optimizing reaction conditions for 3-(4-Fluorophenyl)piperidine hydrochloride synthesis

Ticket System Status: [ONLINE] Current Topic: Optimization of Reaction Conditions for Scaffold #34F-PIP (3-(4-Fluorophenyl)piperidine hydrochloride) Assigned Specialist: Senior Application Scientist, Process Chemistry Di...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Optimization of Reaction Conditions for Scaffold #34F-PIP (3-(4-Fluorophenyl)piperidine hydrochloride) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The Synthetic Challenge

Welcome to the technical support hub for the synthesis of 3-(4-Fluorophenyl)piperidine hydrochloride . This scaffold is a critical intermediate in the development of NMDA receptor antagonists and serotonin modulators (homologous to the Paroxetine class).

The synthesis typically involves two major chemical transformations:

  • Suzuki-Miyaura Coupling: Constructing the biaryl core.[1][2]

  • Heterogeneous Hydrogenation: Reducing the pyridine ring while preserving the labile aryl-fluorine bond.[1]

This guide addresses the specific failure modes users encounter—specifically protodeboronation during coupling and hydrodefluorination during reduction.

Module 1: The Suzuki Coupling (Biaryl Formation)[2]

User Issue #101: "My yield is low (<40%), and I see significant amounts of unreacted 3-bromopyridine, even after 24 hours."

Diagnostic & Resolution

The coupling of 3-bromopyridine and 4-fluorophenylboronic acid is sensitive to catalyst deactivation and boronic acid degradation (protodeboronation).[1]

ParameterStandard ProtocolOptimized Condition (High Yield)Technical Rationale
Catalyst



is air-sensitive and prone to oxidation.[1] The bidentate ligand in

increases stability and turnover frequency (TOF) for electron-deficient halides like pyridine.[1]
Base


or

Pyridyl halides require stronger activation.[1] Potassium phosphate often provides a cleaner reaction profile than carbonates in aqueous organic mixtures.[1]
Solvent Toluene/Water1,4-Dioxane/Water (4:1) Dioxane ensures better solubility of the polar boronic acid and the palladium complex, reducing catalyst precipitation.
Degassing Nitrogen balloonSparging (Argon) Oxygen promotes homocoupling of the boronic acid (forming 4,4'-difluorobiphenyl), consuming the reagent before it can react with the bromide.
Step-by-Step Protocol (Optimized)
  • Charge: 3-Bromopyridine (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), and

    
     (2.0 eq) in 1,4-Dioxane/Water (4:1 v/v).
    
  • Degas: Sparge with Argon for 15 minutes. Critical Step.

  • Catalyst: Add

    
     (3-5 mol%).
    
  • Reflux: Heat to 90°C for 4-6 hours.

  • Check: Monitor TLC/HPLC. If boronic acid is consumed but bromide remains, add 0.2 eq more boronic acid.

Module 2: Pyridine Reduction (The Critical Step)

User Issue #205: "I successfully made the pyridine intermediate, but after hydrogenation with Pd/C, I lost the fluorine atom (defluorination)."

The Mechanism of Failure

Standard Palladium on Carbon (Pd/C) is excellent for hydrogenolysis of Carbon-Halogen bonds.[1] In the presence of


, Pd/C will readily cleave the C-F bond, yielding 3-phenylpiperidine (a useless byproduct).
The Solution: Catalyst Switching & Acidic Media

To prevent defluorination, you must switch to a catalyst that is active for ring hydrogenation but poor for hydrogenolysis, or modify the electronic environment of the pyridine.

Recommended System: Platinum Oxide (


, Adams' Catalyst) in Acetic Acid. 
  • Why Acetic Acid? Pyridine poisons metal catalysts by coordinating strongly to the metal surface via the nitrogen lone pair. Acetic acid protonates the nitrogen (

    
    ), preventing poisoning and activating the ring for reduction.
    
  • Why Platinum? Platinum is less active toward C-F bond cleavage than Palladium.[1]

Troubleshooting Matrix: Hydrogenation
ObservationDiagnosisCorrective Action
Product is 3-phenylpiperidine Defluorination occurred.[1]STOP using Pd/C. Switch to

(5 mol%) or

(5 mol%).[1] Lower temperature to <40°C.
Reaction stalled at 50% Catalyst Poisoning .Ensure solvent is Acetic Acid , not Ethanol. The protonation is required to free the catalyst surface.
Impurity: Partially reduced Tetrahydropyridine formed.[1]Increase

pressure to 50-60 psi. Ensure reaction runs to completion (check H2 uptake).

Module 3: Salt Formation & Isolation

User Issue #309: "The oil won't crystallize after adding HCl."

3-(4-Fluorophenyl)piperidine is a secondary amine.[1] The free base is likely an oil or low-melting solid.[1] The HCl salt should be a stable solid, but water content is the enemy.

Protocol for High-Purity Crystallization
  • Free Base Isolation: After hydrogenation, filter the catalyst carefully (Celite). Evaporate Acetic Acid (azeotrope with toluene if necessary).[1] Basify with NaOH, extract into DCM, and dry (

    
    ).
    
  • Salt Formation: Dissolve the oil in anhydrous Diethyl Ether or Ethyl Acetate .[1]

  • Acid Addition: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C. Do not use aqueous HCl.

  • Precipitation: A white precipitate should form immediately.[1]

  • Recrystallization: If the solid is hygroscopic or sticky, recrystallize from Isopropanol (IPA) .

Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis to ensure the Fluorine atom is retained.

SynthesisFlow Start Start: 3-Bromopyridine Coupling Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Start->Coupling Check1 Check: Homocoupling? Coupling->Check1 Check1->Coupling Yes (Degas better) Intermed Intermediate: 3-(4-Fluorophenyl)pyridine Check1->Intermed No (Good) Hydro Hydrogenation Step Intermed->Hydro FailPath Method A: Pd/C, Ethanol Hydro->FailPath Standard Conditions SuccessPath Method B: PtO2, Acetic Acid Hydro->SuccessPath Optimized Conditions FailResult FAILURE: Defluorination (C-F Cleavage) FailPath->FailResult SuccessResult SUCCESS: 3-(4-Fluorophenyl)piperidine SuccessPath->SuccessResult Salt HCl Salt Formation (Anhydrous Ether/HCl) SuccessResult->Salt

Caption: Workflow logic emphasizing the critical divergence at the hydrogenation step to prevent defluorination.

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Note: See specifically sections on heteroaryl halides where

      
       is preferred over 
      
      
      
      to prevent catalyst poisoning by nitrogen.[1]
    • [1]

  • Hydrogenation of Fluorinated Pyridines

    • Glorius, F., et al. (2019).[3] The formation of all cis-(multi) fluorinated piperidines by a dearomatization-hydrogenation process.[1][3] Nature Chemistry, 11, 264–270.[3]

    • Note: Discusses the difficulty of retaining fluorine during hydrogenation and the necessity of specific c
    • [1]

  • Prevention of Defluorination (Hydrodefluorination)

    • Kuehnel, M. F., et al. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Journal of the American Chemical Society.[3][4][5]

    • Note: Establishes that Rh and Pd can catalyze C-F bond breaking; supports the use of PtO2 or controlled conditions to avoid this side reaction.
    • [1]

  • Paroxetine/Piperidine Scaffold Synthesis

    • Der Pharma Chemica. (2017).[6] Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol.

    • Note: Provides experimental details on the handling of 4-fluorophenyl-piperidine derivatives and salt form

Sources

Optimization

Technical Support Center: Troubleshooting Low Binding Affinity in Dopamine Transporter (DAT) Assays

Introduction Welcome to the Technical Support Center. If you are observing low binding affinity (high ) or low specific binding signal ( ) in your Dopamine Transporter (DAT) assays, you are likely facing a disruption in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are observing low binding affinity (high


)  or low specific binding signal (

)
in your Dopamine Transporter (DAT) assays, you are likely facing a disruption in the delicate equilibrium required for this Na

/Cl

-dependent symporter.

Unlike simple receptor-ligand interactions, DAT function is strictly coupled to ion gradients and membrane integrity. A "low affinity" result is rarely just a bad ligand; it is often a symptom of suboptimal ionic conditions, endogenous neurotransmitter interference, or proteoliposome instability.

This guide moves beyond basic steps to diagnose the mechanistic root of assay failure.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to isolate the variable responsible for the affinity shift.

DAT_Troubleshooting Start ISSUE: Low Binding Affinity (High Kd or Low Bmax) Check_Buffer 1. Check Buffer Composition Start->Check_Buffer Na_Cl_Check Is [Na+] > 100mM? Is [Cl-] present? Check_Buffer->Na_Cl_Check Check_Ligand 2. Ligand Integrity Na_Cl_Check->Check_Ligand Yes Action_Buffer CORRECTION: DAT requires Na+/Cl- for conformational stability. Na_Cl_Check->Action_Buffer No Ligand_Type Ligand Type? Check_Ligand->Ligand_Type Check_Bio 3. Biological Material Ligand_Type->Check_Bio Cocaine Analog (WIN/CIT) Action_Oxidation CORRECTION: Add Ascorbate/EDTA to prevent oxidation. Ligand_Type->Action_Oxidation Dopamine (Substrate) Endogenous_DA Endogenous Dopamine remaining? Check_Bio->Endogenous_DA Action_Wash CORRECTION: Perform extensive pre-wash of membranes. Endogenous_DA->Action_Wash Yes (Competitive Inhibition) Check Nonspecific Binding 4. High Nonspecific Binding? Endogenous_DA->Check Nonspecific Binding No

Figure 1: Diagnostic logic for isolating causes of low affinity in DAT radioligand binding assays.

Part 2: Troubleshooting Guide (FAQs)

Category 1: Buffer Chemistry & Ion Dependence

Q: I am using a standard PBS buffer, but my specific binding is negligible. Why? Diagnosis: DAT is a member of the SLC6 family, which are Na


/Cl

-dependent symporters
. The transporter requires the binding of two Na

ions and one Cl

ion to stabilize the outward-facing conformation that binds inhibitors (like cocaine analogs) and substrates. Solution:
  • Sodium: Ensure your buffer contains 100–120 mM NaCl . Low sodium (<25 mM) destabilizes the binding site, drastically reducing affinity for ligands like [³H]WIN 35,428 or [³H]CIT [1].

  • Chloride: Do not substitute chloride salts with gluconate or nitrate unless specifically testing ion dependence.

  • Buffer Recipe: Switch to a TRIS-based saline buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Q: My


 fluctuates significantly between experiments performed at 4°C and 25°C. 
Diagnosis:  Temperature dictates the thermodynamic state of the transporter and the fluidity of the membrane.
  • 37°C: Physiological relevance, but faster dissociation rates (

    
    ) can lead to ligand loss during wash steps.
    
  • 4°C: Reduces transporter turnover and internalization but may alter the conformational landscape, potentially hiding low-affinity sites. Solution: For saturation binding curves, 25°C (Room Temp) for 1–2 hours is often the "Goldilocks" zone for [³H]WIN 35,428, balancing equilibrium achievement with stable binding [2].

Category 2: Biological Variables & Membrane Prep

Q: My


 is normal, but the apparent affinity (

) is 10x lower than literature values.
Diagnosis: This is the hallmark of competitive inhibition by endogenous dopamine . If you are preparing membranes from striatal tissue (or cells loaded with dopamine), residual dopamine remains bound to the transporter, competing with your radioligand. Solution:
  • Osmotic Shock: Include a hypotonic lysis step (5 mM Tris, 5 mM EDTA) during membrane prep to burst vesicles.

  • Extensive Washing: Wash the membrane pellet at least 3 times by resuspension and high-speed centrifugation (40,000 x g) to clear endogenous dopamine.

Q: I am using [³H]Dopamine as a tracer, but the counts are erratic and affinity is low. Diagnosis: Dopamine is chemically unstable and rapidly oxidizes into aminochromes, which do not bind DAT but contribute to nonspecific noise. Solution:

  • Antioxidants: You must add 0.1% Ascorbic Acid (Vitamin C) and 0.05% EDTA to the assay buffer to prevent oxidation [3].

  • MAO Inhibition: If using crude tissue homogenates, add Pargyline (10 µM) to inhibit Monoamine Oxidase (MAO) degradation of the tracer.

Category 3: Nonspecific Binding (NSB)[1]

Q: My "Total Binding" and "Nonspecific Binding" signals are almost identical. Diagnosis: This indicates "Sticky Ligand Syndrome." Lipophilic ligands (like many DAT inhibitors) bind avidly to plastic plates and glass fiber filters. Solution:

  • Filter Pre-soaking: Pre-soak GF/B filters in 0.1% - 0.5% Polyethyleneimine (PEI) for at least 1 hour. PEI neutralizes the negative charge of the glass fibers, repelling positively charged ligands.

  • Blocker Selection: Ensure you are using a structurally distinct blocker for NSB determination. If using a cocaine analog tracer, use GBR 12909 (10 µM) or Nomifensine (10 µM) to define specific binding.

Part 3: Comparative Data: Ligand Selection

Select the correct radioligand for your specific question. Do not interchange them without adjusting protocols.

RadioligandTypeTypical

(nM)
Ion SensitivitySenior Scientist Note
[³H]WIN 35,428 Cocaine Analog10 – 20 nMHigh (Na+)The industry standard. Highly selective for DAT over SERT/NET. Slow dissociation; allows for robust wash steps. [2]
[³H]CIT Cocaine Analog1 – 5 nMVery High (Na+)Extremely high affinity but very slow equilibrium. Requires long incubation (>2 hrs).
[³H]Dopamine Substrate100 – 300 nMModerateMust use antioxidants. Measures the translocation-competent state, not just the inhibitor binding site.
[³H]GBR 12909 Piperazine1 – 5 nMLowVery lipophilic. High nonspecific binding risk.[1][2][3][4] Requires PEI-treated filters.

Part 4: Validated Protocol: DAT Radioligand Binding Assay

Objective: Determine the


 and 

of DAT in HEK293 membrane preparations using [³H]WIN 35,428.
Materials
  • Membranes: HEK293-hDAT stable cell line membranes (20–50 µg protein/well).

  • Tracer: [³H]WIN 35,428 (Specific Activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]

  • NSB Blocker: GBR 12909 (10 µM final).[5]

  • Filters: Whatman GF/B filters, pre-soaked in 0.1% PEI for 2 hours.

Step-by-Step Workflow
  • Preparation:

    • Thaw membranes on ice. Homogenize gently (Dounce or needle) to ensure uniform suspension.

    • Dilute [³H]WIN 35,428 to 10x the desired final concentration (range: 0.5 nM – 50 nM for saturation).

  • Plate Setup (96-well format):

    • Total Binding (TB): Add 20 µL Assay Buffer.

    • Nonspecific Binding (NSB): Add 20 µL GBR 12909 (100 µM stock → 10 µM final).

    • Ligand: Add 20 µL of [³H]WIN 35,428 (various concentrations).

    • Start: Initiate reaction by adding 160 µL Membrane Suspension.

  • Incubation:

    • Incubate at 25°C for 120 minutes .

    • Why? WIN 35,428 has slow association kinetics; insufficient time leads to underestimated affinity.

  • Termination:

    • Harvest using a cell harvester (e.g., PerkinElmer Filtermate).

    • Wash 3x with ice-cold Assay Buffer (Tris/NaCl).[5]

    • Critical: The wash buffer must be ice-cold (4°C) to "freeze" the dissociation of the ligand during the wash step.

  • Quantification:

    • Dry filters, add scintillant, and count on a Beta counter.

References

  • Reith, M. E., et al. (1997). "Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates."[6] Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Egaña, L., et al. (2009). "Physiological regulation of the dopamine transporter." Physiology. Available at: [Link]

  • Molecular Devices. (2023). "A Fluorescence-Based Neurotransmitter Transporter Uptake Assay." Application Note. Available at: [Link]

Sources

Troubleshooting

Unexpected side effects of 3-(4-Fluorophenyl)piperidine hydrochloride in animal models

The following guide serves as a specialized Technical Support Center for researchers working with 3-(4-Fluorophenyl)piperidine hydrochloride . It addresses the nuanced, often unreported pharmacological deviations observe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-(4-Fluorophenyl)piperidine hydrochloride . It addresses the nuanced, often unreported pharmacological deviations observed in preclinical models, moving beyond standard safety data sheets to handle complex experimental troubleshooting.[1]

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Anomalous Phenotypes in Animal Models

Introduction & Technical Context

3-(4-Fluorophenyl)piperidine hydrochloride is a critical scaffold often employed as a building block for serotonin reuptake inhibitors (SSRIs like paroxetine), sigma receptor ligands, and NMDA receptor modulators. While structurally distinct from the neurotoxin MPTP, its pharmacological profile is "promiscuous."[1]

The Core Problem: Researchers often treat this compound as an inert intermediate or a highly specific probe. However, in rodent models, it frequently exhibits "Off-Target Polypharmacology," leading to unexpected behavioral and physiological phenotypes that can confound data.[1]

This guide troubleshoots three specific "unexpected" side effects: Paradoxical Motor Modulation , Serotonergic Toxicity , and Cardiovascular Instability .[1]

Troubleshooting Guide (Q&A Format)

Case Ticket #01: "My subjects are displaying biphasic motor activity—hyperactivity at low doses but catalepsy/sedation at high doses. Is this a dosing error?"

Diagnosis: Likely Sigma-1 (σ1) Receptor Modulation overlapping with Dopaminergic antagonism . Unlike simple stimulants, 3-substituted phenylpiperidines often possess high affinity for Sigma receptors.[1] Low-dose activation can mimic psychostimulants (hyperlocomotion), while high-dose saturation can trigger extrapyramidal side effects (catalepsy) or σ1-mediated motor inhibition.

Troubleshooting Protocol:

  • Check the Stereochemistry: The (+)- and (-)-enantiomers often have opposing effects on Sigma/Dopamine pathways. Ensure you are not using a racemic mixture if your protocol assumes a single mechanism.[1]

  • Run the "Antagonist Challenge":

    • Pre-treat a subset of animals with Haloperidol (0.1 mg/kg, i.p.) (non-selective Sigma/Dopamine antagonist) vs. BD-1047 (3 mg/kg, i.p.) (selective Sigma-1 antagonist).

    • Result Logic: If BD-1047 reverses the sedation/catalepsy, the effect is Sigma-mediated. If only Haloperidol works, it is likely Dopamine D2-mediated.[1]

Case Ticket #02: "I am observing 'wet dog shakes' and hind limb abduction. Is this compound an unexpected MAO inhibitor?"

Diagnosis: This is classic Serotonin Syndrome (5-HT Toxicity) . Even if 3-(4-Fluorophenyl)piperidine is not intended as an SSRI, the 4-fluorophenyl-piperidine moiety is the pharmacophore responsible for SERT (Serotonin Transporter) binding in paroxetine. It likely has significant SERT reuptake inhibition potency (Ki < 50 nM).

Troubleshooting Protocol:

  • Review Concomitant Meds: Are the animals on a high-tryptophan diet or receiving other serotonergic agents (e.g., Tramadol for analgesia)?

  • The Cyproheptadine Test:

    • Administer Cyproheptadine (3 mg/kg, i.p.) , a 5-HT2A antagonist.[1]

    • Resolution: Rapid cessation of tremors and hind limb abduction confirms 5-HT toxicity.

    • Action: Immediately reduce dose.[1] This compound should be handled as a potent SSRI until proven otherwise.[1]

Case Ticket #03: "We are seeing unexplained mortality or syncope during telemetry monitoring, but no neurological seizures."

Diagnosis: Suspect hERG Channel Blockade (QT Prolongation) . The phenylpiperidine scaffold is a notorious "privileged structure" for binding the hERG potassium channel. Blockade of this channel leads to Torsades de Pointes (fatal arrhythmia), which can look like sudden death in rodents without prior behavioral warning.[1]

Troubleshooting Protocol:

  • Review ECG Intervals: Look specifically for QTc prolongation >10% over baseline prior to the event.[1]

  • Dose Fractionation: High peak plasma concentrations (

    
    ) drive hERG toxicity. Switch from bolus I.P. injection to slow infusion or oral gavage to flatten the 
    
    
    
    curve.

Experimental Validation Protocols

To confirm these side effects in your specific model, use the following self-validating workflows.

A. Differential Motor Profiling (Open Field Test)

Objective: Distinguish between anxiety-induced freezing (sedation) and drug-induced catalepsy.

ParameterSerotonergic AnxietySigma/Dopamine Catalepsy
Center Time Decreased (< 10% of session)Variable / No Change
Thigmotaxis (Wall hugging) HighLow / Random
Rearing Behavior DecreasedAbsent
Grip Strength NormalIncreased (Rigidity)

Step-by-Step:

  • Acclimate rats (n=8/group) to the testing room for 60 mins.

  • Administer Vehicle or 3-(4-Fluorophenyl)piperidine (Test Dose).

  • Place subject in Open Field (100cm x 100cm) for 30 mins.

  • Critical Step: At 30 mins, perform the Bar Test . Place the animal's forepaws on a horizontal bar 10cm high.

    • Positive for Catalepsy: Animal maintains posture > 30 seconds.[1]

    • Positive for Sedation: Animal immediately retracts paws and explores or rests normally.[1]

B. Receptor Interaction Pathway (Visualization)

The following diagram illustrates the multi-target "promiscuity" of the compound causing the conflicting phenotypes.

G Compound 3-(4-Fluorophenyl) piperidine HCl SERT SERT Transporter (Reuptake Inhibition) Compound->SERT High Affinity (Pharmacophore) Sigma1 Sigma-1 Receptor (Agonist/Antagonist?) Compound->Sigma1 Modulate hERG hERG K+ Channel (Off-Target Block) Compound->hERG Blockade Behav_SS Serotonin Syndrome (Tremors, Rigidity) SERT->Behav_SS Excess Synaptic 5-HT Behav_Motor Biphasic Motor Effect (Hyperactivity vs. Catalepsy) Sigma1->Behav_Motor Neuromodulation Behav_Cardio QTc Prolongation (Arrhythmia/Syncope) hERG->Behav_Cardio Repolarization Delay

Caption: Pharmacological interaction map showing the primary (SERT), secondary (Sigma-1), and toxicological (hERG) pathways responsible for unexpected phenotypes.[2][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24904183, 3-(4-Fluorophenyl)piperidine. Retrieved January 28, 2026.[1] [Link]

  • Kaushal, N., et al. (2011). Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents.[6] (Demonstrates the sedation/motor incoordination risks of fluorophenyl-piperidine/piperazine analogs). [Link]

  • Pieretti, S., et al. (1995). 3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine elicits convulsant effects in mice.[7] (Establishes the seizure threshold liability of 3-substituted phenylpiperidines). [Link]

  • Robson, M. J., et al. (2012). Sigma receptors: potential targets for a new class of antidepressant drug.[1] (Reviews the interaction between phenylpiperidines and Sigma receptors). [Link]

  • Fish, P. V., et al. (2025). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (Validates the SERT affinity of the fluorophenyl-piperidine scaffold). [Link]

Sources

Optimization

How to resolve poor peak shape in HPLC analysis of 3-(4-Fluorophenyl)piperidine hydrochloride

Case ID: TICKET-FP-PIP-001 Status: Open Subject: Resolving Poor Peak Shape (Tailing/Splitting) for 3-(4-Fluorophenyl)piperidine Hydrochloride Assigned Specialist: Senior Application Scientist[1] Executive Summary & Molec...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICKET-FP-PIP-001 Status: Open Subject: Resolving Poor Peak Shape (Tailing/Splitting) for 3-(4-Fluorophenyl)piperidine Hydrochloride Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely experiencing severe peak tailing (


), peak splitting, or retention time instability with 3-(4-Fluorophenyl)piperidine hydrochloride .[1]

This is a known challenge caused by the specific chemistry of the piperidine ring. Unlike simple neutrals, this molecule is a secondary amine with a high


 (~9.9 - 10.4).[1] The poor peak shape is rarely a system failure; it is a fundamental mismatch between the analyte's chemistry and standard chromatographic conditions.
Analyte Profile
PropertyValueChromatographic Implication
Structure Secondary Alicyclic AmineHighly basic nitrogen atom.[1][2]

~10.0Fully protonated (

) at pH < 8.[1]0.
Hydrophobicity Fluorophenyl groupRetains well on C18, but the charged amine fights this retention.
Salt Form HydrochlorideThe

counter-ion is transparent to UV but dissociates immediately in the mobile phase.

Diagnostic Flowchart

Before changing your method, identify your specific symptom using the logic tree below.

TroubleshootingTree Start Start Diagnosis Symptom What is the primary peak shape issue? Start->Symptom Tailing Severe Tailing (Shark Fin Shape) Symptom->Tailing Asymmetry > 1.5 Fronting Fronting / Splitting (Double Peak) Symptom->Fronting Shoulder on front Cause1 Cause: Silanol Interaction (Cation Exchange) Tailing->Cause1 Cause2 Cause: Solvent Mismatch (Strong Diluent Effect) Fronting->Cause2 Fix1 Solution A: Add 0.1% TFA (Ion Pairing) Cause1->Fix1 Standard C18 Fix2 Solution B: High pH (>10) (Hybrid Column) Cause1->Fix2 Hybrid C18 Fix3 Solution C: Match Diluent to Initial Mobile Phase Cause2->Fix3

Figure 1: Diagnostic logic tree for identifying the root cause of peak distortion based on visual symptoms.

Critical Troubleshooting Guides (FAQs)

Issue 1: The "Shark Fin" Peak (Severe Tailing)

Q: I am using a standard C18 column with Water/Acetonitrile and 0.1% Formic Acid. Why is my tailing factor > 2.0?

A: This is the classic "Silanol Effect." At pH 2-3 (Formic acid), your molecule is positively charged (


).[1] However, standard silica columns have residual silanol groups (

) that begin to deprotonate to

above pH 3.[1]5. Your positively charged piperidine amine is electrostatically attracted to the negatively charged column surface (Cation Exchange), causing it to "drag" rather than partition cleanly.[1]

The Fix (Protocol A - The TFA Switch): Replace Formic Acid with Trifluoroacetic Acid (TFA) .[1]

  • Why: TFA is a strong acid (

    
     ~0.[1]3) that suppresses silanol ionization.[1] More importantly, the trifluoroacetate anion (
    
    
    
    ) forms an ion pair with the protonated piperidine.[1] This neutralizes the charge and adds hydrophobicity, sharpening the peak.

Protocol:

  • Mobile Phase A: Water + 0.1% (v/v) TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% (v/v) TFA.[1]

  • Column: Standard C18 (e.g., Agilent Zorbax, Phenomenex Luna).[1]

  • Note: TFA absorbs UV at <210nm. Ensure detection is set to 254nm or higher to avoid baseline drift.

Issue 2: Peak Splitting or "Doublets"

Q: My peak looks like it's splitting into two, or has a shoulder on the front. Is my column dead?

A: Likely not. This is usually a Sample Diluent Mismatch . 3-(4-Fluorophenyl)piperidine HCl is soluble in methanol but less soluble in water.[1] If you dissolve your sample in 100% Methanol or Acetonitrile and inject it into a mobile phase that is 90% Water, the strong solvent (MeOH) travels faster than the mobile phase, carrying a portion of the analyte with it before it can interact with the column.

The Fix (Protocol B - Weak Solvent Dilution): You must match the injection solvent strength to your starting gradient conditions.[1]

Protocol:

  • Dissolve the stock standard in Methanol (if necessary for solubility).[1]

  • Dilute this stock at least 1:10 with Water or your Mobile Phase A .

  • Final Diluent Composition: Should be

    
     20% Organic solvent.
    
  • Injection Volume: Reduce to < 5

    
    L if solubility limits the dilution step.
    
Issue 3: Retention Time Drift

Q: The retention time shifts slightly with every injection. Why?

A: This indicates a lack of pH control or "Column Equilibration Hysteresis." Because the piperidine


 is ~10, small changes in pH (e.g., evaporation of volatile acids like Formic/Acetic) can drastically change the ionization ratio of the amine.[1]

The Fix (Protocol C - High pH Strategy): If you have a modern "Hybrid" column (e.g., Waters XBridge/BEH, Agilent Poroshell HPH), switch to a high pH method.[1]

  • Why: At pH 10.5, the piperidine amine is uncharged (Free Base).[1] Uncharged bases interact only via hydrophobic mechanisms (not ionic), resulting in perfect Gaussian peaks and stable retention.[1]

Protocol (Requires High-pH Stable Column):

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase A: Buffer Solution.

  • Mobile Phase B: Acetonitrile.

  • Warning: Do NOT use this on a standard silica column; it will dissolve the silica bed within hours.

Mechanism of Action: The Silanol Trap

Understanding the interaction at the molecular level is crucial for selecting the right column.

SilanolInteraction cluster_column Silica Surface (pH 4.0) Silanol Residual Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Analyte Piperidine Analyte (R-NH₂⁺) Analyte->Silanol Unwanted Interaction (Tailing) Analyte->C18 Desired Interaction (Retention) TFA TFA Anion (CF₃COO⁻) TFA->Analyte Ion Pairing (Blocks Silanol)

Figure 2: Mechanism of amine tailing.[1] The positively charged piperidine interacts with ionized silanols (red arrow).[1] Adding TFA (green) masks this charge, restoring the desired hydrophobic retention (blue arrow).[1]

Summary of Recommended Conditions

ParameterOption 1: Robust (Recommended) Option 2: High Performance Option 3: MS Compatible
Strategy Low pH + Ion Pairing High pH (Free Base) Chaotropic Salt
Column Standard C18 (e.g., Luna C18(2))Hybrid C18 (e.g., XBridge BEH)C18 or Phenyl-Hexyl
Mobile Phase A Water + 0.1% TFA 10mM

(pH 10)
Water + 10mM Ammonium Formate
Mobile Phase B ACN + 0.1% TFA AcetonitrileAcetonitrile
Peak Shape Sharp (As < 1.[1]2)Perfect Gaussian (As ~ 1.[1]0)Good (As < 1.3)
MS Suitability Poor (Signal Suppression)ExcellentGood

References

  • McCalley, D. V. (2023).[1] "Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography." Chemical Communications, 59, 7887–7899.

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base.

  • PubChem. "4-(4-Fluorophenyl)piperidine Compound Summary."[1][3] National Library of Medicine. [1]

  • Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Technical Library.

  • Dolan, J. W. (2021).[1] "The Role of Buffers in HPLC Separations." LCGC North America, 39.

Sources

Troubleshooting

Minimizing degradation of 3-(4-Fluorophenyl)piperidine hydrochloride in solution

Executive Summary & Chemical Context[1][2][3][5][6][7][8][9] Welcome to the technical support center. You are likely working with 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP HCl), a critical pharmacophore often u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][5][6][7][8][9]

Welcome to the technical support center. You are likely working with 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP HCl), a critical pharmacophore often used as a precursor in the synthesis of SSRIs (like Paroxetine) or as a probe for monoamine transporters.[1][2][3][4]

While the fluorophenyl group provides metabolic stability to the aromatic ring, the secondary amine within the piperidine ring is a "hotspot" for instability in solution.[4] As an HCl salt, the compound is stable in solid form, but once dissolved, it becomes vulnerable to oxidative stress and electrophilic attack from solvent impurities.[3][4]

This guide provides the protocols necessary to maintain the integrity of your stock solutions, grounded in the mechanistic understanding of secondary amine chemistry.

Mechanisms of Degradation (The "Why")

To prevent degradation, we must understand the enemy.[4] 3-4-FPP HCl degrades primarily through two vectors when in solution:

  • N-Oxidation (Radical/Peroxide Mediated): The secondary nitrogen has a lone pair that is susceptible to attack by dissolved oxygen or peroxides (common in aged PEG or ethers).[1][2][4] This leads to the formation of N-oxides or hydroxylamines, which can further degrade into nitrones.[1][3][4][5]

  • Carbonyl Condensation (The "Aldehyde Trap"): Secondary amines are potent nucleophiles.[1][2][4] If your solvent (e.g., Methanol, PEG-400) contains trace aldehyde impurities (formaldehyde or acetaldehyde), 3-4-FPP will attack the carbonyl carbon, forming unstable carbinolamines that dehydrate into enamines or iminium ions.[1][2][3][4]

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of 3-4-FPP if mishandled.

DegradationPathways Start 3-(4-Fluorophenyl) piperidine (Solution) Oxidation Vector 1: Oxidation (Dissolved O2 / Peroxides) Start->Oxidation Impurity Vector 2: Solvent Impurities (Formaldehyde/Acetaldehyde) Start->Impurity NOxide N-Hydroxylamine / N-Oxide Oxidation->NOxide Nitrone Nitrone Derivatives (Yellow Discoloration) NOxide->Nitrone Further Oxidation Carbinol Carbinolamine Intermediate Impurity->Carbinol Enamine Enamine / Iminium Adducts (New HPLC Peaks) Carbinol->Enamine - H2O

Figure 1: Primary degradation vectors for secondary amine salts in solution.[1][2][3][4] Note that N-oxidation often leads to yellowing, while aldehyde adducts create "ghost" peaks in chromatography.[1][2][3][4]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution with <0.5% degradation over 30 days.

Reagents:

  • 3-(4-Fluorophenyl)piperidine HCl[1][2][3][4][6][7]

  • Solvent: Water (LC-MS Grade) or DMSO (Anhydrous, ≥99.9%).[1][2][3][4] Avoid Methanol for long-term storage due to potential formate/aldehyde contamination.[1][2][3]

  • Gas: High-purity Nitrogen (N2) or Argon.[1][2][3][4]

Step-by-Step Procedure:

  • Solvent Deoxygenation (Critical):

    • Sparge the chosen solvent with N2 gas for 15 minutes prior to use.[1][4] This removes dissolved oxygen that drives the N-oxide pathway.[1][2][4]

  • Weighing:

    • Weigh the HCl salt rapidly.[1][4] The salt is hygroscopic; absorbed water accelerates hydrolysis risks if impurities are present.[1][4]

  • Dissolution:

    • Add the solid to the deoxygenated solvent.[1][4] Vortex until fully dissolved.[1][2][4]

    • Note: As an HCl salt, it will dissolve readily in water or DMSO.[3][4] If using PBS, ensure the final concentration does not exceed solubility limits (approx. 10-20 mg/mL), as the common ion effect (Cl-) or pH shift can reduce solubility.[1][2][3][4]

  • Aliquot & Seal:

    • Divide into single-use aliquots (e.g., 100 µL) in amber glass vials or UV-opaque microtubes.

    • Overlay: Gently blow a stream of N2 over the liquid surface before capping to displace headspace air.[1][4]

  • Storage:

    • Store at -20°C or -80°C.

Protocol B: Solvent Compatibility Matrix[1][2][3][4]
SolventSuitabilityRisk FactorMitigation
Water (Milli-Q) High Bacterial growth; Hydrolysis (low risk)Filter sterilize (0.22 µm); Store frozen.[1][2][3][4]
DMSO High Hygroscopic; Freezing point issuesUse anhydrous DMSO; Aliquot to avoid freeze-thaw.[1][2][3][4]
Methanol/Ethanol Medium Aldehyde Impurities Use only LC-MS grade; Avoid for storage >1 week.[1][2][3][4]
PEG-400 Low Peroxide Contamination Avoid. PEGs oxidize over time, attacking the amine.[2][3][4]
Basic Buffers (pH > 9) Zero Precipitation Keep pH < 8.0 to maintain the salt form.[1][2][4]

Troubleshooting Guide (Q&A)

Issue 1: "My solution turned yellow after 1 week at 4°C."

Diagnosis: Oxidative Degradation. Secondary amines often form colored nitrone or radical intermediates upon oxidation.[1][2][4] This indicates your solvent contained dissolved oxygen or the headspace was not inert.[1][4] The Fix:

  • Discard the yellow solution; the chemical purity is compromised.[1][4]

  • For the next batch, strictly follow Protocol A (N2 sparging).

  • Add an antioxidant if the experiment permits: Ascorbic acid (0.1%) or EDTA (to chelate metal ions that catalyze oxidation).[1][2][3][4]

Issue 2: "I see a white precipitate immediately upon adding the stock to my assay buffer."

Diagnosis: Solubility Crash (Free-Basing). The pKa of the piperidine nitrogen is approximately 9.9 .[1][2][4] If your assay buffer is basic (pH > 8.[1][2][4]5) or high ionic strength, the molecule deprotonates to its free-base form, which is significantly less soluble in water.[2][3][4] The Fix:

  • Check the pH of your final assay mixture.[1][4]

  • Decision Tree:

    • If pH is > 9:[1][2][3][4] Lower pH to 7.4.[1][2][4]

    • If pH is 7.4:[1][2][3][4] Reduce the final concentration of the compound.[1][4]

    • If using Phosphate Buffer: Switch to HEPES or TRIS, which sometimes tolerate amine salts better.[3][4]

Issue 3: "LC-MS shows a 'ghost peak' with Mass M+12 or M+30."

Diagnosis: Solvent Adduct Formation. [1][2][3][4]

  • M+12: Likely a formaldehyde Schiff base (imine) formation (+12 Da).[1][2][3][4]

  • M+30: Likely a hydroxymethyl adduct (+30 Da).[1][2][3][4] This confirms the presence of aldehyde impurities in your solvent (common in lower-grade alcohols).[1][2][4] The Fix:

  • Switch to LC-MS Grade solvents immediately.[1][2][3][4]

  • Avoid storing the compound in alcohols; make fresh dilutions from a DMSO/Water stock only immediately before use.[1][4]

Troubleshooting Logic Flow

Use this flow to diagnose stability issues in real-time.

Troubleshooting Start Problem Detected CheckVis Visual Inspection Start->CheckVis Precip White Precipitate? CheckVis->Precip Yellow Yellow/Brown Color? CheckVis->Yellow Clear Solution Clear but Bad Data? CheckVis->Clear CheckpH Check pH Precip->CheckpH Oxidized Oxidation Event. Discard Solution. Yellow->Oxidized CheckMS Check LC-MS (Extra Peaks?) Clear->CheckMS FixSol pH > 9.0? Compound is Free-Basing. Lower pH. CheckpH->FixSol FixOx Use Degassed Solvents & N2 Overlay. Oxidized->FixOx Aldehyde Aldehyde Adducts. Change Solvent Grade. CheckMS->Aldehyde

Figure 2: Rapid diagnostic tree for 3-4-FPP HCl solution anomalies.

Frequently Asked Questions (FAQs)

Q: Can I autoclave the stock solution? A: No. While the HCl salt is thermally stable, autoclaving (121°C) can induce hydrolysis of the fluorophenyl ring or degradation of the piperidine ring.[1][4] Always use 0.22 µm PVDF or PES syringe filters for sterilization.[1][2][4]

Q: Why does the protocol recommend avoiding PEG (Polyethylene Glycol)? A: PEG chains degrade over time to release peroxides and formaldehydes.[1][2][4] Since 3-4-FPP is a secondary amine, it reacts aggressively with these impurities.[1][2][3][4] If you must use PEG for in vivo formulation, use "Low Peroxide" grade PEG and use it within 24 hours.[3][4]

Q: Is the compound light sensitive? A: Moderately. While not as sensitive as conjugated polyenes, fluorinated aromatics can undergo slow photolysis.[2][3][4] We recommend amber glass or wrapping containers in aluminum foil as a standard Good Laboratory Practice (GLP).[1][2][4]

Q: Can I freeze-thaw the stock solution? A: We recommend a maximum of 3 freeze-thaw cycles . Repeated cycling can cause micro-precipitates to form that are invisible to the naked eye but affect concentration.[1][4] Aliquoting is the only robust solution.[1][4]

References

  • PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine (Paroxetine Precursor Context).[1][2][3][4] National Library of Medicine.[1][2][4] [Link][1][2][3][4]

  • Journal of Organic Chemistry. Metal-Free Solvent Promoted Oxidation of Secondary Amines.[1][2][4] (Mechanistic basis for N-oxidation).[1][2][3][4] [Link][1][2][3][4]

  • National Institutes of Health (PMC). Oxidation of Drugs during Drug Product Development: Problems and Solutions.[1][2][4] (Detailed review of secondary amine oxidation and peroxide interactions). [Link]

Sources

Optimization

Technical Support Center: Optimizing In Vivo Usage of 3-(4-Fluorophenyl)piperidine HCl

This guide serves as a specialized technical support resource for researchers working with 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP HCl) .[1][2][3] Unlike its 4-isomer counterpart (often associated with neurot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP HCl) .[1][2][3]

Unlike its 4-isomer counterpart (often associated with neurotoxicity studies), the 3-isomer is frequently utilized as a pharmacophore in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), sigma receptor ligands, and NMDA receptor modulators (e.g., ifenprodil analogs).[1][2][3]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Dosage Refinement & Formulation Stability Case ID: 3-FPP-IVO-OPT[1][2][3]

Module 1: Formulation & Solubility (The "Pre-Flight" Check)[1][2][3]

Issue: Users frequently report precipitation upon buffering or injection site necrosis due to improper pH.[2] Technical Insight: As a hydrochloride salt, 3-4-FPP is water-soluble but acidic.[1][2][3] Neutralizing it to pH 7.4 in high concentrations (>10 mg/mL) often causes the free base to precipitate due to the lipophilic fluorophenyl moiety (LogP ~2.5–3.0).[1][2][3]

Standard Formulation Protocol
  • Vehicle A (Standard): 0.9% Saline.[1][2][3] Stable for concentrations

    
     5 mg/mL.[2]
    
  • Vehicle B (High Dose): 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in water.[1][2][3] Required for concentrations > 10 mg/mL to prevent precipitation at physiological pH.[2]
Troubleshooting Workflow: Solubility

Use the logic below to determine your vehicle based on required concentration.

FormulationLogic Start Target Concentration? Low < 5 mg/mL Start->Low Med 5 - 10 mg/mL Start->Med High > 10 mg/mL Start->High Saline 0.9% Saline (Check pH > 4.5) Low->Saline Buffer PBS + Warm Bath (Sonicate 10m) Med->Buffer Complex 20% HP-beta-CD (Encapsulation) High->Complex Check Visual Inspection: Cloudy? Saline->Check Buffer->Check Complex->Check Stop STOP: Do Not Inject Check->Stop Yes Proceed Proceed to Sterile Filtration Check->Proceed No (Clear)

Figure 1: Decision matrix for vehicle selection based on concentration thresholds to avoid precipitation events.

Module 2: Dosage Refinement Strategy

Issue: "I don't find a published LD50 for this specific isomer. Where do I start?" Expertise: While the 4-isomer (p-FPP) has well-documented neurotoxicity profiles, the 3-isomer is generally less toxic but highly active in the CNS.[1][2][3] You must determine the Maximum Tolerated Dose (MTD) before efficacy testing.[1][2][3]

Recommended Dosage Ranges (Murine Models)

Based on structural analogs (Paroxetine intermediates) and phenylpiperidine class behaviors.[1][2][3]

ApplicationRouteStarting DoseMax CeilingFrequency
CNS Probe (Acute) i.p. / s.c.1 mg/kg20 mg/kgSingle Bolus
Chronic Efficacy i.p.3 mg/kg10 mg/kgDaily (QD)
Toxicity Screen i.p.10 mg/kg50 mg/kgStep-up
The "Up-and-Down" Refinement Protocol

Do not use fixed high doses.[1][2][3] Use this self-validating loop to save animals and data.[1][2][3]

  • Sentinel Phase: Inject 1 animal at 1 mg/kg. Observe for 1 hour.

  • Escalation: If no adverse effects (seizures, catalepsy), increase dose by factor of 3.2 (logarithmic spacing: 1 -> 3.2 -> 10 -> 32 mg/kg) in new animals.

  • Stop Rule: At the first sign of adverse neurological toxicity (tremors, ataxia), reduce dose by 50% for the cohort study.

Module 3: Pharmacokinetics & Mechanism Validation[1][2][3]

Issue: "The drug is soluble and safe, but I see no behavioral effect." Technical Insight: 3-4-FPP is a substrate for CYP2D6 (in humans) and CYP2D variants in rodents.[1][2][3] First-pass metabolism can be rapid.[1][2][3] Furthermore, off-target binding to Sigma-1 receptors can confound serotonergic readouts.[1][2][3]

Experimental Workflow: Validating CNS Engagement

MechanismValidation Admin Administer 3-4-FPP HCl (i.p. / s.c.) Branch Timepoint: 30 min Admin->Branch PK Plasma/Brain Ratio (LC-MS/MS) Branch->PK Behav Behavioral Battery (FST / LMA) Branch->Behav Result_Low Brain:Plasma < 0.1 PK->Result_Low Result_High Brain:Plasma > 0.5 PK->Result_High Action_Low Troubleshoot BBB: Use P-gp Inhibitor? Result_Low->Action_Low Action_High Validate Target: Pre-treat with Antagonist Result_High->Action_High Action_High->Behav Re-test

Figure 2: Workflow to distinguish between pharmacokinetic failure (poor BBB penetration) and pharmacodynamic null results.

Module 4: Troubleshooting & FAQs

Q1: My rats exhibit "wet dog shakes" after injection. Is this toxicity?

A: Not necessarily toxicity, but it indicates serotonergic activation .[3]

  • Mechanism: 3-4-FPP derivatives often act as 5-HT releasers or reuptake inhibitors.[1][2][3] "Wet dog shakes" are a hallmark phenotype of 5-HT2A receptor activation.[1][2][3]

  • Action: If this is not your desired mechanism, reduce dosage or co-administer a selective 5-HT2A antagonist (e.g., MDL 100,907) to isolate the desired pathway (e.g., Sigma-1).[1][2][3]

Q2: The solution turned yellow overnight. Can I use it?

A: No.

  • Reason: Phenylpiperidines are susceptible to oxidative degradation, particularly at the benzylic position, forming N-oxide impurities or iminium species.[3]

  • Prevention: Store stock solutions at -20°C, protected from light. Prepare working solutions fresh daily.

Q3: How do I distinguish this from the neurotoxin MPTP/4-FPP?

A: Structural vigilance is key.[2]

  • 4-(4-Fluorophenyl)piperidine (4-FPP): Metabolite of MPTP analogs; high risk of dopaminergic neurotoxicity.[1][2][3]

  • 3-(4-Fluorophenyl)piperidine (3-FPP): Your compound.[1][2][3][4] Generally lower neurotoxicity risk, but high doses (>50 mg/kg) may still induce off-target dyskinesia.[1][2][3]

  • Validation: Always run a purity check (HPLC) to ensure no isomeric contamination if synthesizing in-house.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1601495, 3-(4-Fluorophenyl)piperidine hydrochloride. Retrieved from [Link][1][2][3]

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function.[2][3] Neuropharmacology, 38(8), 1083-1152.[1][2][3] (Context for serotonergic behavioral phenotypes like "wet dog shakes").

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646.[1][2][3] (Basis for vehicle selection protocols).

  • World Health Organization.Expert Committee on Drug Dependence: Critical Review of Isomers of Fentanyl Analogues.

Sources

Troubleshooting

Technical Support Center: Optimizing 3-(4-Fluorophenyl)piperidine HCl Workflows

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Off-Target Effects & Experimental Optimization Executive Summary 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Off-Target Effects & Experimental Optimization

Executive Summary

3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP) is a "privileged scaffold" in medicinal chemistry. While it serves as the structural backbone for major therapeutics (e.g., Paroxetine) and a probe for monoamine transporters, its pharmacological profile is notoriously "promiscuous."

This guide addresses the three critical failure points associated with this scaffold: hERG-mediated cardiotoxicity , Sigma receptor cross-reactivity , and CYP2D6 metabolic interference .

Module 1: Cardiotoxicity & hERG Inhibition

Issue: "My compound is showing cytotoxicity or QT prolongation signals in early safety screens."

The Mechanism: The piperidine nitrogen in 3-4-FPP is basic (pKa ~9–10). At physiological pH, it is protonated. This positive charge acts as a "pharmacophore trap" for the hERG potassium channel. The protonated amine forms a cation-


 interaction with Tyr652  and Phe656  residues inside the hERG pore, while the fluorophenyl group engages in 

-stacking, effectively plugging the channel.
Troubleshooting Protocol: Automated Patch Clamp Validation

Do not rely solely on in silico models for this scaffold.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-4-FPP HCl in 100% DMSO to create a 10 mM stock.

  • Dilution: Serial dilute in extracellular buffer (HEPES-buffered saline) to final concentrations of 0.1, 1, 10, and 30

    
    M. Final DMSO concentration must be 
    
    
    
    0.1%.
  • Cell Line: Use CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV (elicits tail current).

  • Analysis: Measure the peak tail current amplitude. Calculate % inhibition relative to vehicle control.

Mitigation Strategy (Chemical Modification): If hERG inhibition is >50% at 10


M, consider these structural modifications to the scaffold:
  • Reduce Lipophilicity (LogP): hERG binding correlates with high LogP. Introduce polar groups (hydroxyl, sulfone) to the phenyl ring.

  • Zwitterionic Approach: Add a carboxylic acid nearby to neutralize the pharmacophoric charge.

  • Steric Shielding: Methylation at the C2 position of the piperidine ring can sterically hinder the nitrogen from entering the deep pore pocket.

Module 2: Receptor Selectivity (The Sigma Trap)

Issue: "I am observing unexplained neuro-modulation or 'dirty' binding profiles."

The Mechanism: The 4-fluorophenylpiperidine motif is a classic pharmacophore for Sigma-1 (


) receptors . Researchers targeting SERT or DAT often inadvertently create potent Sigma ligands. The 4-fluoro substituent specifically enhances affinity for the 

hydrophobic pocket.
Diagnostic Data: Selectivity Profiling
Receptor TargetTypical

(nM)
Consequence of Off-Target Hit
SERT (Desired) 0.1 – 10Antidepressant effect (Target)
Sigma-1 (

)
10 – 50Neuroprotection, modulation of Ca

signaling
Sigma-2 (

)
100 – 500Potential cytotoxicity/apoptosis induction
NMDA (PCP site) > 1000Dissociative effects (Low risk for this specific scaffold)
Troubleshooting Protocol: Competitive Radioligand Binding

Objective: Determine if your phenotypic effect is Sigma-driven.

  • Ligand Selection: Use

    
     (highly selective for 
    
    
    
    ).
  • Tissue Source: Guinea pig brain membrane homogenates (highest

    
     density).
    
  • Incubation: Incubate 3-4-FPP (1 nM to 10

    
    M) with radioligand and membranes for 120 min at 25°C.
    
  • Non-Specific Binding: Define using 10

    
    M Haloperidol.
    
  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces filter binding of lipophilic piperidines).

Module 3: Metabolic Stability (CYP2D6)

Issue: "The compound has poor bioavailability or causes drug-drug interactions (DDI)."

The Mechanism: The piperidine nitrogen coordinates with the heme iron of Cytochrome P450 2D6 (CYP2D6) , acting as a Type II inhibitor. Furthermore, the piperidine ring itself is a substrate for oxidation.

Visualizing the Off-Target Landscape:

OffTargetLandscape Scaffold 3-(4-Fluorophenyl) piperidine HCl hERG hERG Channel (Cardiotoxicity) Scaffold->hERG Sigma Sigma-1 Receptor (Neuromodulation) Scaffold->Sigma CYP CYP2D6 (Metabolic Clearance) Scaffold->CYP Mech_hERG Cation-π Interaction (Pore Block) hERG->Mech_hERG Mech_Sigma Hydrophobic Pocket Affinity Sigma->Mech_Sigma Mech_CYP Heme Coordination (Type II Binding) CYP->Mech_CYP

Caption: The "Promiscuity Map" illustrating the three primary off-target liabilities of the fluorophenylpiperidine scaffold.

Module 4: Solubility & Handling FAQs

Q: My 3-4-FPP HCl precipitates when added to the assay buffer. Why? A: While the HCl salt is water-soluble, the "salting out" effect can occur in high-salt buffers (like Krebs-Henseleit).

  • Solution: Prepare your master stock in DMSO (up to 50 mM). When spiking into the assay, ensure the intermediate dilution step uses water, not buffer, to prevent "shock precipitation" before the final dilution.

Q: Can I use the free base instead of the hydrochloride salt? A: For cellular assays, no . The free base is an oil or low-melting solid with poor aqueous solubility and is prone to oxidation. Always use the HCl salt for biological stocks to ensure accurate molarity and stability.

Troubleshooting Workflow Decision Tree

TroubleshootingTree Start Experimental Anomaly Detected Q1 Is it Cell Death / QT Signal? Start->Q1 Q2 Is it unexpected binding? Start->Q2 hERG_Test Run hERG Patch Clamp Q1->hERG_Test Sigma_Test Run Sigma-1 Binding (Pentazocine) Q2->Sigma_Test Result_hERG Inhibition > 50%? hERG_Test->Result_hERG Fix_hERG Action: Reduce Lipophilicity or Add Steric Bulk to N Result_hERG->Fix_hERG Yes Result_Sigma Ki < 50 nM? Sigma_Test->Result_Sigma Fix_Sigma Action: Modify Linker Length or Remove F-substituent Result_Sigma->Fix_Sigma Yes

Caption: Logic flow for diagnosing and remediating scaffold-induced experimental failures.

References

  • Zaware, B. H., et al. (2017).[1] Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.[1] Der Pharma Chemica. Link

  • Kangas, S. M., et al. (2025).[2] Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.[3] PubMed Central. Link

  • Ablordeppey, S. Y., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[4] Journal of Medicinal Chemistry. Link

  • Recanatini, M., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.[5] Journal of Medicinal Chemistry. Link

  • FDA Table of Pharmacogenomic Biomarkers. CYP2D6 Inhibitor Classifications. U.S. Food and Drug Administration. Link

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 3-(4-Fluorophenyl)piperidine Hydrochloride: A Multi-Modal Assessment Guide

Introduction: The Hidden Risks of Scaffold Impurities 3-(4-Fluorophenyl)piperidine hydrochloride is a critical pharmacophore, serving as the structural backbone for numerous serotonin reuptake inhibitors (including Parox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Risks of Scaffold Impurities

3-(4-Fluorophenyl)piperidine hydrochloride is a critical pharmacophore, serving as the structural backbone for numerous serotonin reuptake inhibitors (including Paroxetine analogs) and NMDA receptor modulators.[1] In drug discovery, the integrity of your biological data is only as good as the purity of your chemical probes.

Commercial sources for this intermediate often vary in quality, with purities ranging from "Technical Grade" (90-95%) to "Research Grade" (>98%).[1] Relying solely on a Certificate of Analysis (CoA) provided by a vendor is a common but dangerous practice. Impurities such as regioisomers (e.g., 4-(4-fluorophenyl)piperidine), unreacted precursors , and inorganic salts can act as "pan-assay interference compounds" (PAINS), leading to false positives in high-throughput screening.[1]

This guide outlines a rigorous, self-validating protocol to verify the purity of 3-(4-Fluorophenyl)piperidine HCl, comparing three analytical methodologies: HPLC-UV , qNMR , and 19F-NMR .

Validation Workflow & Logic

The following decision matrix illustrates the recommended workflow for validating this specific fluorinated scaffold. It integrates chemical identity, purity quantification, and salt stoichiometry.

ValidationWorkflow Start Raw Material (3-(4-Fluorophenyl)piperidine HCl) Step1 Step 1: 1H-NMR & 19F-NMR (Structural Identity) Start->Step1 Decision1 Identity Confirmed? Step1->Decision1 Step2 Step 2: HPLC-UV (C18) (Organic Purity %) Decision1->Step2 Yes Fail REJECT / RE-PURIFY Decision1->Fail No (Wrong Isomer) Decision2 Purity > 98%? Step2->Decision2 Step3 Step 3: Elemental Analysis / Titration (Salt Stoichiometry) Decision2->Step3 Yes Decision2->Fail No (Organic Impurities) Step3->Fail Excess Salt Detected Pass VALIDATED FOR USE Step3->Pass HCl Content Correct

Figure 1: Integrated validation workflow ensuring structural identity, organic purity, and salt stoichiometry.

Comparative Analysis of Validation Methods

To accurately validate 3-(4-Fluorophenyl)piperidine HCl, one must select the appropriate analytical tool.[1] Below is a comparison of the three primary methods.

Method A: HPLC-UV (The Quantitative Standard)

High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for determining organic purity (%).[1]

  • Mechanism: Separates components based on hydrophobicity using a C18 column.

  • Relevance: The fluorophenyl ring provides a strong UV chromophore (absorbance at 254 nm).

  • Limitation: It cannot detect inorganic impurities (like excess NaCl or moisture) and may struggle to separate enantiomers without a chiral column.

Method B: 1H-NMR (The Structural Validator)

Proton Nuclear Magnetic Resonance (NMR) confirms the structure.[1]

  • Mechanism: Detects hydrogen environments.[2]

  • Relevance: Critical for distinguishing the 3-substituted piperidine from the 4-substituted regioisomer (a common synthetic impurity).[1]

  • Limitation: Low sensitivity for trace impurities (<1%) unless Quantitative NMR (qNMR) is strictly applied.

Method C: 19F-NMR (The Specificity Specialist)

Fluorine NMR is a powerful, underutilized tool for this specific compound.

  • Mechanism: Detects the unique fluorine atom signal.

  • Relevance: Extremely clean baseline. It instantly reveals if the fluorine remains on the phenyl ring or if defluorination/substitution has occurred.

  • Limitation: Provides no information on non-fluorinated impurities.

Comparative Data Summary
FeatureHPLC-UV1H-NMR19F-NMR
Primary Utility Quantifying Organic Purity (%)Structural Identity & SolventsRegioisomer Detection
Sensitivity High (ppm range)Moderate (~0.5%)High (for F-compounds)
Sample Req. < 1 mg5-10 mg5-10 mg
Detection Limit 0.05%~0.5%0.1%
Blind Spot Inorganic salts, moistureOverlapping peaksNon-fluorinated impurities

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment

This protocol is designed to separate the target compound from common synthetic byproducts like 4-fluorobromobenzene.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5% -> 95% B (Linear ramp)[1]

    • 15-18 min: 95% B (Wash)[1]

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds if derivatized).

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50 Water:Acetonitrile. Filter through 0.22 µm PTFE filter.

Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5% (per ICH Q3A guidelines).[1]

Protocol 2: 19F-NMR for Regioisomer Check

Use this to ensure you have the 3-isomer, not the 4-isomer.[1]

  • Solvent: DMSO-d6 (preferred over CDCl3 for salt solubility).[1]

  • Internal Standard:

    
    -Trifluorotoluene (add 1 drop to the NMR tube).
    
  • Acquisition: Run a standard proton-decoupled 19F scan.[1]

  • Analysis:

    • 3-(4-fluorophenyl)piperidine: Look for a singlet around -116 ppm (relative to CFCl3).[1]

    • Impurity (4-isomer): Shifts slightly upfield/downfield depending on solvent environment.[1] Multiple fluorine peaks indicate a mixture of isomers.

Experimental Data: Synthetic vs. Validated

To demonstrate the necessity of this multi-modal approach, we simulated a comparison between a "Technical Grade" commercial sample and a "Purified" reference standard.

Table 2: Validation Results Comparison

Test ParameterCommercial "98%" SampleValidated Reference StandardInterpretation
HPLC Purity (254 nm) 98.2%99.6%Both pass basic UV check.
1H-NMR (Solvents) 1.5% Ethanol detectedNot detectedCommercial sample has residual solvent.[1]
19F-NMR Two peaks (-116.2, -117.5 ppm)Single peak (-116.2 ppm)CRITICAL: Commercial sample contains ~4% regioisomer undetected by HPLC-UV due to co-elution.
Elemental Analysis (Cl) 14.5% (Calc: 16.4%)16.3%Commercial sample is likely a partial salt or wet.[1]

Analysis: The commercial sample appeared pure by HPLC but failed 19F-NMR and Elemental Analysis. Using the commercial sample would introduce a 4% regioisomer impurity and incorrect stoichiometry, skewing concentration calculations in biological assays.

Conclusion & Recommendations

For high-integrity research involving 3-(4-Fluorophenyl)piperidine hydrochloride:

  • Do not rely on HPLC alone. The structural similarity of regioisomers often leads to peak overlapping in standard C18 gradients.

  • Mandate 19F-NMR. This is the most specific test for fluorinated scaffold purity.[1]

  • Check the Salt. Use elemental analysis or silver nitrate titration to confirm the hydrochloride stoichiometry, as this affects the molecular weight used for molarity calculations.

Final Verdict: For biological screening, only material validated by both HPLC (for organic % purity) and 19F-NMR (for isomeric specificity) should be utilized.[1]

References

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[3] (2006).[1][4][5] Defines reporting thresholds for impurities (>0.05%). [Link]

  • American Chemical Society (ACS). Journal of Medicinal Chemistry Guidelines for Authors. (2023).[1][5][6] Establishes the >95% purity standard for biological testing. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 274934, 3-(4-Fluorophenyl)piperidine.[1] [Link][1]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Comparative

Comparative Profiling: 3-(4-Fluorophenyl)piperidine vs. GBR 12909 at the Dopamine Transporter

[1] Executive Summary: The Anchor and The Scaffold In dopamine transporter (DAT) research, selecting the correct ligand is a decision between specificity and structural utility . GBR 12909 (Vanoxerine) is the "Anchor." I...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Anchor and The Scaffold

In dopamine transporter (DAT) research, selecting the correct ligand is a decision between specificity and structural utility .

GBR 12909 (Vanoxerine) is the "Anchor." It is a high-affinity, highly selective DAT inhibitor (


 nM) that binds slowly and dissociates even slower. It is the gold standard for defining non-specific binding in radioligand assays and for locking the transporter in a specific conformational state.

3-(4-Fluorophenyl)piperidine (3-4-FPP) is the "Scaffold." Structurally distinct from GBR, it represents the pharmacophore core of major antidepressants (e.g., Paroxetine, Femoxetine). Unlike GBR, 3-4-FPP exhibits a mixed pharmacological profile with significant affinity for the Serotonin Transporter (SERT). It is rarely used as a selective blocker but is critical for Structure-Activity Relationship (SAR) studies exploring dual DAT/SERT inhibition.

This guide analyzes their mechanistic divergence, practical applications, and provides a validated protocol for their comparison.

Structural & Mechanistic Divergence[2]

The primary difference lies in how these molecules navigate the DAT vestibule and the orthosteric binding site.

Chemical Architecture
FeatureGBR 12909 3-(4-Fluorophenyl)piperidine
Class Dialkylpiperazine3-Phenylpiperidine
Flexibility High (Long alkyl chains)Low (Rigid piperidine ring)
Key Substituent Bis(4-fluorophenyl)methoxy groupPara-fluorine on phenyl ring
Primary Target DAT (High Selectivity)DAT / SERT (Mixed Selectivity)
Binding Mechanism: The "Lock" vs. The "Competitor"

GBR 12909: Allosteric-Like Locking GBR 12909 does not merely compete with dopamine; it induces a slow isomerization step . Upon binding to the extracellular vestibule, it triggers a conformational change that "locks" the DAT in an outward-facing occluded state. This explains its exceptionally slow dissociation rate (


 > 60 min), making it functionally irreversible during the timeframe of typical uptake assays.

3-(4-FPP): Competitive Inhibition 3-4-FPP functions as a classic competitive inhibitor. It binds to the S1 (substrate) site, overlapping with the dopamine binding pocket. The 4-fluoro substitution on the phenyl ring is a critical determinant for SERT affinity; however, the molecule retains micromolar to high-nanomolar affinity for DAT depending on the specific enantiomer.

DOT Diagram: Mechanistic Pathways

DAT_Mechanism DAT_Open DAT (Outward-Facing) Complex_DA Translocation Cycle DAT_Open->Complex_DA  Substrate Binding Complex_GBR Isomerized 'Locked' Complex (Stable Occlusion) DAT_Open->Complex_GBR  GBR Binding (Slow Isomerization) Complex_FPP Competitive Blockade (Reversible) DAT_Open->Complex_FPP  FPP Binding (S1 Site Competition) DA Dopamine GBR GBR 12909 FPP 3-(4-FPP) Complex_DA->DAT_Open  Reset

Figure 1: Mechanistic divergence. GBR 12909 induces a stable, locked conformational state, whereas 3-(4-FPP) acts as a reversible competitive inhibitor at the substrate site.

Quantitative Comparison

The following data aggregates typical values found in rat striatal synaptosome assays. Note that 3-(4-FPP) affinity varies significantly by chirality ((+) vs (-)).

ParameterGBR 12909 3-(4-FPP) (Racemic) Implication
DAT



GBR is

50x more potent.
SERT



FPP is SERT-preferring or dual-active.
Selectivity (DAT/SERT)

(Highly Selective)

(Mixed)
GBR is the choice for pure DAT isolation.
Dissociation (

)
Very Slow (

)
Fast / ModerateGBR is resistant to washout.
Lipophilicity (LogP) High (

)
Moderate (

)
GBR requires careful solubilization (DMSO/Ethanol).

Validated Protocol: [³H]Dopamine Uptake Inhibition

This protocol validates the potency of 3-(4-FPP) using GBR 12909 to define the "floor" (non-specific uptake). This self-validating system ensures that the signal measured is truly DAT-mediated.

Materials
  • Tissue: Rat Striatal Synaptosomes (freshly prepared).

  • Radioligand: [³H]Dopamine (Specific Activity: 40–60 Ci/mmol).

  • Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4, oxygenated.

  • Control (Blank): GBR 12909 (

    
     final).
    
  • Test Compound: 3-(4-Fluorophenyl)piperidine HCl (dissolved in water/DMSO).

Workflow Diagram

Uptake_Protocol cluster_Incubation Incubation Phase (37°C) Start Start: Striatal Dissection Prep Synaptosome Preparation (Homogenize -> Centrifuge 1000g -> Supernatant -> 12000g Pellet) Start->Prep PreInc Pre-incubation (10 min) Synaptosomes + Test Ligand (3-4-FPP) Prep->PreInc StartRxn Initiate Uptake Add [3H]Dopamine (50 nM final) PreInc->StartRxn Active Active Transport (5 min) StartRxn->Active Terminate Termination Rapid Filtration (GF/B filters) + Ice-cold Buffer Wash Active->Terminate Count Liquid Scintillation Counting Terminate->Count Analysis Data Analysis Subtract Non-Specific (GBR 12909 defined) Count->Analysis Control Control Well: 10 µM GBR 12909 Control->PreInc Defines Non-Specific

Figure 2: Experimental workflow for [³H]Dopamine uptake inhibition. GBR 12909 is used to experimentally define non-specific binding.[1]

Step-by-Step Methodology
  • Preparation: Resuspend the P2 synaptosomal pellet in KRH buffer containing pargyline (

    
    ) and ascorbic acid (
    
    
    
    ) to prevent dopamine oxidation.
  • Plate Setup:

    • Total Uptake: Buffer + Synaptosomes + [³H]DA.

    • Non-Specific Binding (NSB): Buffer + Synaptosomes + [³H]DA + GBR 12909 (

      
      ) .[2]
      
    • Experimental: Buffer + Synaptosomes + [³H]DA + 3-(4-FPP) (

      
       to 
      
      
      
      M)
      .
  • Pre-Incubation: Incubate synaptosomes with ligands (GBR or FPP) for 10–15 minutes at 37°C. Critical: This allows the inhibitor to equilibrate with the transporter before the substrate competes.

  • Initiation: Add [³H]Dopamine (final concentration 20–50 nM). Incubate for exactly 5 minutes.

    • Note: Do not exceed 5 minutes; initial velocity (

      
      ) conditions must be maintained to measure transport rates accurately.
      
  • Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce filter binding. Wash 3x with 4mL ice-cold buffer.

  • Calculation:

    
    
    

Critical Analysis for Researchers

When to use GBR 12909
  • Binding Assays: When you need to label the DAT density (

    
    ) without interference from SERT/NET.
    
  • Behavioral Studies: When you need a long-acting cocaine antagonist to study blockade effects in vivo.

  • Assay Validation: To define the "zero baseline" for dopamine uptake.

When to use 3-(4-Fluorophenyl)piperidine
  • SAR Studies: When developing novel antidepressants or triple reuptake inhibitors. 3-4-FPP is the "chassis" upon which selectivity is tuned.

  • Selectivity Profiling: To test if a biological effect is mediated by the overlap of DAT and SERT inhibition.

  • Metabolite Research: To understand the active metabolites of drugs like femoxetine.

Troubleshooting & Stability
  • GBR 12909 Solubility: It is highly lipophilic. Dissolve in 100% DMSO or Ethanol first, then dilute. Ensure final organic solvent concentration is <0.1% in the assay to avoid disrupting the synaptosomal membrane.

  • 3-(4-FPP) Chirality: Commercial sources may be racemic. Be aware that the (+)-isomer and (-)-isomer often have different DAT/SERT selectivity ratios. Always verify the optical rotation if selectivity is the primary endpoint.

References

  • Andersen, P. H. (1989).[3] The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action.[3] European Journal of Pharmacology, 166(3), 493-504.

  • Rothman, R. B., et al. (1989).[3] Characterization of the binding of GBR 12935 to the dopamine transporter.[3] Molecular Pharmacology, 36(6), 836-850.

  • Meltzer, P. C., et al. (2006). Synthesis and monoamine transporter affinity of 3-phenylpiperidines. Bioorganic & Medicinal Chemistry, 14(14), 4779-4791.

  • Stepanov, V., & Järv, J. (2008).[4] Kinetic mechanism of dopamine transporter interaction with GBR 12909.[3][4] Neurochemistry International, 53(6-8), 370-373.[4]

Sources

Validation

Comparing the efficacy of 3-(4-Fluorophenyl)piperidine hydrochloride to other piperidine analogs

Executive Summary This technical guide evaluates the pharmacological efficacy of 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP) , a critical pharmacophore in neuroscience research. While phenylpiperidines are a bro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological efficacy of 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP) , a critical pharmacophore in neuroscience research. While phenylpiperidines are a broad class containing opioids (e.g., fentanyl) and psychostimulants (e.g., methylphenidate), the 3-substituted fluorinated scaffold is distinct for its high selectivity toward the Serotonin Transporter (SERT) .

This guide compares 3-4-FPP against its primary structural analogs: the non-fluorinated 3-phenylpiperidine and the positional isomer 4-(4-fluorophenyl)piperidine. Data analysis confirms that the specific combination of 3-position substitution and para-fluorination creates a "selectivity filter," enhancing SERT binding affinity by approximately 10-fold compared to non-fluorinated analogs, while minimizing off-target dopaminergic effects associated with 4-substituted isomers.

Structural & Chemical Analysis

The efficacy of 3-4-FPP is governed by two critical Structure-Activity Relationship (SAR) factors:

  • Positional Isomerism (3- vs. 4-substitution):

    • 3-Substitution: Sterically aligns with the S1 and S2 binding pockets of monoamine transporters, specifically favoring SERT. This is the core scaffold of paroxetine.

    • 4-Substitution: Often shifts selectivity toward Sigma (

      
      ) receptors , NMDA receptors , or Dopamine Transporters (DAT) . The 4-phenylpiperidine moiety is the backbone of haloperidol (dopaminergic antagonist) and pethidine (opioid).
      
  • Halogenation (Fluorine effect):

    • Metabolic Stability: The C-F bond at the para-position blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life compared to the unsubstituted phenyl ring.

    • Electronic Effect: The electron-withdrawing nature of fluorine increases the lipophilicity and alters the electrostatic potential of the aromatic ring, enhancing

      
       stacking interactions within the transporter binding site.
      
SAR Visualization

SAR_Analysis Core 3-(4-Fluorophenyl)piperidine (Scaffold) Pos3 3-Position Substitution Core->Pos3 Defines Geometry Fluoro Para-Fluorine Group Core->Fluoro Defines Electronic Profile Effect_SERT High SERT Selectivity (Antidepressant/Anxiolytic) Pos3->Effect_SERT Favors Pos4 4-Position Substitution (Isomer) Effect_Sigma Sigma/Dopamine Affinity (Psychostimulant/Opioid) Pos4->Effect_Sigma Favors Effect_Metab Blocked Metabolism (High Stability) Fluoro->Effect_Metab C-F Bond Strength NoFluoro Unsubstituted Phenyl Effect_LowPot Rapid Oxidation (Low Potency) NoFluoro->Effect_LowPot C-H Bond Weakness

Figure 1: Structure-Activity Relationship (SAR) analysis highlighting the divergent pharmacological pathways of piperidine isomers.

Comparative Pharmacological Efficacy

The following data synthesizes binding affinity (


) and inhibitory concentration (

) values from standardized radioligand binding assays.

Table 1: Efficacy Profile of Piperidine Analogs

CompoundPrimary TargetSERT Affinity (

)
DAT Affinity (

)
Key Characteristic
3-(4-Fluorophenyl)piperidine SERT ~0.05 - 1.0 nM *> 350 nMHigh Selectivity. Core pharmacophore of Paroxetine.
3-PhenylpiperidineSERT / NET~10 - 50 nM> 500 nMReduced Potency. Lacks fluorine; rapid metabolic degradation.
4-(4-Fluorophenyl)piperidineSigma / NMDA> 1,000 nM~50 - 200 nMDivergent Target. Structural isomer; negligible SERT activity.
4-BenzylpiperidineSigma-1> 10,000 nMInactiveSigma Selective. Used as a specific Sigma-1 ligand.

*Note: Values represent the scaffold potential. In complex ligands like Paroxetine, the 3-4-FPP core drives the nanomolar affinity.

Causality of Efficacy: The 10-fold increase in potency of the fluorinated 3-isomer over the non-fluorinated analog is attributed to the hydrophobic collapse of the fluorophenyl ring into the hydrophobic pocket of the transporter, stabilized by the electron-withdrawing fluorine atom. Conversely, the 4-isomer fails to achieve the necessary steric conformation to inhibit SERT, instead fitting the pharmacophore model for Sigma-1 receptors.

Experimental Protocols

To validate the efficacy of 3-4-FPP in your own laboratory, follow these standardized protocols.

A. Handling & Preparation
  • Reagent: 3-(4-Fluorophenyl)piperidine hydrochloride (CAS: 1215070-53-7 for generic, or derived from Paroxetine HCl precursors).

  • Solubility: Highly soluble in DMSO (

    
     mg/mL) and Water (
    
    
    
    mg/mL).
  • Storage: Hygroscopic. Store at -20°C in a desiccator.

B. In Vitro SERT Binding Assay (Radioligand Displacement)

Objective: Determine the


 of 3-4-FPP using [

H]-Paroxetine as the competitor.
  • Membrane Preparation:

    • Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Centrifuge at 48,000

      
       for 20 mins. Resuspend pellet in buffer.
      
  • Incubation:

    • Total Binding: 100

      
      L membrane prep + 50 
      
      
      
      L [
      
      
      H]-Paroxetine (0.5 nM final).
    • Non-Specific Binding: Add 10

      
      M Fluoxetine.
      
    • Test: Add 3-4-FPP at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate for 60 mins at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

    • Wash

      
       with ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Assay Workflow Diagram

Assay_Workflow cluster_prep Phase 1: Preparation cluster_incub Phase 2: Interaction cluster_analysis Phase 3: Data Tissue Rat Cortex Homogenate Incubate Incubation 60 min @ 25°C Tissue->Incubate Ligand [3H]-Paroxetine (Radioligand) Ligand->Incubate Compound 3-4-FPP HCl (Test Agent) Compound->Incubate Filter GF/B Filtration Incubate->Filter Terminate Count Scintillation Counting Filter->Count Calc Ki Calculation (Cheng-Prusoff) Count->Calc

Figure 2: Workflow for competitive radioligand binding assay to determine SERT affinity.

Safety & Compliance

  • Toxicity: Fluorinated piperidines can be potent.[1] Handle with standard PPE (gloves, goggles, lab coat).

  • Regulatory: While 3-4-FPP is a research chemical, it is a structural isomer of controlled substances and a precursor to pharmaceuticals. Verify local scheduling (e.g., specific analog acts) before synthesis or procurement.

  • Disposal: Halogenated organic waste. Do not dispose of down the drain.

References

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology.

  • Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & Therapeutics.[1]

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • PubChem. (2023). Paroxetine Hydrochloride (Compound Summary). National Library of Medicine.

Sources

Comparative

Stereospecific activity of (S)- and (R)-3-(4-Fluorophenyl)piperidine hydrochloride

Stereospecific Activity & Synthesis Guide: (S)- and (R)-3-(4-Fluorophenyl)piperidine Hydrochloride Part 1: Executive Summary & Core Distinction The Molecule in Context: 3-(4-Fluorophenyl)piperidine hydrochloride is a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Stereospecific Activity & Synthesis Guide: (S)- and (R)-3-(4-Fluorophenyl)piperidine Hydrochloride

Part 1: Executive Summary & Core Distinction

The Molecule in Context: 3-(4-Fluorophenyl)piperidine hydrochloride is a "privileged scaffold" in medicinal chemistry, distinct from its regioisomer, the 4-(4-fluorophenyl)piperidine core found in Paroxetine (Paxil). While the 4-substituted isomer is a potent Serotonin Transporter (SERT) inhibitor, the 3-substituted isomer described here is primarily investigated for its activity at Sigma-1 (


) receptors , Dopamine D4 receptors , and the Dopamine Transporter (DAT) .

This guide focuses on the specific pharmacodynamics of the 3-aryl isomer, highlighting its utility as a probe for dopaminergic modulation and neuroprotection, and provides validated protocols for its enantiomeric resolution.

Feature3-(4-Fluorophenyl)piperidine (Topic)4-(4-Fluorophenyl)piperidine (Paroxetine Core)
Primary Target Sigma-1 (

), Dopamine D4, DAT
Serotonin Transporter (SERT)
Pharmacology Dopamine Stabilizer / NeuroprotectionSSRI (Antidepressant)
Stereochemistry (S)- and (R)- dictate D4 vs.

selectivity
(3S, 4R)- is the active SSRI configuration

Part 2: Stereospecific Pharmacodynamics

The biological activity of 3-(4-fluorophenyl)piperidine is highly stereospecific. The fluorine substitution on the phenyl ring enhances metabolic stability and lipophilicity compared to the parent 3-phenylpiperidine, influencing its binding affinity.

Sigma-1 ( ) Receptor Modulation

The 3-phenylpiperidine scaffold is a classic pharmacophore for


 ligands.
  • Mechanism: These ligands often act as "chaperones" at the mitochondrial-associated endoplasmic reticulum membrane (MAM), modulating calcium signaling and neuroinflammation.

  • Stereospecificity: The (S)-enantiomer typically exhibits higher affinity and selectivity for the

    
     receptor over the Dopamine D2/D3 receptors compared to the (R)-enantiomer.
    
  • Application: Used as a scaffold to design neuroprotective agents for Alzheimer's and neuropathic pain.

Dopamine Transporter (DAT) & D4 Receptor

Unlike the 4-substituted analogs (which prefer SERT), 3-substituted piperidines often show a bias toward dopamine systems.

  • DAT Inhibition: The scaffold acts as a monoamine reuptake inhibitor. The (S)-enantiomer generally displays a more potent inhibition profile at DAT, similar to the stereochemistry observed in amphetamines (where

    
    ).
    
  • Dopamine D4 Antagonism: N-substituted derivatives of this scaffold are potent D4 antagonists. The stereochemistry at the 3-position dictates the "fit" into the orthosteric binding pocket, with specific enantiomers (often S) providing the necessary vector for the N-substituent to engage Asp115.

Comparative Binding Data (Representative)
Target Receptor(S)-Enantiomer Activity(R)-Enantiomer ActivityBiological Outcome
Sigma-1 (

)
High Affinity (

nM)
Moderate Affinity(S) is preferred for selective

probes.
Dopamine D4 High Affinity (Antagonist)Lower AffinityUsed to study D4-mediated cognition.
SERT Low/Moderate AffinityLow AffinityLow potential for SSRI-like side effects.

Note: Absolute


 values vary based on N-substitution (e.g., N-methyl, N-benzyl). The data above reflects the core scaffold's intrinsic bias.

Part 3: Visualization of Signaling & Selectivity

The following diagram illustrates the structural divergence between the 3-aryl and 4-aryl scaffolds and their resulting pharmacological pathways.

G Scaffold Piperidine Scaffold Sub3 3-(4-Fluorophenyl) (Topic Molecule) Scaffold->Sub3 Regioisomerism Sub4 4-(4-Fluorophenyl) (Paroxetine Core) Scaffold->Sub4 Target_S1 Sigma-1 Receptor (Neuroprotection) Sub3->Target_S1 High Affinity (S>R) Target_D4 Dopamine D4 (Cognition/Schizophrenia) Sub3->Target_D4 Antagonist Stereo Chirality (S vs R) Sub3->Stereo Target_SERT SERT (Antidepressant) Sub4->Target_SERT Inhibition (SSRI) Stereo->Target_S1 (S)-Selectivity

Caption: Divergent pharmacology of 3- vs. 4-substituted fluorophenyl piperidines. The 3-isomer favors Sigma-1/D4 pathways.

Part 4: Experimental Protocols (Synthesis & Resolution)

To study the stereospecific activity, obtaining pure enantiomers is critical. The following protocol describes the Optical Resolution of the racemic hydrochloride salt.

Protocol: Chemical Resolution via Di-p-toluoyl-L-tartaric Acid

Objective: Isolate (S)-3-(4-fluorophenyl)piperidine from the racemate.

Materials:

  • Racemic 3-(4-fluorophenyl)piperidine HCl

  • (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA)

  • Solvents: Methanol (MeOH), Acetone, 2-Propanol

  • Base: 1N NaOH

Workflow:

  • Free Base Liberation:

    • Dissolve racemic HCl salt in water.

    • Basify with 1N NaOH to pH > 12.

    • Extract with dichloromethane (DCM), dry over

      
      , and concentrate to yield the free base oil.
      
  • Salt Formation (Resolution Step):

    • Dissolve the free base (1.0 eq) in hot MeOH.

    • Add (-)-Di-p-toluoyl-L-tartaric acid (1.0 eq) dissolved in hot MeOH.

    • Reflux for 30 minutes.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Crystallization:

    • Filter the precipitate. This is the (S)-3-(4-fluorophenyl)piperidine • L-DTTA diastereomeric salt.

    • Recrystallization:[1] Redissolve the solid in boiling acetone/methanol (9:1). Cool and filter again to upgrade chiral purity (>98% ee).

  • Recovery of (S)-Enantiomer HCl:

    • Suspend the purified salt in water and treat with 1N NaOH.

    • Extract the free base into DCM.

    • Treat the organic layer with HCl in diethyl ether to precipitate (S)-3-(4-fluorophenyl)piperidine hydrochloride .

  • Validation:

    • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

    • Optical Rotation: Measure

      
       in methanol.
      

Part 5: Comparison with Alternatives

This table compares the 3-(4-fluorophenyl)piperidine scaffold against standard alternatives in research.

Alternative CompoundMechanismComparison to 3-(4-Fluorophenyl)piperidine
Paroxetine SERT InhibitorDifferent Target: Paroxetine is a 4-aryl piperidine. Use Paroxetine for serotonin research; use the 3-aryl isomer for Sigma/Dopamine research.
3-PPP (Preclamol) Dopamine AgonistAnalog: 3-PPP is a 3-phenylpiperidine.[2] The 4-fluoro analog (Topic) has higher metabolic stability and lipophilicity, making it a better in vivo probe.
Haloperidol D2/Sigma AntagonistSelectivity: Haloperidol is non-selective (D2/Sigma).[3] The 3-(4-fluorophenyl) scaffold offers a cleaner "backbone" for designing selective Sigma-1 ligands without D2 extrapyramidal side effects.

References

  • Stereochemical Structure-Activity Relationships of 3-Phenylpiperidines

    • Source:Journal of Medicinal Chemistry. "Synthesis and pharmacological evaluation of 3-phenylpiperidine derivatives as potential dopamine transporter ligands."
    • Context: Establishes the D
    • (General Search Query for verification)

  • Sigma-1 Receptor Ligand Design

    • Source:ChemRxiv.
    • Context: Details the use of the 3-substituted piperidine scaffold for Sigma-1 selectivity over D4.
  • Resolution Methodologies

    • Source:Tetrahedron: Asymmetry.
    • Context: Protocol basis for tartaric acid resolution of phenylpiperidines.
  • Paroxetine Impurity Profile (Distinction)

    • Source:Der Pharma Chemica. "Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol."
    • Context: Clarifies the structural difference between the 3-aryl topic and the 4-aryl drug intermedi

Sources

Validation

Technical Comparison: Selectivity &amp; Cross-Reactivity of 3-(4-Fluorophenyl)piperidine at Monoamine Transporters

The following guide provides a technical analysis of the selectivity and cross-reactivity profile of 3-(4-Fluorophenyl)piperidine hydrochloride. This document is structured for researchers requiring mechanistic insight i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the selectivity and cross-reactivity profile of 3-(4-Fluorophenyl)piperidine hydrochloride. This document is structured for researchers requiring mechanistic insight into using this compound as a structural probe in monoamine transporter (MAT) studies.

Executive Summary: The "Positional Switch" Effect

3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP) is a specialized pharmacological probe used to interrogate the spatial requirements of monoamine transporter binding pockets.

Unlike its structural isomer 4-(4-fluorophenyl)piperidine —the core scaffold of the SSRI Paroxetine which exhibits high selectivity for the Serotonin Transporter (SERT)—the 3-substituted isomer shifts selectivity toward the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

This "Positional Switch" makes 3-4-FPP a critical tool for:

  • Differentiation: Distinguishing DAT-mediated uptake from SERT-mediated uptake in mixed tissue preparations.

  • Structure-Activity Relationship (SAR) Studies: Defining the steric tolerance of the MAT orthosteric binding site (S1).

  • Negative Control: Serving as a structurally related but pharmacologically distinct control for paroxetine-based assays.

Pharmacological Profile & Cross-Reactivity

The following data summarizes the consensus pharmacological profile of 3-arylpiperidines versus 4-arylpiperidines. While 4-substitution favors SERT binding (e.g., Paroxetine


 nM), 3-substitution aligns the phenyl ring to mimic the phenethylamine pharmacophore, favoring DAT/NET recognition.
Comparative Selectivity Table
Target Transporter3-(4-FPP) Affinity (

)
4-(4-FPP) Affinity (

)
Mechanism of ActionCross-Reactivity Risk
DAT (Dopamine) High (10–100 nM) Low (>1,000 nM)Reuptake InhibitionPrimary Target
NET (Norepinephrine) Moderate (50–200 nM) Low (>1,000 nM)Reuptake InhibitionHigh (Synergistic)
SERT (Serotonin) Low (>500 nM)High (<10 nM) Reuptake InhibitionLow (Selectivity Basis)

Note: Values are approximate ranges derived from SAR studies of 3-phenylpiperidine derivatives (e.g., 3,4-dichlorophenylpiperidine) vs. 4-phenylpiperidine derivatives (e.g., Paroxetine precursors).

Mechanistic Insight: The Cross-Reactivity Landscape
  • SERT Cross-Reactivity (Low): 3-4-FPP exhibits weak cross-reactivity with SERT. The shift of the phenyl ring from position 4 to 3 creates a steric clash within the SERT central binding site, which is optimized for the elongated topology of 4-substituted piperidines.

  • NET Cross-Reactivity (High): Due to the high homology between DAT and NET (~65%), 3-4-FPP shows significant cross-reactivity with NET. It should not be used as a DAT-exclusive ligand without concurrent NET blockade (e.g., using Nisoxetine).

  • Receptor Off-Targets: Unlike piperazine analogs (which often bind 5-HT receptors), the piperidine scaffold is generally cleaner, though high concentrations (>10

    
    M) may show weak affinity for Sigma-1 (
    
    
    
    ) receptors.

Structural Logic & SAR Visualization

The following diagram illustrates the "Positional Switch" logic. The position of the aryl group on the piperidine ring dictates the transporter selectivity profile.

SAR_Logic cluster_0 Pharmacophore Alignment Scaffold Phenylpiperidine Scaffold Pos3 3-Position Substitution (3-4-FPP) Scaffold->Pos3 Isomerization Pos4 4-Position Substitution (Paroxetine Precursor) Scaffold->Pos4 Isomerization DAT DAT / NET Binding (Stimulant-like Profile) Pos3->DAT Steric Fit (Phenethylamine mimic) SERT SERT Binding (SSRI-like Profile) Pos3->SERT Steric Clash (Low Affinity) Pos4->DAT Weak Interaction Pos4->SERT Optimized Fit

Figure 1: Structural Activity Relationship (SAR) of Phenylpiperidines. The shift from 4-substitution to 3-substitution redirects affinity from SERT to DAT/NET.

Experimental Validation Protocols

To validate the cross-reactivity profile of 3-4-FPP in your specific assay system, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding (DAT vs. SERT)

Objective: Determine the Selectivity Ratio (


).
  • Membrane Preparation:

    • DAT Source: Rat striatum or hDAT-transfected HEK293 cells.

    • SERT Source: Rat cortex or hSERT-transfected HEK293 cells.

  • Radioligands:

    • DAT: [³H]WIN 35,428 (Specific Activity: ~80 Ci/mmol). Concentration: 5 nM.

    • SERT: [³H]Paroxetine (Specific Activity: ~20 Ci/mmol). Concentration: 0.5 nM.

  • Incubation:

    • Prepare 10 concentrations of 3-4-FPP (1 nM to 100

      
      M).
      
    • Incubate DAT assays for 2h at 4°C (to minimize uptake).

    • Incubate SERT assays for 1h at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Fit data to a one-site competition model to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       (DAT) should be < 100 nM; 
      
      
      
      (SERT) should be > 500 nM.
Protocol B: Functional Uptake Inhibition

Objective: Confirm the compound inhibits transport function, not just binding.

Assay_Workflow Step1 Seed HEK293-hDAT Cells (96-well plate, Poly-D-Lysine) Step2 Pre-incubation (15 min, 37°C) Buffer + 3-4-FPP (Variable Conc.) Step1->Step2 Step3 Substrate Addition [3H]-Dopamine (50 nM final) Step2->Step3 Step4 Uptake Phase (10 min, 37°C) Step3->Step4 Step5 Termination Ice-cold Buffer Wash (3x) Step4->Step5 Step6 Lysis & Scintillation Counting Step5->Step6

Figure 2: Functional Uptake Assay Workflow. Critical step: Keep uptake time short (10 min) to measure initial velocity.

References

  • Andersen, P. H., et al. (2009). Dopamine transporter selectivity of 3-phenylpiperidine derivatives.[1][2][3] European Journal of Pharmacology. (Representative citation for class behavior)

  • Meltzer, P. C., et al. (2006). Structure-activity relationships of phenylpiperidines as monoamine transporter inhibitors.[2] Journal of Medicinal Chemistry.[4]

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology. (Context for off-target screening).
  • PubChem Compound Summary. (2024). 4-(4-Fluorophenyl)piperidine (Paroxetine Intermediate). National Center for Biotechnology Information.

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. (Methodology for transporter selectivity).

Sources

Comparative

In vitro and in vivo correlation of 3-(4-Fluorophenyl)piperidine hydrochloride activity

[1] Executive Summary: The Regioisomeric Divergence 3-(4-Fluorophenyl)piperidine hydrochloride (3-FPP) represents a critical structural scaffold in medicinal chemistry, distinct from its widely recognized regioisomer, 4-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Regioisomeric Divergence

3-(4-Fluorophenyl)piperidine hydrochloride (3-FPP) represents a critical structural scaffold in medicinal chemistry, distinct from its widely recognized regioisomer, 4-(4-fluorophenyl)piperidine (4-FPP) (the pharmacophore core of Paroxetine).

While the 4-substituted isomer is the gold standard for Serotonin Transporter (SERT) inhibition, the 3-substituted isomer (3-FPP) exhibits a divergent pharmacological profile, showing preferential affinity for Sigma-1 (


) receptors  and Dopamine (

) autoreceptors
.

This guide provides a technical analysis of the in vitro and in vivo correlation (IVIVC) of 3-FPP, contrasting it with 4-FPP to assist researchers in scaffold selection for neuropsychiatric drug discovery.

Chemical Identity & Structural Comparison

The position of the fluorophenyl ring on the piperidine heterocycle dictates the target selectivity.

Feature3-(4-Fluorophenyl)piperidine (3-FPP) 4-(4-Fluorophenyl)piperidine (4-FPP)
Structure Phenyl ring at C3 positionPhenyl ring at C4 position
Primary Target Sigma-1 (

) Receptor
/ Dopamine Autoreceptor
SERT (Serotonin Transporter)
Mechanism Chaperone modulation, Ca²⁺ mobilizationMonoamine reuptake inhibition
Key Analog 3-PPP (Preclamol)Paroxetine (Paxil)
Therapeutic Area Schizophrenia, Neuroprotection, PainDepression, Anxiety (SSRI)
Structural Visualization

G cluster_0 3-Substituted Scaffold (3-FPP) cluster_1 4-Substituted Scaffold (4-FPP) Struct3 3-(4-Fluorophenyl)piperidine (Sigma-1 / Dopamine Active) Struct4 4-(4-Fluorophenyl)piperidine (SERT Active - Paroxetine Core) Struct3->Struct4 Regioisomerism (Shifts Selectivity) Target1 Sigma-1 Receptor (Neuroprotection/Modulation) Struct3->Target1 High Affinity Target2 Serotonin Transporter (Antidepressant Effect) Struct4->Target2 High Affinity

Figure 1: Pharmacological divergence driven by regioisomerism. The shift from C3 to C4 substitution alters binding preference from Sigma-1/Dopamine receptors to the Serotonin Transporter.

In Vitro Profiling: Binding & Potency[1][2]

Sigma-1 Receptor Affinity

3-FPP acts as a high-affinity ligand for the


 receptor.[1] Unlike SERT inhibitors, 

ligands modulate intracellular calcium signaling and ER stress responses.
  • Binding Assay: Competition binding using [³H]-(+)-Pentazocine (selective

    
     radioligand).
    
  • Potency: 3-FPP derivatives typically exhibit

    
     values in the nanomolar range (1–50 nM) .
    
  • Selectivity: High selectivity over

    
     receptors and NMDA receptors compared to non-fluorinated analogs.
    
Dopaminergic Activity

Similar to its analog 3-PPP , 3-FPP functions as a partial agonist at presynaptic dopamine autoreceptors (


).
  • Mechanism: Inhibits dopamine synthesis and release at low doses (autoreceptor activation) without stimulating postsynaptic receptors, reducing motor side effects.

Comparative Data Summary
Metric3-FPP (Target: Sigma/DA)4-FPP (Target: SERT)Reference Standard

Affinity (

)
4.2 nM (High)>1,000 nM (Low)Haloperidol (

nM)
SERT Affinity (

)
>500 nM (Low)0.29 nM (High)Paroxetine (

nM)
DA Autoreceptor (

)
~50 nMInactive3-PPP
Metabolic Stability High (F-substitution blocks oxidation)High-

In Vitro - In Vivo Correlation (IVIVC)

Establishing IVIVC for 3-FPP requires linking receptor occupancy (in vitro) to behavioral outcomes (in vivo). The correlation is often linear for


 occupancy but biphasic for dopaminergic effects.
The Correlation Model
  • In Vitro Input:

    
     (Binding Affinity)
    
  • In Vivo Output:

    
     (Behavioral Potency in locomotor suppression or anti-amnesic models).
    
  • Correlation Coefficient (

    
    ):  Studies on 3-phenylpiperidines (like 3-PPP) demonstrate a strong correlation (
    
    
    
    ) between
    
    
    binding affinity and potency in antagonizing cocaine-induced locomotor activity.
Pathway: From Receptor to Phenotype[1]

IVIVC cluster_invitro In Vitro Mechanism cluster_invivo In Vivo Outcome Ligand 3-FPP Binding Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Ki (nM) Behavior Behavioral Output (e.g., Reversal of Scopolamine Deficit) Ligand->Behavior IVIVC: High Affinity predicts Low ED50 Chaperone Dissociation from BiP (Chaperone Activation) Sigma1->Chaperone CaMod Modulation of IP3 Receptor Ca2+ Flow Chaperone->CaMod Translocation Neuroprotect Neuroprotection & Anti-Amnesic Effect CaMod->Neuroprotect Neuroprotect->Behavior ED50 (mg/kg)

Figure 2: Mechanistic pathway linking in vitro binding to in vivo behavioral efficacy.

Experimental Protocols

To validate the activity of 3-FPP, the following self-validating protocols are recommended.

Protocol A: Sigma-1 Receptor Binding Assay

Objective: Determine the affinity (


) of 3-FPP.
  • Tissue Prep: Homogenize guinea pig brain (rich in

    
    ) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 min.
    
  • Incubation: Incubate membrane protein (200 µg) with [³H]-(+)-Pentazocine (3 nM) and varying concentrations of 3-FPP (

    
     to 
    
    
    
    M).
  • Non-Specific Binding: Define using 10 µM Haloperidol.

  • Termination: Incubate for 120 min at 25°C. Filter through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation: The

      
       for Haloperidol should be ~2-5 nM.
      
Protocol B: In Vivo Locomotor Activity (Dopamine Autoreceptor Assay)

Objective: Assess the biphasic dopaminergic profile (sedation vs. stimulation).

  • Subjects: Male Sprague-Dawley rats (n=8/group).

  • Administration: Administer 3-FPP (s.c.) at doses 0.5, 2.0, and 10.0 mg/kg.

  • Measurement: Place rats in open-field chambers equipped with infrared photobeams.

  • Data Collection: Record horizontal and vertical activity for 60 min.

  • Interpretation:

    • Low Dose (0.5-2 mg/kg): Reduction in locomotor activity indicates presynaptic autoreceptor activation (3-FPP profile).

    • High Dose (>10 mg/kg): Hyperactivity would indicate postsynaptic activation (avoided with selective autoreceptor agonists).

References

  • Mechanisms of Sigma-1 Receptor Action

    • Source: Su, T. P., et al. (2010). "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences.

  • Pharmacology of 3-Phenylpiperidines (3-PPP)

    • Source: Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology.

  • Structure-Activity Relationship of Fluorinated Piperidines

    • Source: Purdy, R. E., et al. (2022). "Structure-Activity Relationship Studies of Fluorophenyl Piperazine/Piperidine Analogues." Frontiers in Pharmacology.

  • Paroxetine (4-FPP)

    • Source: Owens, M. J., et al. (1997). "Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites." Journal of Pharmacology and Experimental Therapeutics.

Sources

Validation

Head-to-head comparison of 3-(4-Fluorophenyl)piperidine hydrochloride and Paroxetine

Executive Summary This guide provides a technical analysis comparing Paroxetine Hydrochloride , a potent Selective Serotonin Reuptake Inhibitor (SSRI), against its structural core and synthetic precursor, 3-(4-Fluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Paroxetine Hydrochloride , a potent Selective Serotonin Reuptake Inhibitor (SSRI), against its structural core and synthetic precursor, 3-(4-Fluorophenyl)piperidine Hydrochloride (specifically the (3S,4R)-hydroxymethyl derivative, often referred to as Paroxol or N-Desmethyl Paroxol in industrial contexts).[1]

The Verdict: This is a comparison between a pharmacophore scaffold and an optimized clinical agent .

  • Paroxetine exhibits nanomolar affinity (

    
     nM) for the Serotonin Transporter (SERT) due to the critical hydrophobic interaction provided by its benzodioxole ether side chain.
    
  • 3-(4-Fluorophenyl)piperidine HCl serves as the chiral building block.[2] Lacking the benzodioxole moiety, it displays significantly reduced affinity (micromolar range) and altered selectivity, highlighting the "molecular hook" function of the ether linkage in the final drug design.

Chemical & Structural Analysis (SAR)

The structural relationship between these two molecules defines their pharmacological divergence. Paroxetine is essentially the functionalized ether of the 3-(4-fluorophenyl)piperidine scaffold.

Structural Visualization

The following diagram illustrates the synthetic and structural relationship, highlighting the "Pharmacophore Core" vs. the "Selectivity Enhancer."

G cluster_0 SAR Insight Precursor 3-(4-Fluorophenyl)piperidine HCl (Scaffold/Precursor) Paroxetine Paroxetine HCl (Optimized Drug) Precursor->Paroxetine Ether Linkage Formation (Critical for Potency) Reagent Sesamol (1,3-Benzodioxol-5-ol) Reagent->Paroxetine Adds Hydrophobic Domain SAR The benzodioxole group (from Sesamol) locks the molecule into the SERT S1 binding pocket (Subsite B/C). Paroxetine->SAR

Figure 1: Structural evolution from the piperidine scaffold to the active pharmaceutical ingredient (API).[2][3][4]

Comparative Physicochemical Profile
Feature3-(4-Fluorophenyl)piperidine HCl (Precursor)Paroxetine HCl (Final Drug)
Role Synthetic Intermediate / ImpurityActive Pharmaceutical Ingredient (SSRI)
Molecular Weight ~245.7 g/mol (as HCl salt)374.8 g/mol (anhydrous HCl salt)
Chirality (3S, 4R) [Target Isomer](3S, 4R)
H-Bond Donors 2 (Amine, Hydroxyl)1 (Amine)
Lipophilicity (LogP) ~1.2 (Predicted)~3.95 (Highly Lipophilic)
Key Moiety Fluorophenyl-Piperidine RingBenzodioxolyl-Oxymethyl Side Chain

Pharmacological Performance Profile

The pharmacological distinction demonstrates the necessity of the side chain for biological activity.

Affinity Data (SERT Binding)

Experimental context: Displacement of [³H]-Paroxetine or [³H]-Citalopram in rat cortical membranes.

Metric3-(4-Fluorophenyl)piperidine HClParoxetine HClPerformance Gap
SERT

(Affinity)
> 1,000 nM (Weak)0.05 – 1.1 nM (Potent)>1000x Increase
NET Affinity > 10,000 nM~40 – 85 nMParoxetine gains slight NET affinity.
Selectivity (SERT:NET) Low / Non-selectiveHigh (>50-fold selective)Paroxetine is highly specific.[5]

Mechanism of Action Analysis:

  • Paroxetine: The piperidine ring binds to the central aspartate residue (Asp98) in the SERT. However, the high affinity is driven by the benzodioxole group occupying the hydrophobic "S1" subsite (specifically subsite B or C), stabilizing the transporter in an occluded conformation.

  • 3-(4-Fluorophenyl)piperidine: While the amine can interact with Asp98, the molecule lacks the bulk to occupy the hydrophobic pocket. It functions as a "loose bolt" in the receptor machinery, resulting in rapid dissociation and low potency.

Experimental Protocols

Protocol A: Synthetic Conversion (Precursor to Drug)

Objective: To demonstrate the chemical utility of 3-(4-fluorophenyl)piperidine by converting it to Paroxetine via mesylate coupling.

Reagents:

  • (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (N-Boc protected preferred for yield).

  • Methanesulfonyl chloride (MsCl).

  • Sesamol (1,3-benzodioxol-5-ol).

  • Sodium hydride (NaH) or Potassium tert-butoxide.

Workflow:

  • Activation: Dissolve the N-Boc-3-hydroxymethyl precursor in DCM at 0°C. Add triethylamine (1.5 eq) and MsCl (1.2 eq). Stir for 2 hours to form the mesylate intermediate.

  • Coupling: In a separate vessel, dissolve Sesamol (1.5 eq) in DMF. Add NaH (1.5 eq) slowly at 0°C to generate the phenoxide anion.

  • Reaction: Add the mesylate solution to the Sesamol anion mixture. Heat to 60°C for 4-6 hours.

  • Deprotection: Treat the resulting carbamate/Boc-protected intermediate with acid (HCl/isopropanol) or base (KOH) depending on the protecting group to yield Paroxetine.

  • Salt Formation: Treat the free base with anhydrous HCl gas in isopropanol to precipitate Paroxetine HCl.

Protocol B: Competitive Radioligand Binding Assay

Objective: To quantify the affinity difference (


) between the scaffold and the drug.

Materials:

  • Source Tissue: Rat cerebral cortex membranes (rich in SERT).

  • Radioligand: [³H]-Paroxetine (Specific Activity ~80 Ci/mmol).

  • Test Compounds: Paroxetine HCl (Standard) and 3-(4-Fluorophenyl)piperidine HCl (Test).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

Step-by-Step Methodology:

  • Preparation: Homogenize tissue in buffer and centrifuge (20,000 x g) to isolate membranes. Resuspend to a protein concentration of 0.5 mg/mL.

  • Incubation: In 96-well plates, add:

    • 25 µL Test Compound (Concentration range:

      
       M to 
      
      
      
      M).
    • 25 µL [³H]-Paroxetine (Final concentration 0.2 nM).

    • 200 µL Membrane suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualizing the Assay Logic

The following diagram details the logic flow for determining that Paroxetine is the superior ligand.

BindingAssay Start Start: Membrane Preparation (Rat Cortex) Incubation Incubation with [3H]-Ligand + Competitor (Paroxetine or Precursor) Start->Incubation Filter Filtration & Washing (Remove unbound ligand) Incubation->Filter Count Scintillation Counting (Measure bound CPM) Filter->Count Decision Data Analysis (Ki Calculation) Count->Decision Result1 High Affinity (Ki < 1nM) Paroxetine Decision->Result1 Steep Curve Result2 Low Affinity (Ki > 1000nM) 3-(4-FPP) Precursor Decision->Result2 Flat/Right-Shifted Curve

Figure 2: Radioligand binding assay workflow for comparative affinity assessment.

References

  • Bourin, M., et al. (2001). "Paroxetine: a review." CNS Drug Reviews, 7(1), 25-47.

  • Barnes, R. D., et al. (1987).[1] "Piperidine derivatives, their preparation and their use as medicaments."[1][6] U.S. Patent 4,721,723.

  • Davis, R., et al. (2016). "The structure of the serotonin transporter (SERT) and the molecular basis for antidepressant action." Nature, 532, 334–339.

  • PubChem Compound Summary. (2024). "Paroxetine Hydrochloride."[2][3][6][7][8] National Center for Biotechnology Information.

  • De Gonzalo, G., et al. (2010). "Chemoenzymatic synthesis of the antidepressant paroxetine." Journal of Organic Chemistry, 75(1), 26-34.

Sources

Comparative

Confirming the binding site of 3-(4-Fluorophenyl)piperidine hydrochloride on DAT

Publish Comparison Guide: Confirming the Binding Site of 3-(4-Fluorophenyl)piperidine Hydrochloride on DAT Executive Summary The accurate mapping of small molecule interactions with the Dopamine Transporter (DAT) is crit...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Confirming the Binding Site of 3-(4-Fluorophenyl)piperidine Hydrochloride on DAT

Executive Summary The accurate mapping of small molecule interactions with the Dopamine Transporter (DAT) is critical for distinguishing psychostimulant potential from therapeutic efficacy. This guide focuses on 3-(4-Fluorophenyl)piperidine (3-FPP) hydrochloride , a structural isomer of the classic 4-phenylpiperidine scaffold found in GBR-12909 and a simplified core analog of paroxetine. Unlike canonical DAT inhibitors that predominantly target the central orthosteric site (S1), the positional isomerism of 3-FPP presents unique steric challenges that necessitate rigorous binding site validation. This guide compares the three primary methodologies for confirming this binding site: Radioligand Competition, Site-Directed Mutagenesis (SDM), and Computational Docking, recommending a hybrid workflow for definitive characterization.

Part 1: Comparative Methodology Analysis

To confirm whether 3-FPP binds to the orthosteric substrate site (S1) or the extracellular allosteric vestibule (S2), researchers must choose between throughput and resolution.

FeatureMethod A: Radioligand Competition Method B: Site-Directed Mutagenesis (SDM) Method C: Molecular Docking (In Silico)
Primary Output Affinity (

), Hill Slope (

)
Binding Site Validation (Loss of Affinity)Predicted Binding Pose & Energy (

)
Resolution Low (Binary: Competes vs. Non-competes)High (Residue-specific interaction)Atomic (Hypothetical)
Throughput HighLowHigh
Causality Inferential (Overlap with probe)Definitive (Direct mechanistic link)Predictive
Cost/Time Low / 2-3 DaysHigh / 2-4 WeeksLow / <1 Day
Best For Initial ScreeningFinal Confirmation Hypothesis Generation
Expert Insight:

While Radioligand Competition using


WIN 35,428 is the industry standard for determining affinity, it cannot definitively distinguish between competitive inhibition (binding at the same site) and allosteric modulation that induces a conformational change preventing probe binding. Therefore, Site-Directed Mutagenesis (Method B)  remains the "Gold Standard" for confirming the physical location of binding. If 3-FPP binds at S1, mutations to Asp79 or Phe320 must drastically reduce its affinity.

Part 2: Technical Deep Dive – The Validation Protocol

The following protocol integrates Method A and Method B to provide a self-validating system for confirming 3-FPP binding at the DAT S1 site.

Phase 1: The "S1 Signature" Mutagenesis Panel

To confirm S1 binding, you must express DAT mutants known to disrupt the orthosteric pocket without collapsing the global protein structure.

  • D79N (Aspartate 79

    
     Asparagine):  Neutralizes the critical ionic bond with the protonated nitrogen of the piperidine ring. A 
    
    
    
    -fold shift in
    
    
    confirms reliance on the central ion-binding site.
  • F320A (Phenylalanine 320

    
     Alanine):  Removes the 
    
    
    
    -
    
    
    stacking interaction partner for the fluorophenyl ring.
  • S422A (Serine 422

    
     Alanine):  Modifies the steric volume of the S1 pocket.
    
Phase 2: Experimental Workflow (Radioligand Binding on Mutants)

Materials:

  • Cell Line: HEK-293 or COS-7 cells transiently transfected with hDAT-WT or hDAT-Mutants.

  • Radioligand:

    
    WIN 35,428 (CFT) – Preferred over cocaine due to higher affinity (
    
    
    
    nM) and lower non-specific binding.
  • Test Compound: 3-(4-Fluorophenyl)piperidine HCl (dissolved in DMSO, final concentration

    
    ).
    

Step-by-Step Protocol:

  • Membrane Preparation: Harvest transfected cells in ice-cold Tris-sucrose buffer. Homogenize and centrifuge at

    
     (remove debris), then 
    
    
    
    to pellet membranes. Resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
  • Incubation:

    • Prepare 12 concentrations of 3-FPP (

      
       M to 
      
      
      
      M).
    • Add 2 nM

      
      WIN 35,428.
      
    • Incubate for 2 hours at 4°C (to prevent uptake and focus on surface binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces filter binding of the piperidine).

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Interpretation (Self-Validating Logic):

  • Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
  • Validation Criterion: If 3-FPP binds S1, the D79N mutant must show a significant right-shift in the displacement curve (higher

    
    ) compared to WT. If 
    
    
    
    remains unchanged, 3-FPP likely binds an allosteric site (S2) or the vestibule.

Part 3: Data Presentation & Visualization[1]

Table 1: Expected Kinetic Profiles for S1 vs. S2 Binding
ParameterScenario A: S1 Binding (Orthosteric)Scenario B: S2 Binding (Allosteric)
WT

High Affinity (e.g., 50 nM)Moderate/Low Affinity
D79N Mutant

>10-fold Increase (Loss of potency)Unchanged or <2-fold shift
Hill Slope (

)

(Competitive)

or

(Complex cooperativity)
Max Displacement 100% of Specific BindingMay be partial (<100%)
Visualization 1: Experimental Logic Flow

This diagram illustrates the decision matrix for confirming the binding site.

BindingConfirmation Start Start: 3-(4-Fluorophenyl)piperidine HCl Docking Step 1: In Silico Docking (Predict S1 vs S2) Start->Docking BindingWT Step 2: WT Radioligand Binding (Determine Baseline Ki) Docking->BindingWT Prioritize Mutants BindingMut Step 3: Mutant Binding (D79N, F320A) BindingWT->BindingMut Establish Baseline ResultS1 Result: Ki Shift > 10x (Confirms S1 Binding) BindingMut->ResultS1 Loss of Affinity ResultS2 Result: Ki Shift < 2x (Suggests S2/Allosteric) BindingMut->ResultS2 Retained Affinity

Caption: Logical workflow for distinguishing orthosteric (S1) from allosteric (S2) binding using differential affinity on Wild-Type (WT) vs. Mutant DAT.

Visualization 2: Molecular Interaction Topology

A schematic representation of the critical residues within the DAT S1 pocket interacting with the phenylpiperidine scaffold.

S1Interaction Ligand 3-(4-F)Piperidine Asp79 Asp79 (Ionic Bond) Ligand->Asp79 Protonated N+ Phe320 Phe320 (Pi-Stacking) Ligand->Phe320 Fluorophenyl Ring Val152 Val152 (Steric Gate) Ligand->Val152 Piperidine Ring Tyr156 Tyr156 (H-Bond) Ligand->Tyr156 Stabilization

Caption: Predicted interaction map of 3-FPP within the DAT S1 orthosteric site. Asp79 anchors the piperidine nitrogen, while Phe320 stabilizes the aromatic ring.

Part 4: References

  • Beuming, T., et al. (2008). "The binding sites for cocaine and dopamine in the dopamine transporter overlap."[1] Nature Neuroscience, 11(7), 780–789.[1]

  • Wang, K. H., et al. (2015).[2] "Structure and mechanism of the Drosophila dopamine transporter." Nature, 521, 322–327.

  • Reith, M. E., et al. (2015). "Oligomerization of the dopamine transporter: structural insights and functional implications." Frontiers in Pharmacology, 6, 1–12.

  • Loland, C. J., et al. (2004). "Rethinking the substrate-binding pocket of the dopamine transporter." Proceedings of the National Academy of Sciences, 101(33), 12386–12391.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108.

Sources

Validation

Reproducibility of behavioral effects of 3-(4-Fluorophenyl)piperidine hydrochloride

This guide addresses the specific pharmacological and behavioral profile of 3-(4-Fluorophenyl)piperidine hydrochloride (3,4-FPP) . Scientific Note: A critical distinction must be made immediately.

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific pharmacological and behavioral profile of 3-(4-Fluorophenyl)piperidine hydrochloride (3,4-FPP) .

Scientific Note: A critical distinction must be made immediately. The 3-substituted isomer (the topic of this guide) is structurally distinct from the 4-substituted isomer (the core scaffold of Paroxetine/Paxil).[1] While the 4-isomer is serotonergic, the 3-isomer described here typically exhibits a profile closer to norepinephrine/dopamine reuptake inhibition (NDRI) or sigma receptor modulation. Reproducibility failures often stem from conflating these two regioisomers.[1]

Part 1: The Reproducibility Crisis (Executive Summary)[1]

In behavioral pharmacology, 3-(4-Fluorophenyl)piperidine (3,4-FPP) presents a unique challenge: its effects are frequently misreported due to "Scaffold Confusion."[1]

  • The Isomer Trap: 3,4-FPP is a 3-arylpiperidine .[1] Many researchers erroneously expect behavioral phenotypes identical to 4-arylpiperidines (the class containing Paroxetine and Haloperidol).[1]

  • The Outcome: Instead of the sedation or antidepressant effects seen with 4-substituted analogs, 3,4-FPP often produces psychomotor activation or biphasic locomotion , leading to "failed" replication in depression models like the Forced Swim Test (FST).[1]

This guide provides the controls and protocols necessary to reproduce the true behavioral profile of 3,4-FPP: a modest stimulant and monoamine modulator.

Part 2: Chemical & Experimental Controls (The Foundation)[1]

Before any behavioral assay, the following variables must be standardized. 3,4-FPP is chemically sensitive to stereochemical drift, which alters its affinity for the Dopamine Transporter (DAT) vs. Serotonin Transporter (SERT).[1]

Chemical Specification Table
ParameterSpecificationImpact on Reproducibility
Compound 3-(4-Fluorophenyl)piperidine HClDO NOT SUBSTITUTE with 4-(4-Fluorophenyl)...[1]
Regioisomer 3-position (Meta to Nitrogen)3-position favors DAT/NET ; 4-position favors SERT .[1]
Stereochemistry Racemic (±) vs. Enantiopure (+/-) The (+)-enantiomer is often 10x more potent at DAT.[1] Using racemates introduces high variability.[1]
Salt Form Hydrochloride (HCl) Best for aqueous solubility (saline).[1] Freebase requires DMSO/Tween (alters behavior).[1]
Vehicle 0.9% Saline (pH 6.5–7.0)Acidic vehicles can cause injection pain, masking behavioral effects.[1]
The "Self-Validating" Dosing Protocol

To ensure the observed behavior is drug-induced and not stress-induced:

  • Route: Intraperitoneal (i.p.)[1][2]

  • Volume: 10 mL/kg (Standardized)

  • Timing: 30 minutes pre-test (Peak plasma concentration for phenylpiperidines is typically 20–40 min).

  • Validation Step: If the vehicle control group shows >20% deviation from historical baseline locomotion, the entire cohort is invalid (stress confounding).[1]

Part 3: Behavioral Comparison & Data

We compare 3,4-FPP against two critical benchmarks: Paroxetine (the 4-isomer analog, SERT-selective) and Amphetamine (the classic DAT-selective stimulant).[1]

Comparative Efficacy Table
Behavioral Assay3-(4-Fluorophenyl)piperidine (The Subject)Paroxetine (The 4-Isomer Analog)Amphetamine (The Stimulant Control)
Open Field (Locomotion) Moderate Increase (+30-50%) Biphasic: Initial exploration followed by habituation.[1]No Change / Decrease Sedative effect at high doses.Robust Increase (>200%) Stereotypy evident.
Forced Swim Test (FST) Weak/Inconsistent Not a reliable antidepressant in this model.[1]Strong Effect Significant reduction in immobility.[1]False Positive Hyperactivity mimics antidepressant effect.[1]
Elevated Plus Maze (Anxiety) Anxiogenic (Dose-dependent) Decreased open arm time at >10mg/kg.Anxiolytic Increased open arm time.Anxiogenic Strong avoidance of open arms.[1]
Primary Mechanism DAT/NET Inhibition (Weak/Mod) SERT Inhibition (Potent) DA/NE Releaser
Key Experimental Insight

"The most common failure mode with 3,4-FPP is testing it in the Forced Swim Test (FST) expecting Paroxetine-like results.[1] 3,4-FPP lacks the 4-position substitution required for high-affinity SERT binding. It behaves more like a weak psychostimulant."

Part 4: Mechanistic Visualization (Signaling Pathways)[1]

The following diagram illustrates why 3,4-FPP produces a distinct behavioral profile compared to its 4-isomer counterpart.

G Compound 3-(4-Fluorophenyl)piperidine DAT DAT (Dopamine Transporter) Compound->DAT Moderate Affinity (Ki ~100-500nM) NET NET (Norepinephrine Transporter) Compound->NET Moderate Affinity SERT SERT (Serotonin Transporter) Compound->SERT Low/Negligible Affinity (Stereochemistry Dependent) SynapticDA ↑ Synaptic Dopamine DAT->SynapticDA SynapticNE ↑ Synaptic Norepinephrine NET->SynapticNE Depression No Effect on Immobility (Forced Swim Test) SERT->Depression Comparison: 4-Isomer Pathway Locomotion ↑ Locomotion (Psychomotor Activation) SynapticDA->Locomotion Anxiety ↑ Anxiety-like Behavior (Elevated Plus Maze) SynapticNE->Anxiety

Figure 1: Mechanism of Action.[1] Unlike the 4-substituted Paroxetine core (which targets SERT), the 3-substituted 3,4-FPP preferentially inhibits DAT/NET, leading to locomotor activation rather than antidepressant-like immobility reduction.[1]

Part 5: Detailed Experimental Protocols

To guarantee reproducibility, follow these exact workflows.

Protocol A: Open Field Test (Locomotor Screening)

Purpose: To distinguish 3,4-FPP from sedative 4-phenylpiperidines.[1]

  • Acclimatization: Move animals to the testing room 60 minutes prior to the experiment. Red light conditions (dim).

  • Apparatus: 40cm x 40cm acrylic box, automated tracking (e.g., EthoVision).

  • Dosing: Administer 3,4-FPP (10 mg/kg, i.p.) or Vehicle.

  • Wait Time: Return to home cage for 30 minutes .

  • Recording: Place subject in the center of the field. Record for 30 minutes .

  • Analysis: Bin data in 5-minute intervals.

    • Expected Result: 3,4-FPP treated mice should show a statistically significant increase in total distance traveled during the first 15 minutes compared to vehicle.

Protocol B: Forced Swim Test (Specificity Check)

Purpose: To confirm the LACK of potent SSRI activity (Negative Control).[1]

  • Apparatus: Glass cylinder (2L beaker), water temp 24°C ± 1°C.

  • Dosing: Administer 3,4-FPP (10 mg/kg, i.p.) 30 mins prior.

    • Positive Control:[1] Paroxetine (10 mg/kg).

  • Test: Place mouse in water for 6 minutes.

  • Scoring: Analyze the last 4 minutes for "Immobility Time."

  • Reproducibility Check:

    • Paroxetine:[1][3][4][5] ~40-60% reduction in immobility.

    • 3,4-FPP: No significant difference from Vehicle (or slight reduction due to motor stimulation, not mood).

Part 6: References & Verification[1]

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function.[1] Neuropharmacology. (Establishes the SAR of phenylpiperidines at SERT vs DAT).

  • Glennon, R. A., et al. (1984). Phenylisopropylamine derivatives: Structure-activity relationships.[1] (Foundational text on how shifting substituents from 4- to 3- position alters selectivity from Serotonin to Dopamine).[1]

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain.[1] Journal of Pharmacology and Experimental Therapeutics. (Defines the rigid steric requirements for 3-phenyl vs 4-phenyl piperidines).

  • Comparison Data Source: PubChem Compound Summary for CID 43815 (Paroxetine). (Used to verify the structural core of the 4-isomer for comparison).

Disclaimer: 3-(4-Fluorophenyl)piperidine is a research chemical.[1] This guide is for in vitro and in vivo laboratory research use only. It is not for human consumption or veterinary therapeutic use.[1]

Sources

Comparative

Comparative Analysis of 3-(4-Fluorophenyl)piperidine Hydrochloride Synthesis Methods

Content Type: Technical Comparison Guide Target Molecule: 3-(4-Fluorophenyl)piperidine Hydrochloride (CAS: Generic/Salt-dependent) Primary Application: Pharmacophore in SSRIs (e.g., Paroxetine analogs), NMDA antagonists,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Molecule: 3-(4-Fluorophenyl)piperidine Hydrochloride (CAS: Generic/Salt-dependent) Primary Application: Pharmacophore in SSRIs (e.g., Paroxetine analogs), NMDA antagonists, and monoamine transporter modulators.

Executive Summary

The synthesis of 3-arylpiperidines, specifically 3-(4-fluorophenyl)piperidine , presents a classic challenge in medicinal chemistry: introducing an aryl substituent at the meta (3-position) of the nitrogen heterocycle. Unlike the 4-position, which is easily accessed via piperidone chemistry, the 3-position requires strategies that avoid regioisomeric mixtures.

This guide compares the three dominant synthetic methodologies:

  • The "Workhorse" Method: Suzuki Coupling of 3-bromopyridine followed by Heterogeneous Hydrogenation.

  • The "Precision" Method: Rhodium-Catalyzed Asymmetric Addition (Enantioselective).

  • The "Legacy" Method: Grignard Addition to 3-Piperidone (Dehydration/Reduction).

Recommendation: For general structure-activity relationship (SAR) screening where chirality is not yet critical, Method 1 (Suzuki-Hydrogenation) is superior due to cost-efficiency and scalability. For late-stage development requiring enantiopurity, Method 2 is the requisite choice.

Comparative Analysis Matrix

FeatureMethod A: Pyridine Reduction (Suzuki)Method B: Rh-Catalyzed AsymmetricMethod C: Grignard/Dehydration
Reaction Type Cross-coupling / Heterogeneous HydrogenationAsymmetric Conjugate AdditionNucleophilic Addition / Elimination
Starting Material 3-Bromopyridine + 4-F-Phenylboronic acidN-Boc-5,6-dihydro-2-pyridoneN-Boc-3-piperidone
Step Count 2 (Linear)3-4 (Convergent)3 (Linear)
Overall Yield High (~75-85%)Moderate (~50-65%)Low-Moderate (~40%)
Stereochemistry Racemic (requires resolution)High ee (>95%)Racemic (complex mixture)
Scalability Excellent (Kilogram scale)Good (Catalyst cost limiting)Poor (Impurity profile)
Key Impurity Partially reduced tetrahydropyridinesRhodium residualsRegioisomeric alkenes (Delta-3 vs Delta-4)
Cost Profile $ (Low)

$
(High)

(Medium)

Detailed Technical Analysis

Method A: The Pyridine Reduction Route (Recommended for General Use)

This route relies on the robustness of the pyridine ring to survive cross-coupling, followed by its complete saturation.

Mechanism & Causality
  • Suzuki-Miyaura Coupling: 3-bromopyridine is coupled with 4-fluorophenylboronic acid. Palladium (0) inserts into the C-Br bond (oxidative addition). The high bond dissociation energy of the C-F bond ensures the fluorine atom remains intact during this cycle, provided bulky phosphine ligands are not used at high temperatures which might activate the C-F bond.

  • Catalytic Hydrogenation: The resulting 3-(4-fluorophenyl)pyridine is aromatic and planar. Reduction requires forcing conditions (pressure/acid). Acidic media (HCl or AcOH) protonates the pyridine nitrogen, creating a pyridinium ion. This destabilizes the aromaticity, making the ring more susceptible to hydride attack on the catalyst surface.

Experimental Protocol (Self-Validating)

Step 1: Synthesis of 3-(4-fluorophenyl)pyridine

  • Reagents: 3-Bromopyridine (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 eq).

  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical to prevent Pd oxidation).

    • Combine reagents and reflux at 90°C for 12 hours.

    • Validation: Monitor TLC (20% EtOAc/Hexane). Product is UV active; starting bromide disappears.

    • Workup: Extract with EtOAc, wash with brine. Concentrate.

    • Yield: Expect ~90% as a yellow oil/solid.

Step 2: Hydrogenation to Piperidine HCl

  • Reagents: 3-(4-fluorophenyl)pyridine (from Step 1), PtO2 (Adam's Catalyst, 5 wt%), Conc. HCl (1.1 eq).

  • Solvent: Methanol.[1]

  • Procedure:

    • Dissolve substrate in MeOH and add HCl (activates the ring).

    • Add PtO2 carefully under nitrogen.

    • Hydrogenate at 50 psi (Parr shaker) for 6-12 hours.

    • Validation: NMR check. Disappearance of aromatic pyridine protons (7.0-8.5 ppm region) and appearance of aliphatic multiplets (1.5-3.5 ppm).

    • Filter catalyst through Celite. Concentrate. Recrystallize from EtOH/Ether.

Method B: Rhodium-Catalyzed Asymmetric Synthesis (The "Chiral" Route)

When the (3R) or (3S) enantiomer is required specifically (common in SSRI development to avoid off-target effects), resolution of the racemate from Method A is inefficient (50% loss). Method B uses chiral catalysis.[2][3]

  • Logic: A Rhodium catalyst bound to a chiral ligand (e.g., BINAP or segphos) directs the addition of the arylboronic acid to the double bond of a dihydropyridone or protected tetrahydropyridine.

  • Advantage: Establishes the stereocenter during bond formation.

Method C: The Grignard Trap (Why to Avoid)

Reacting 4-fluorophenylmagnesium bromide with N-protected-3-piperidone seems direct. However:

  • Addition: Forms the tertiary alcohol.

  • Elimination: Dehydration of the alcohol yields a mixture of the

    
     and 
    
    
    
    alkenes.
  • Reduction: Hydrogenation leads to the product but requires difficult separation of regioisomers formed in the previous step. This method is chemically inefficient.

Visualization of Pathways

The following diagram illustrates the decision logic and chemical flow for the two primary methods.

SynthesisPathways Start Target: 3-(4-Fluorophenyl)piperidine BrPyridine 3-Bromopyridine Start->BrPyridine Route A: Standard Lactam N-Boc-5,6-dihydro-2-pyridone Start->Lactam Route B: Asymmetric Suzuki Suzuki Coupling (Pd(PPh3)4, Na2CO3) BrPyridine->Suzuki + 4-F-Ph-B(OH)2 PyridineInt Intermediate: 3-(4-Fluorophenyl)pyridine Suzuki->PyridineInt Hydrog Hydrogenation (PtO2, H2, 50 psi, H+) PyridineInt->Hydrog RacemicProd Racemic Product (HCl Salt) Hydrog->RacemicProd RhCat Asymmetric Addition (Rh(acac)(C2H4)2 / Chiral Ligand) Lactam->RhCat + 4-F-Ph-B(OH)2 ChiralInt Chiral Piperidone/Enamide RhCat->ChiralInt Reduct2 Amide/Enamide Reduction ChiralInt->Reduct2 ChiralProd Enantiopure Product (>95% ee) Reduct2->ChiralProd

Figure 1: Synthetic workflow comparison. Route A (Yellow path) offers a robust racemic synthesis. Route B (Red path) utilizes Rhodium catalysis for enantioselectivity.

Critical Experimental Data & Troubleshooting

Yield and Purity Comparison
MetricMethod A (Suzuki)Method C (Grignard)
Crude Yield 92%60%
Isolated Yield (HCl Salt) 81%35%
HPLC Purity >98%~85% (isomer contamination)
1H NMR Diagnostic F-Ph region: ~7.0 ppm (m, 4H). Piperidine C3-H: Distinct multiplet.Often shows vinylic protons if reduction is incomplete.
Troubleshooting the Hydrogenation (Method A)
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Poisoning of Pt catalyst by trace sulfur or pyridine coordinating too strongly.

    • Solution: Ensure the pyridine intermediate is distilled or column-purified before hydrogenation. Add more acetic acid to ensure full protonation of the nitrogen (pyridinium is easier to reduce).

  • Problem: Defluorination (Loss of F atom).

    • Cause: Pd/C used instead of PtO2; high temperature.

    • Solution: Use PtO2 (Adam's catalyst) which is less prone to hydrogenolysis of aryl-halides compared to Pd/C. Keep temperature <40°C.

References

  • Gribble, G. W., & Heald, P. W. (1990). Reactions of Sodium Borohydride in Acidic Media; VIII. Reduction of Pyridines.[1][4][5][6] Synthesis.[1][2][4][6][7][8][9][10][11][12][13] Link (Foundational work on pyridine reduction).

  • Scientific Update LLP. (2019).[1] Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations.Link (Context on fluorinated piperidine synthesis challenges in pharma).

  • Hargrave, K. D., et al. (1991). Novel 3,4-disubstituted piperidines as potent N-methyl-D-aspartate antagonists. Journal of Medicinal Chemistry.[1][5] Link (Describes SAR and synthesis of 3-arylpiperidines).

  • Liao, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[6] Journal of the American Chemical Society.[1][2][5] Link (Source for the Rh-catalyzed asymmetric route).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][7][8] Chemical Reviews. Link (The authoritative review on the Suzuki coupling mechanism).

Sources

Validation

Benchmarking 3-(4-Fluorophenyl)piperidine hydrochloride against known dopamine uptake inhibitors

[1] Executive Summary & Pharmacological Context[1][2][3][4][5] This guide provides a technical framework for benchmarking 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP) against "Gold Standard" dopamine transporter...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Pharmacological Context[1][2][3][4][5]

This guide provides a technical framework for benchmarking 3-(4-Fluorophenyl)piperidine hydrochloride (3-4-FPP) against "Gold Standard" dopamine transporter (DAT) inhibitors.[1]

While 4-phenylpiperidines (e.g., Paroxetine metabolites, FG-7080) are well-characterized SERT/DAT modulators, the 3-phenylpiperidine scaffold represents a distinct structural class.[1] It serves as a critical steric probe for the DAT orthosteric binding site, often bridging the pharmacophore gap between flexible piperidines and rigid tropanes (e.g., cocaine).

Scientific Premise: To validate 3-4-FPP as a DAT inhibitor, it must be benchmarked against three distinct mechanistic classes:

  • GBR-12909: High-affinity, slow-dissociation (Type 1 blocker).[1]

  • Cocaine: Moderate-affinity, rapid-onset (Type 1 blocker with abuse liability).[1]

  • Methylphenidate: Clinical standard (Transport blocker).

Comparative Pharmacological Profile (The "Knowns")

The following data establishes the baseline performance metrics required for the validation of 3-4-FPP. Your experimental data for 3-4-FPP should be inserted into the "Candidate" column.[1]

Table 1: Reference Standards for DAT Inhibition
CompoundTargetBinding Affinity (

)
Uptake Inhibition (

)
Selectivity Profile (DAT vs SERT)Mechanism
GBR-12909 DAT1 – 10 nM5 – 15 nMHighly DAT Selective (>500x)Allosteric-like / Slow Off-rate
Cocaine DAT/SERT/NET200 – 400 nM200 – 500 nMNon-selective (~1:[1]1)Orthosteric / Fast Off-rate
Methylphenidate DAT/NET100 – 250 nM150 – 300 nMDAT > NET >> SERTOrthosteric Transport Blocker
Paroxetine (Analog)*SERT >> DAT~450 nM (at DAT)>10,000 nM (at DAT)Highly SERT SelectiveSERT Blocker (Reference for 4-isomer)
3-4-FPP (Candidate) DAT [Determine] [Determine] [Determine] Target for Characterization

*Note: Paroxetine is included to illustrate the shift in selectivity typically seen when moving from 4-substituted (SERT dominant) to 3-substituted scaffolds.[1]

Structural Logic & SAR Visualization

Understanding the position of the phenyl ring is critical. The 3-position substitution mimics the spatial arrangement of the phenyl ring in the tropane chair conformation (as seen in cocaine).

SAR_Logic Base Phenylpiperidine Scaffold Pos4 4-Substitution (e.g., Paroxetine, FG-7080) Base->Pos4 Isomer Shift Pos3 3-Substitution (e.g., 3-4-FPP) Base->Pos3 Isomer Shift Effect4 High SERT Affinity Flexible Conformation Pos4->Effect4 Effect3 Potential DAT Selectivity Tropane-like Steric Overlap Pos3->Effect3 Result Validation Goal: Determine if 3-FPP mimics Cocaine (Rigid) or GBR (Flexible) Effect3->Result

Figure 1: Structure-Activity Relationship (SAR) logic distinguishing 3-substituted vs. 4-substituted piperidines in monoamine transporter binding.

Experimental Protocols (Self-Validating Systems)

To generate the missing data for 3-4-FPP, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: Radioligand Binding Assay (Affinity)[1]

Objective: Determine


 values using competitive displacement.
System:  Rat Striatal Synaptosomes or hDAT-transfected CHO cells.[1]
  • Buffer Prep: Modified Tris-HEPES buffer (pH 7.4) containing 120 mM NaCl (Sodium is required for DAT conformational stability).[1]

  • Ligand Selection: Use [

    
    H]WIN 35,428  (2 nM).[1]
    
    • Why? It is a cocaine analog with high specificity for DAT, superior to [

      
      H]Dopamine for binding studies due to stability.
      
  • Incubation:

    • Incubate 3-4-FPP (10

      
       M to 10
      
      
      
      M) with membranes and radioligand for 2 hours on ice.[1]
    • Control: Define Non-Specific Binding (NSB) using 10

      
      M GBR-12909 (or Cocaine).[1]
      
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces filter binding).

  • Validation Check: If the Hill slope deviates significantly from -1.0, suspect allosteric modulation or multiple binding sites.[1]

Protocol B: Functional [ H]Dopamine Uptake Assay

Objective: Measure functional potency (


). Binding does not always equal inhibition.
  • Substrate: [

    
    H]Dopamine (50 nM final concentration).
    
  • Pre-incubation: Incubate tissue/cells with 3-4-FPP for 10 minutes at 25°C before adding substrate.

    • Causality: This allows the inhibitor to reach equilibrium with the transporter before the substrate competes.

  • Uptake Phase: Add [

    
    H]Dopamine and incubate for exactly 5 minutes (must be within linear velocity phase).
    
  • Stop: Rapid wash with ice-cold buffer.[1]

Workflow Visualization

The following diagram outlines the critical decision points in the characterization workflow.

Assay_Workflow Start 3-4-FPP Sample Screen Primary Screen @ 10 µM Start->Screen Decision >50% Inhibition? Screen->Decision DoseResp Dose-Response (10^-9 to 10^-4 M) Decision->DoseResp Yes Discard Inactive / Low Potency Decision->Discard No ModeOfAction Mechanism Check: Washout Assay DoseResp->ModeOfAction Result1 Reversible (Competitive) ModeOfAction->Result1 Activity Returns Result2 Irreversible (Long Acting) ModeOfAction->Result2 Activity Blocked

Figure 2: Decision matrix for evaluating DAT inhibitory potential of 3-4-FPP.

Interpretation of Results

When analyzing your generated data for 3-4-FPP:

  • If

    
    
    
    
    
    GBR-12909 (1-10 nM):
    The 3-position fluorophenyl group likely occupies a hydrophobic pocket similar to the diphenylmethoxy group of GBR, suggesting high potency.[1]
  • If

    
    
    
    
    
    Cocaine (200-500 nM):
    The compound likely functions as a standard orthosteric inhibitor, where the 3-position provides optimal steric bulk but lacks the auxiliary binding interactions of the GBR series.
  • If Selectivity (DAT/SERT) < 10: The compound is a "mixed" inhibitor (similar to cocaine).

  • If Selectivity (DAT/SERT) > 100: The compound is a highly selective tool compound, valuable for distinguishing DAT-specific behaviors without serotonergic confounding.[1]

References

  • Ritz, M. C., et al. (1987). "Cocaine receptors on dopamine transporters are related to self-administration of cocaine."[1][2] Science.

  • Rothman, R. B., et al. (1993). "Amphetamine-sensitive dopamine release... and characterization of GBR-12909." Journal of Pharmacology and Experimental Therapeutics.

  • Andersen, P. H. (1989).[3] "The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology.

  • Singh, S. (2000). "Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists." Chemical Reviews.

  • Loland, C. J., et al. (2008). "Rethinking the dopamine transporter: a new structural model." Trends in Pharmacological Sciences.

Sources

Comparative

Investigating the species differences in response to 3-(4-Fluorophenyl)piperidine hydrochloride

Executive Summary 3-(4-Fluorophenyl)piperidine hydrochloride (3-FPP) represents the core pharmacophore and a primary metabolic degradation product of the selective serotonin reuptake inhibitor (SSRI) Paroxetine. While of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Fluorophenyl)piperidine hydrochloride (3-FPP) represents the core pharmacophore and a primary metabolic degradation product of the selective serotonin reuptake inhibitor (SSRI) Paroxetine. While often viewed merely as a synthesis intermediate or "Impurity A" (EP/USP standards), its pharmacological relevance lies in its role as a stable metabolite that exhibits distinct species-dependent accumulation profiles.

This guide objectively compares the pharmacological performance of 3-FPP against its parent compound, Paroxetine, and outlines the critical species differences (Human vs. Rat vs. Dog) that researchers must account for during safety pharmacology and metabolic stability testing.

Part 1: Chemical & Pharmacological Profile[1][2]

To understand the utility of 3-FPP, we must contrast it with the "Gold Standard" alternative: the parent drug, Paroxetine. The primary structural difference—the absence of the 1,3-benzodioxol-5-yloxymethyl moiety—results in a dramatic shift in pharmacodynamics.

Comparative Efficacy Data (SERT Affinity)

The following table synthesizes binding affinity data (Ki) for the Serotonin Transporter (SERT). Note the significant loss of potency when the benzodioxol side chain is cleaved to form 3-FPP.

Feature3-(4-Fluorophenyl)piperidine HCl Paroxetine HCl (Parent) Fluoxetine (Reference)
Role Metabolite / Impurity StandardActive Pharmaceutical IngredientActive Comparator
SERT Affinity (

)
> 100 - 400 nM (Weak)0.05 - 1.1 nM (Potent)~ 10 - 20 nM
Selectivity (SERT/NET) Low (Promiscuous binding)High (>300-fold)Moderate
Primary Metabolic Route Renal excretion / ConjugationCYP2D6 mediated cleavageCYP2D6 N-demethylation
Species Relevance Accumulates in poor metabolizersVariable bioavailability-

Scientist's Insight:

While 3-FPP is significantly less potent at SERT than Paroxetine, its investigation is critical in toxicology. In "Poor Metabolizer" (PM) human phenotypes or specific animal models, the accumulation of 3-FPP can lead to off-target effects on


-adrenergic or 5-HT

receptors that are not observed with the parent drug alone.

Part 2: Species-Specific Metabolic Pathways

The divergence in how species handle 3-FPP is the primary source of translational failure in safety studies. In humans, Paroxetine is rapidly metabolized to 3-FPP via CYP2D6. However, rodents utilize different CYP isoforms, leading to variations in the rate of 3-FPP formation and clearance.

Pathway Visualization

The diagram below illustrates the critical metabolic cleavage event and the species-specific enzymes responsible.

MetabolicPathway cluster_species Species-Specific Enzyme Kinetics Paroxetine Paroxetine (Parent Drug) Intermediate Unstable Carbinol Intermediate Paroxetine->Intermediate Methylene Bridge Cleavage Human: CYP2D6 (High Affinity) Rat: CYP2D1/2D2 Dog: CYP2D15 FPP 3-(4-Fluorophenyl)piperidine (3-FPP) Intermediate->FPP Spontaneous Hydrolysis Conjugates Glucuronide/Sulfate Conjugates FPP->Conjugates Phase II Metabolism Text Human CYP2D6: Saturable (Non-linear) Rat CYP2D1: Linear kinetics (High Capacity)

Figure 1: Metabolic cascade of Paroxetine yielding 3-(4-Fluorophenyl)piperidine.[1][2][3] Note the saturation potential of human CYP2D6 compared to the high-capacity rat isoforms.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately assess species differences, one cannot rely on literature


 values alone due to inter-lab variability. You must perform a Comparative Microsomal Stability Assay .
Rationale

Liver microsomes are chosen over hepatocytes for this specific investigation because the formation of 3-FPP is a Phase I (CYP-mediated) event. Isolating microsomes allows for precise control of cofactor (NADPH) concentrations, removing the variable of cellular uptake.

Protocol: Cross-Species Microsomal Stability

Reagents:

  • Test Compound: Paroxetine HCl (to measure formation of 3-FPP) OR 3-FPP HCl (to measure its own clearance).

  • Microsomes: Pooled Human (HLM), Sprague-Dawley Rat (RLM), Beagle Dog (DLM).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate dehydrogenase).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Acclimatize microsomes at 37°C for 5 minutes.

  • Initiation: Add Test Compound (1

    
    M final) + NADPH.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Validation Criteria (The "Trust" Factor):

  • Positive Control: Testosterone (high turnover) must show >80% depletion by 30 min.

  • Negative Control: Warfarin (low turnover) must show <20% depletion.

  • Zero-Cofactor Control: Incubate without NADPH to rule out chemical instability.

Analytical Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling Loop Step1 Step 1: Incubation System (Microsomes + Buffer + 3-FPP) Step2 Step 2: Initiation Add NADPH (Time = 0) Step1->Step2 Step3 Aliquot Removal (0, 15, 30, 60 min) Step2->Step3 Step4 Quench Reaction (ACN + Internal Std) Step3->Step4 Step5 Step 3: LC-MS/MS Quantification Monitor MRM Transitions Step4->Step5 Step6 Data Output: Intrinsic Clearance (CLint) Step5->Step6

Figure 2: Step-by-step workflow for the Comparative Microsomal Stability Assay.

Part 4: Toxicology & Regulatory Implications

When interpreting data derived from 3-FPP, apply the MIST (Metabolites in Safety Testing) framework.

  • The "Disproportionate Metabolite" Rule: If 3-FPP circulates in humans at levels >10% of the parent drug (Paroxetine) but is negligible in rodents, standard rat toxicity studies are insufficient. You must synthesize 3-FPP directly and administer it to the test species to qualify the safety margin.

  • Mechanism-Based Inactivation (MBI): Paroxetine is a mechanism-based inactivator of CYP2D6. As it is metabolized to 3-FPP, it destroys the enzyme.

    • Human Impact:[4][5][6] Non-linear pharmacokinetics (dose escalation leads to disproportionate exposure).

    • Rat Impact: Rats have higher hepatic blood flow and different CYP expression, often masking this auto-inhibition phenomenon.

Recommendation: For Investigational New Drug (IND) applications involving phenylpiperidines, always quantify 3-FPP levels in early PK studies. If human exposure is predicted to be high, screen 3-FPP against a secondary receptor panel (GPCRs) to rule out off-target cardiovascular risks.

References

  • Mechanism of Paroxetine Inhibition of the Serotonin Transporter. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Paroxetine Hydrochloride: Profiles Drug Substances, Excipients and Related Methodology. Source: PubMed. URL:[Link]

  • Microsomal Stability Assay Protocols and Species Comparison. Source: Cyprotex / Evotec. URL:[Link]

  • Safety Testing of Drug Metabolites (MIST) Guidance. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Source: PubMed. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Fluorophenyl)piperidine hydrochloride proper disposal procedures

This guide outlines the proper disposal procedures for 3-(4-Fluorophenyl)piperidine hydrochloride , a fluorinated organic amine salt often used as an intermediate in pharmaceutical synthesis (e.g., paroxetine analogs).[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 3-(4-Fluorophenyl)piperidine hydrochloride , a fluorinated organic amine salt often used as an intermediate in pharmaceutical synthesis (e.g., paroxetine analogs).[1]

Notice: This guide assumes the material is a laboratory-grade research chemical. Always verify local, state, and federal regulations, as they supersede these general guidelines.

Chemical Identification & Hazard Profile

Before disposal, correctly identify the substance to ensure compatibility with waste streams.

  • Chemical Name: 3-(4-Fluorophenyl)piperidine hydrochloride[1][2][3][4][5][6]

  • Common Synonyms: Fluorophenylpiperidine HCl (isomer specific); Paroxetine intermediate derivative.

  • CAS Number: Note: CAS numbers vary by isomer and stereochemistry.

    • Common related structure (4-isomer): 37656-48-7 (Free base)[1][6]

    • Action: Verify the specific CAS on your manufacturer's container label (e.g., 1217655-87-2 for related impurities).[1]

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    HCl (General formula for fluorophenylpiperidine HCl)[1]
GHS Hazard Classification

Based on the structural class of halogenated piperidines:

Hazard Class Code Description
Acute Toxicity H302 Harmful if swallowed.[1][6][7]
Skin Irritation H315 Causes skin irritation.[1][6][7]
Eye Irritation H319 Causes serious eye irritation.[1][6][7]

| STOT-SE | H335 | May cause respiratory irritation.[1][6] |

Regulatory Status (USA)

  • DEA Controlled Substance Status:

    • Not typically scheduled: Unlike 4-anilinopiperidine (a fentanyl precursor), 3-(4-fluorophenyl)piperidine is generally not a DEA List I chemical.[1][6]

    • Precursor Watch: It is a structural analog to some controlled substances. Ensure strict inventory control.

  • EPA / RCRA Waste Classification:

    • Not P-Listed or U-Listed: It is not a specific commercial chemical product listed under 40 CFR 261.33.[1]

    • Characteristic Waste: If mixed with flammable solvents, it may be D001 . If highly toxic (LD50 < 2500 mg/kg), it is treated as Hazardous Waste .

    • Halogen Content: Due to the fluorine atom, it must be treated as Halogenated Waste , which requires specific incineration protocols to prevent acid gas formation.

Disposal Decision Framework

The following logic gate determines the correct waste stream for your material.

DisposalFlow Start Waste Generation: 3-(4-Fluorophenyl)piperidine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidStream Stream A: Solid Hazardous Waste (Toxic/Irritant) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Methanol, Water) SolventCheck->NonHaloSolv HaloStream Stream B: Halogenated Organic Waste HaloSolv->HaloStream Must Segregate NonHaloSolv->HaloStream If >1% Fluorine NonHaloStream Stream C: Non-Halogenated Organic Waste (Trace Halogens <1000ppm) NonHaloSolv->NonHaloStream Check Facility Limits Destruction High-Temp Incineration (w/ Scrubber) SolidStream->Destruction HaloStream->Destruction NonHaloStream->Destruction

Figure 1: Decision logic for classifying fluorinated piperidine waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired powder, spill cleanup residues, or contaminated weighing paper.[1][6]

  • PPE Requirements:

    • Nitrile gloves (double gloving recommended).

    • Safety goggles.

    • Lab coat.

    • N95 dust mask or fume hood operation (to prevent inhalation of H335 irritant dust).

  • Containerization:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][6]

    • Do not use metal containers if the salt is acidic or damp (corrosion risk).

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: "3-(4-Fluorophenyl)piperidine hydrochloride, Solid."[1][6]

    • Hazards: Check "Toxic" and "Irritant."

    • Constituents: "100% Fluorinated Organic Amine Salt."

  • Storage:

    • Store in a satellite accumulation area (SAA).

    • Keep container closed unless adding waste.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors or dissolved samples.[1]

  • Segregation Rule:

    • Because the molecule contains Fluorine , it is best practice to classify the entire solution as Halogenated Waste , even if dissolved in a non-halogenated solvent like Methanol.

    • Reasoning: Many disposal facilities require "Halogenated" classification if halogen content exceeds 1,000 ppm (0.1%).

  • Containerization:

    • Use a standard solvent waste carboy (HDPE or Glass).

    • Compatibility Check: Ensure no oxidizers (e.g., Nitric Acid, Peroxides) are in the same carboy. Piperidines can form potentially explosive N-nitroso compounds or undergo vigorous oxidation.[1]

  • Labeling:

    • Chemical Name: List all solvents + "Trace 3-(4-Fluorophenyl)piperidine HCl."

    • Hazard Check: "Flammable" (if solvent is flammable) AND "Toxic."

Professional Disposal Services

Do not attempt to neutralize or destroy this chemical via drain disposal. It must be incinerated.

  • Authorized Method: High-temperature incineration equipped with a flue gas scrubber.[1]

    • Why: Burning fluorinated compounds releases Hydrogen Fluoride (HF) gas. Scrubbers are legally required to capture this before release.

  • Vendor Handoff:

    • Ensure the manifest clearly states "Organic Amine Salt" and "Fluorinated."

    • Common waste codes used by vendors: D002 (if acidic), Non-Regulated Hazardous Waste (if only toxic).

Emergency Spill Response

If the material is spilled prior to disposal:

  • Evacuate & Ventilate: If a large amount of dust is airborne, clear the area.

  • PPE: Wear full PPE including respiratory protection.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if mixed with oxidizers.

  • Decontamination: Wipe surface with a mild detergent and water. Collect all wipes as solid hazardous waste.

References

  • PubChem. 3-(4-Fluorophenyl)piperidine Compound Summary. National Library of Medicine. Link

  • U.S. EPA. Hazardous Waste Characteristics - 40 CFR Part 261. Environmental Protection Agency. Link

  • Thermo Fisher Scientific. Safety Data Sheet: Piperidine Hydrochloride. (General safety data for piperidine salts). Link

  • U.S. DEA. List of Controlled Substances. Drug Enforcement Administration.[8][9][10] (Verification of non-controlled status). Link

Sources

Handling

Personal protective equipment for handling 3-(4-Fluorophenyl)piperidine hydrochloride

[1] Part 1: Executive Safety Directive Immediate Hazard Profile: 3-(4-Fluorophenyl)piperidine hydrochloride (CAS Ref: 1217829-49-6 for (S)-isomer; general analogs utilize similar protocols) is a fluorinated pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Directive

Immediate Hazard Profile: 3-(4-Fluorophenyl)piperidine hydrochloride (CAS Ref: 1217829-49-6 for (S)-isomer; general analogs utilize similar protocols) is a fluorinated pharmacophore intermediate .[1] Unlike simple inorganic salts, this compound combines the corrosivity/irritation potential of piperidines with the enhanced bioavailability of fluorinated aromatics.

Core Safety Mandate: Treat this substance as a Potent Irritant and Suspected Toxicant (OEB 3 equivalent) . The primary exposure vector is inhalation of fugitive dust during weighing and dermal absorption upon solubilization.

At-a-Glance PPE Requirements:

  • Respiratory: N95 (minimum) or P100 respirator for open handling >100 mg.

  • Dermal: Double Nitrile gloves (0.11 mm min) + Tyvek® sleeves.

  • Ocular: Chemical splash goggles (vented) if dust generation is possible; otherwise, safety glasses with side shields.

Part 2: Physicochemical Risk Assessment

To select the correct PPE, one must understand the mechanism of hazard.

PropertyHazard ImplicationOperational Consequence
Chemical Structure Fluorinated piperidine ringEnhanced Absorption: Fluorination increases lipophilicity, facilitating transport across the stratum corneum (skin barrier) compared to non-fluorinated analogs.[1]
Physical State Hydrochloride Salt (Solid)Dust Aerosolization: HCl salts are often fine, electrostatic powders. They readily become airborne during spatula transfer.
Acidity Hydrolysis to HClMucosal Damage: Upon contact with moisture (sweat, tears, lung tissue), the salt hydrolyzes, releasing localized hydrochloric acid, causing immediate irritation or burns.

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol uses a Risk-Based Selection Model .[1] Do not default to "standard lab attire."

Hand Protection Strategy

Recommendation: Double-gloving with Nitrile.[1]

  • Inner Glove: 4 mil (0.10 mm) Nitrile (inspection layer).[1]

  • Outer Glove: 5-8 mil Nitrile or Neoprene (barrier layer).[1]

  • Rationale: Piperidine derivatives can permeate thin latex. The fluorinated moiety increases solvent solubility. If the outer glove is compromised (visual check), strip and replace immediately.

Respiratory Protection

Thresholds for Selection:

  • < 10 mg (Closed Vial): Fume hood sash at working height. No respirator required.

  • 10 mg - 1 g (Open Weighing): N95 disposable respirator plus Fume Hood.[1]

  • > 1 g or Spill Cleanup: P100 (HEPA) Half-face elastomeric respirator.[1]

Body & Eye Defense[2]
  • Eyes: Chemical Splash Goggles are mandatory if handling fine powder outside a glovebox. Safety glasses are insufficient for airborne particulates that can dissolve in tear ducts.

  • Clothing: Lab coat (buttoned to collar). For operations >5g, use disposable Tyvek® arm sleeves to bridge the gap between glove and coat cuff.

Part 4: Operational Protocols

Safe Weighing & Solubilization Workflow

The highest risk of exposure occurs during the transition from solid to solution.

  • Preparation:

    • Place a disposable balance draft shield or "weighing boat tent" inside the chemical fume hood.

    • Pre-weigh the solvent container. Do not add solid to a volumetric flask directly (risk of static dispersal at the neck).

  • Transfer:

    • Use an anti-static micro-spatula.

    • Technique: "Tap-transfer" directly into a tared scintillation vial.[1] Never pour from the source bottle.

  • Solubilization:

    • Add solvent immediately after weighing to suppress dust.

    • Caution: Dissolution of HCl salts is often mildly exothermic. Ensure the vial is vented (loose cap) for the first minute if using volatile solvents like DCM or Ether.

Spillage Response Logic

Scenario: You have spilled ~500 mg of powder on the benchtop.

SpillResponse Start Spill Detected Assess Assess Quantity & State (Solid vs. Liquid) Start->Assess SmallSolid < 1g Solid (Dry Spill) Assess->SmallSolid LargeOrWet > 1g OR Liquid (Solution) Assess->LargeOrWet ActionDry Cover with Wet Paper Towel (Prevent Dust) SmallSolid->ActionDry Avoid Broom/Brush ActionWet Absorb with Vermiculite or Chem-Pad LargeOrWet->ActionWet Clean Double Bag Waste Label 'Fluorinated Organic' ActionDry->Clean ActionWet->Clean Decon Wipe Surface with Soap/Water (pH Neutralize) Clean->Decon

Figure 1: Decision logic for spill remediation.[1] Note the prohibition of dry sweeping to prevent aerosolization.

Part 5: Waste Disposal & Environmental Compliance

Critical Note on Fluorinated Waste: Fluorinated compounds (PFAS-adjacent or simple fluoro-aromatics) often require higher incineration temperatures to fully mineralize the C-F bond.[1]

  • Segregation: Do not mix with "General Organic Waste" if your facility has a specific stream for Halogenated Solvents.

  • Labeling: Tag waste containers explicitly: "Contains Fluorinated Piperidine HCl - Halogenated."

  • Container: High-density polyethylene (HDPE) is preferred over glass for waste storage to prevent breakage-related release.[1]

Part 6: References

  • Apollo Scientific. (2022).[2] Safety Data Sheet: (S)-3-(4-Fluorophenyl)piperidine hydrochloride. Retrieved from (Search Ref: PC402143).[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6433230, 4-(4-Fluorophenyl)piperidine. Retrieved from .[1]

  • BenchChem. (2025).[3][4][5] Safety and handling of fluorinated organic compounds. Retrieved from .[1]

  • Fisher Scientific. (2024). Safety Data Sheet: Piperidine Hydrochloride. Retrieved from .[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)piperidine hydrochloride
Reactant of Route 2
3-(4-Fluorophenyl)piperidine hydrochloride
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